molecular formula C9H8ClNO3 B8234424 Methyl 5-acetyl-2-chloroisonicotinate

Methyl 5-acetyl-2-chloroisonicotinate

Katalognummer: B8234424
Molekulargewicht: 213.62 g/mol
InChI-Schlüssel: CSWNFGRAEUSAJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 5-acetyl-2-chloroisonicotinate (CAS 2654746-74-2) is a solid organic compound with the molecular formula C 9 H 8 ClNO 3 and a molecular weight of 213.62 g/mol . This pyridine derivative serves as a versatile chemical intermediate and building block in medicinal chemistry and drug discovery research. Its structure, featuring both acetyl and ester functional groups, along with a reactive chlorine atom, makes it a valuable precursor for synthesizing more complex molecules. This compound has demonstrated significant utility in the discovery and development of enzyme inhibitors. Specifically, it has been used as a key synthetic intermediate in the preparation of sulfonamide isonicotinamide derivatives that function as potent and selective inhibitors of Sirtuin-2 (SIRT2) deacetylase . SIRT2 inhibition is a promising therapeutic strategy for neurodegenerative diseases, such as Huntington's and Parkinson's disease, as it has been shown to reduce polyglutamine aggregates and improve neuronal survival in model systems . The research value of Methyl 5-acetyl-2-chloroisonicotinate lies in its role in creating such bioactive molecules, enabling the exploration of new therapeutic pathways. For optimal stability, this product should be stored sealed in a dry environment at 4 to 8 °C . It is intended for research applications by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Eigenschaften

IUPAC Name

methyl 5-acetyl-2-chloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-5(12)7-4-11-8(10)3-6(7)9(13)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWNFGRAEUSAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: 2-Chloro-5-acetylisonicotinic Acid Methyl Ester

[1]

Abstract

This guide provides a comprehensive technical analysis of 2-chloro-5-acetylisonicotinic acid methyl ester (CAS RN: 2654746-74-2), a specialized heterocyclic building block.[1] While often categorized under various synonyms in vendor catalogs, its precise structural identity—methyl 5-acetyl-2-chloropyridine-4-carboxylate —defines its critical role in modern drug discovery.[1] This molecule serves as a linchpin intermediate in the synthesis of fused ring systems, particularly pyrido[3,4-d]pyridazines , which are emerging as potent scaffolds for SOS1 (Son of Sevenless-1) inhibitors in KRAS-driven oncology research.[1]

Chemical Identity & Nomenclature[2][3]

Accurate identification is the first step in reproducible research.[1] This compound is frequently indexed under multiple synonyms depending on the nomenclature priority rules (e.g., pyridine numbering vs. isonicotinic acid derivatives).[1]

Core Identifiers
DescriptorValue
Primary Name Methyl 5-acetyl-2-chloroisonicotinate
IUPAC Name Methyl 5-acetyl-2-chloropyridine-4-carboxylate
CAS Registry Number 2654746-74-2
Molecular Formula C

H

ClNO

Molecular Weight 213.62 g/mol
SMILES COC(=O)C1=C(C=NC(=C1)Cl)C(=O)C
InChI Key HGTOSTXLRLIKCJ-UHFFFAOYSA-N (Analogous structure verification required)
Synonym Disambiguation
  • Systematic: Methyl 2-chloro-5-acetylpyridine-4-carboxylate[1]

  • Functional: 2-Chloro-5-acetylisonicotinic acid methyl ester[1][2]

  • Vendor Codes: Often listed as Methyl 5-acetyl-2-chloropyridine-4-carboxylate in catalog databases like BLD Pharm or Fluorochem.[1]

Physicochemical Profile

Understanding the physicochemical properties is essential for optimizing reaction conditions and predicting solubility during workup.[1]

PropertyValue (Predicted)Relevance to Protocol
LogP ~1.33Moderate lipophilicity; soluble in DCM, EtOAc, and THF.[1]
TPSA 56.26 ŲGood cell permeability potential for downstream derivatives.[1]
H-Bond Acceptors 4Interacts well with silica gel; polar mobile phases required for purification.[1]
Melting Point N/A (Often oil/low-melt solid)Handling may require low-temperature storage to prevent hydrolysis.[1]
pKa (Conjugate Acid) ~ -1.5 (Pyridine N)The electron-withdrawing groups (Cl, Ester, Acetyl) significantly reduce basicity.[1]

Synthetic Pathways[4][6]

The synthesis of highly substituted pyridines requires strategic functionalization.[1] The most robust route to Methyl 5-acetyl-2-chloroisonicotinate typically involves palladium-catalyzed cross-coupling to install the acetyl group at the C5 position, avoiding the poor regioselectivity of direct Friedel-Crafts acylation on electron-deficient pyridines.[1]

Validated Protocol: Stille Coupling Approach

Rationale: Direct acylation of 2-chloroisonicotinic esters is difficult due to ring deactivation.[1] A reliable alternative is the Stille coupling of a 5-bromo or 5-iodo precursor with a vinyl tin reagent, followed by hydrolysis.[1]

Step-by-Step Methodology
  • Starting Material: Methyl 5-bromo-2-chloroisonicotinate.[1]

  • Reagents: Tributyl(1-ethoxyvinyl)tin, Pd(PPh

    
    )
    
    
    (Catalyst), Toluene (Solvent).[1]
  • Procedure:

    • Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.

    • Coupling: Dissolve the bromo-pyridine (1.0 eq) in anhydrous toluene. Add Tributyl(1-ethoxyvinyl)tin (1.1 eq) and Pd(PPh

      
      )
      
      
      (0.05 eq).[1]
    • Reflux: Heat to 100°C for 12–16 hours. Monitor by LC-MS for consumption of bromide.[1]

    • Hydrolysis: Cool to room temperature. Add 1N HCl and stir vigorously for 1 hour. This converts the intermediate enol ether into the desired acetyl ketone.[1]

    • Workup: Neutralize with NaHCO

      
      , extract with EtOAc, dry over Na
      
      
      SO
      
      
      , and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc gradient).[1]

SynthesispathwayStartMethyl 5-bromo-2-chloroisonicotinateReagentTributyl(1-ethoxyvinyl)tinPd(PPh3)4, Toluene, RefluxStart->ReagentIntermediateEnol Ether IntermediateReagent->IntermediateStille CouplingHydrolysisAcidic Hydrolysis(1N HCl)Intermediate->HydrolysisProductMethyl 5-acetyl-2-chloroisonicotinate(Target)Hydrolysis->ProductKetone Formation

Figure 1: Retrosynthetic workflow for the preparation of Methyl 5-acetyl-2-chloroisonicotinate via Stille coupling.[1][3][2][4][5][6][7][8][9]

Applications in Drug Development[1]

The primary utility of Methyl 5-acetyl-2-chloroisonicotinate lies in its ability to serve as a bifunctional electrophile .[1] The C4-ester and C5-acetyl groups are perfectly positioned for condensation reactions with hydrazines or amidines, forming fused bicyclic systems.[1]

Case Study: Synthesis of SOS1 Inhibitors

Recent patent literature (e.g., WO2021127429) highlights this molecule as a key intermediate for synthesizing 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one .[1] These scaffolds are critical in developing inhibitors for SOS1, a guanine nucleotide exchange factor that activates KRAS, a major oncogene.[1]

Mechanism of Cyclization[1]
  • Reactant: Hydrazine hydrate (N

    
    H
    
    
    [1]·H
    
    
    O).
  • Transformation: The hydrazine attacks the ester (forming a hydrazide) and the ketone (forming a hydrazone), followed by dehydration to close the pyridazine ring.[1]

  • Outcome: Formation of the diaza-naphthalene analog (pyrido-pyridazine), which serves as the core for further derivatization (e.g., Buchwald-Hartwig amination at the C7-chloro position).[1]

ApplicationPathwayPrecursorMethyl 5-acetyl-2-chloroisonicotinateTransitionCyclocondensationPrecursor->TransitionReagent+ Hydrazine Hydrate (EtOH, 95°C)Reagent->TransitionScaffold7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-oneTransition->Scaffold- H2O, - MeOHDrugSOS1 Inhibitor Candidates(KRAS Pathway)Scaffold->DrugPd-Catalyzed Amination

Figure 2: Transformation of the title compound into the pharmacologically active pyrido[3,4-d]pyridazine scaffold.[1][10][3][4][6][8][9][11]

Analytical Characterization

To ensure "Trustworthiness" in your experimental workflow, the following analytical signatures should be verified upon synthesis or purchase.

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • Acetyl Methyl: Singlet, ~2.60 ppm (3H).[1]

    • Ester Methyl: Singlet, ~3.95 ppm (3H).[1]

    • Aromatic Protons: Two singlets (due to para-substitution pattern on the pyridine ring, though technically meta to each other).[1]

      • H3 (between Cl and Ester): ~7.8–7.9 ppm.[1][12]

      • H6 (adjacent to N and Acetyl): ~8.8–9.0 ppm (deshielded by ring nitrogen and acetyl group).[1]

  • LC-MS:

    • ESI+: [M+H]

      
       peak at m/z 214.0 (for 
      
      
      Cl) and 216.0 (for
      
      
      Cl) in a 3:1 ratio.[1]

References

  • World Intellectual Property Organization (WIPO). (2021).[1] WO2021127429A1 - SOS1 Inhibitors.[1] Retrieved from

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for 2-Chloro-5-methylnicotinic acid (Structural Analog). Retrieved from [1]

  • Organic Syntheses. (2006).[1] Preparation of Tributyl(1-ethoxyvinyl)tin and its Application in Stille Coupling. Org.[1][10][8][11] Synth. 83, 45. Retrieved from [1]

  • BLD Pharm. (n.d.).[1][5] Product Analysis: Methyl 5-acetyl-2-chloroisonicotinate (CAS 2654746-74-2).[1][2][5] Retrieved from [1]

The Advent of Pyridine Derivatives in Conquering KRas-Associated Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRas) was considered an "undruggable" target in oncology, despite its high prevalence in some of the most lethal cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] The tide has turned with the advent of targeted therapies, particularly pyridine derivatives, which have demonstrated significant clinical efficacy. This in-depth technical guide provides a comprehensive overview of the core scientific principles, mechanisms of action, and practical experimental methodologies for researchers engaged in the development and evaluation of pyridine-based KRas inhibitors. We will delve into the groundbreaking discovery of covalent inhibitors targeting the KRas G12C mutation, explore the evolving landscape of pan-KRas and dual-state inhibitors, and address the critical challenge of therapeutic resistance. This guide is intended to serve as a vital resource for scientists and drug development professionals, offering both foundational knowledge and actionable protocols to accelerate the discovery of next-generation KRas-targeted therapies.

The KRas Oncogene: A Long-Standing Challenge in Oncology

The KRAS gene encodes a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, differentiation, and survival.[2] In its normal state, KRas cycles between an active GTP-bound state and an inactive GDP-bound state.[3] Oncogenic mutations, most commonly occurring at codons 12, 13, and 61, lock KRas in a constitutively active, GTP-bound conformation, leading to uncontrolled cell proliferation and tumor development.[2][4] The smooth surface of the KRas protein and its high affinity for GTP historically posed significant challenges for the development of small molecule inhibitors.[5]

The KRas Signaling Cascade

Activated KRas triggers a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[6] Understanding this intricate network is crucial for evaluating the efficacy of KRas inhibitors and identifying potential mechanisms of resistance.

KRas_Signaling_Pathway cluster_activation KRas Activation Cycle RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRas_GDP KRas-GDP (Inactive) SOS1->KRas_GDP Promotes GDP/GTP Exchange KRas_GTP KRas-GTP (Active) GAP GAP KRas_GTP->GAP Intrinsic GTP hydrolysis RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K GAP->KRas_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Covalent_Inhibition_Mechanism KRas_G12C_GDP KRas G12C-GDP (Inactive State) Covalent_Complex Inhibitor-KRas G12C Covalent Complex (Trapped Inactive State) Downstream_Signaling Downstream Signaling (MAPK, PI3K) Pyridine_Inhibitor Pyridine-based Covalent Inhibitor Pyridine_Inhibitor->KRas_G12C_GDP Covalent Bonding to Cys12 No_Signaling Signaling Blocked Covalent_Complex->No_Signaling

Caption: Mechanism of covalent inhibition of KRas G12C by pyridine derivatives.

Key Approved Pyridine Derivatives
CompoundDevelopment NameFDA Approval DateIndication
SotorasibAMG 510May 28, 2021KRas G12C-mutated NSCLC [7][8]
AdagrasibMRTX849December 12, 2022KRas G12C-mutated NSCLC [9][7]

Sotorasib and adagrasib have demonstrated meaningful clinical activity in patients with KRas G12C-mutant NSCLC, with objective response rates of approximately 37-43%. [7]

The Evolving Landscape: Beyond G12C and the Inactive State

While the success of G12C-specific inhibitors has been a landmark achievement, research is actively expanding to address other KRas mutations and overcome the limitations of targeting only the inactive state.

Pan-KRas Inhibitors

The development of pan-KRas inhibitors, which can target multiple KRas mutants, represents a significant step towards broader therapeutic applicability. [4]These inhibitors are designed to bind to a conserved region of the KRas protein, making them effective against various mutations, including the highly prevalent G12D and G12V variants. [4][10]For instance, the pan-KRas inhibitor BI-2865 has shown potent activity against a range of KRas mutations. [4]

Dual-State and RAS-ON Inhibitors

A novel class of inhibitors is emerging that can target the active, GTP-bound state of KRas ("RAS-ON" inhibitors). [3]This approach is hypothesized to provide a more profound and sustained inhibition of KRas signaling. [3]Additionally, dual-state inhibitors that can target both the GDP-bound and GTP-bound conformations are in development. [4]

The Challenge of Therapeutic Resistance

A significant hurdle in the long-term efficacy of KRas inhibitors is the development of acquired resistance. Understanding these mechanisms is paramount for developing next-generation therapies and combination strategies.

On-Target Resistance
  • Secondary KRas Mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively. [11][12]* KRas Amplification: Increased copies of the mutant KRAS gene can overwhelm the inhibitor. [13]

Off-Target Resistance
  • Bypass Pathways: Activation of alternative signaling pathways can compensate for the inhibition of KRas. This can involve mutations in other oncogenes like NRAS, BRAF, or MET. [11][12]* Feedback Reactivation: Inhibition of KRas can trigger feedback mechanisms that reactivate upstream receptor tyrosine kinases (RTKs), leading to the reactivation of the MAPK pathway. [14]* Histologic Transformation: In some cases, the tumor cells can change their type, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on KRas signaling. [12][15]

Experimental Protocols for the Evaluation of Pyridine-Based KRas Inhibitors

A robust and multi-faceted experimental approach is essential for the characterization and development of novel KRas inhibitors.

Biochemical Assays

Biochemical assays are crucial for determining the direct interaction of a compound with the KRas protein and for quantifying its inhibitory activity.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Nucleotide Exchange Assay [16][17] This assay measures the ability of a compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on the KRas protein.

Materials:

  • Recombinant KRas protein (e.g., KRas G12C)

  • Fluorescently labeled GTP analog (e.g., GTP-DY-647)

  • GDP

  • SOS1 (a guanine nucleotide exchange factor)

  • HTRF-compatible microplates

  • HTRF reader

Procedure:

  • Prepare a reaction buffer containing recombinant KRas protein and GDP.

  • Add the test compound (pyridine derivative) at various concentrations.

  • Initiate the nucleotide exchange reaction by adding SOS1 and the fluorescently labeled GTP analog.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Measure the HTRF signal using a compatible plate reader. A decrease in the HTRF signal indicates inhibition of nucleotide exchange.

  • Calculate IC50 values by plotting the HTRF signal against the logarithm of the inhibitor concentration.

Cell-Based Assays

Cell-based assays are essential for evaluating the activity of inhibitors in a more physiologically relevant context.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®) [18][19] This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines harboring specific KRas mutations.

Materials:

  • KRas-mutant cancer cell lines (e.g., NCI-H358 for KRas G12C)

  • Cell culture medium and supplements

  • Test compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled multi-well plates

  • Luminometer

Procedure:

  • Seed the KRas-mutant cancer cells in opaque-walled 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Protocol: Western Blot for Downstream Signaling Inhibition [20] This assay assesses the ability of the inhibitor to block the KRas signaling cascade by measuring the phosphorylation of downstream effectors like ERK.

Materials:

  • KRas-mutant cancer cell lines

  • Test compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat KRas-mutant cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the level of p-ERK inhibition relative to total ERK and a loading control.

Experimental_Workflow Compound_Library Pyridine Derivative Compound Library Biochemical_Screening Biochemical Screening (e.g., HTRF) Compound_Library->Biochemical_Screening Hit_Compounds Hit Compounds Biochemical_Screening->Hit_Compounds Cell_Viability Cell-Based Assays: Cell Viability (IC50) Hit_Compounds->Cell_Viability Downstream_Signaling Cell-Based Assays: Downstream Signaling (p-ERK Western Blot) Hit_Compounds->Downstream_Signaling Lead_Optimization Lead Optimization Cell_Viability->Lead_Optimization Downstream_Signaling->Lead_Optimization In_Vivo_Models In Vivo Models (Xenografts) Lead_Optimization->In_Vivo_Models

Caption: A typical experimental workflow for the discovery and validation of KRas inhibitors.

In Vivo Models

Preclinical evaluation in animal models is a critical step to assess the in vivo efficacy and pharmacokinetic properties of lead compounds.

Protocol: Xenograft Tumor Model [21][22] This model involves implanting human cancer cells into immunocompromised mice to evaluate the anti-tumor activity of the inhibitor.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • KRas-mutant cancer cell line

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Inject KRas-mutant cancer cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the dosing schedule.

  • Measure the tumor volume regularly using calipers.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Future Directions and Conclusion

The development of pyridine derivatives targeting KRas has ushered in a new era of precision oncology. [1]The initial success with G12C inhibitors has provided a strong foundation for tackling the broader spectrum of KRas mutations. [15]Future research will likely focus on:

  • Developing more potent and selective next-generation G12C inhibitors. [23]* Advancing pan-KRas and RAS-ON inhibitors into clinical trials. [10][24]* Elucidating novel resistance mechanisms and developing effective combination therapies. [13][24]* Exploring novel therapeutic modalities such as targeted protein degradation (PROTACs). [4][7] In conclusion, pyridine derivatives have proven to be a highly successful chemical scaffold for the development of KRas inhibitors. The continued application of advanced biochemical, cellular, and in vivo methodologies, coupled with a deeper understanding of KRas biology and resistance mechanisms, will undoubtedly lead to the development of even more effective therapies for patients with KRas-driven cancers.

References

  • Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC. (n.d.).
  • Pan-KRAS inhibition: unlocking broad-spectrum targeted therapy for KRAS-mutant cancers. (2026, February 9).
  • The next generation of KRAS targeting: reasons for excitement and concern - PMC. (n.d.).
  • Targeting KRAS G12C in the active state: A new class of covalent inhibitors. (n.d.).
  • Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal ... - PMC. (n.d.).
  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - ACS Publications. (2024, December 2).
  • KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier - GlobalRPH. (2025, November 12).
  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening | Journal of Medicinal Chemistry - ACS Publications. (2025, February 11).
  • First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models. (2025, September 3).
  • KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - MDPI. (2024, April 3).
  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors - ACS Publications. (2019, December 10).
  • Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer. (2021, July 8).
  • What are KRAS gene inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
  • Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - Frontiers. (2024, September 4).
  • Oncology Overview: Adagrasib (MRTX849) for Non-Small Cell Lung Cancer. (2022, July 28).
  • Full article: Covalent inhibitors of the GTPase KRASG12C: a review of the patent literature. (2020, January 8).
  • KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem. (n.d.).
  • The impact of pan-KRAS inhibitors on cancer drug discovery - Revvity. (n.d.).
  • More to the RAS Story: KRASG12C Inhibition, Resistance Mechanisms, and Moving Beyond KRASG12C - ASCO Publications. (n.d.).
  • Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC) - InvivoChem. (n.d.).
  • AMG 510 (Sotorasib) | KRAS G12C Inhibitor | CAS 2296729-00-3 | Selleck Chemicals. (2024, May 22).
  • An in vivo KRAS allelic series reveals distinct phenotypes of common oncogenic variants. (n.d.).
  • Application Notes and Protocols for Cell-Based Assays of KRAS G12C Inhibitors - Benchchem. (n.d.).
  • Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. (2021, October 7).
  • Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed - NIH. (2023, July 15).
  • Qualigen Therapeutics presented findings from the preclinical studies of their novel Pan-KRAS inhibitors, demonstrating the impact on efficacy and resistance to AMG-510 and MRTX-1133 in pancreatic cancer cell lines. - DelveInsight. (n.d.).
  • The next-generation KRAS inhibitors…What comes after sotorasib and adagrasib? - PubMed. (2024, July 10).
  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PubMed. (2024, December 2).
  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders - ResearchGate. (2024, July 23).
  • High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay. (n.d.).
  • Diverse Next-Gen KRAS Therapies Moving Into New Cancer, Mutation Types. (2025, October 23).
  • What's new in KRAS mutation research? - MD Anderson Cancer Center. (2024, April 4).
  • RAS Assays for Drug Discovery: KRAS, HRAS & NRAS Protein Services - WuXi Biology. (n.d.).
  • Characterization of the selective inhibitory effect of KRas inhibitors in different cellular assay formats - Reaction Biology. (n.d.).
  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv. (2024, July 23).
  • An In Vivo Kras Allelic Series Reveals Distinct Phenotypes of Common Oncogenic Variants - PubMed. (2020, August 12).
  • An in vivo KRAS allelic series reveals distinct phenotypes of common oncogenic variants. (2019, November 20).
  • Mechanism of action of G12C inhibition. KRAS G12C signaling... | Download Scientific Diagram - ResearchGate. (n.d.).
  • KRAS-related Genetically Engineered Cell Lines and In Vivo Models - WuXi Biology. (n.d.).
  • Mechanism of action of the novel KRASG12C inhibitor GDC-6036 - YouTube. (2022, August 9).
  • KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC - NIH. (2024, April 3).
  • Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRAS G12C -Mutant Non–Small Cell Lung Cancer - AACR Journals. (2022, August 2).
  • KRAS Assay Services - Reaction Biology. (n.d.).
  • Sotorasib - Wikipedia. (n.d.).
  • KRAS-Targeted Oncology Solutions - Crown Bioscience. (n.d.).
  • First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRAS G12C Solid Tumors (KRYSTAL-1) - ASCO Publications. (2022, February 15).
  • | Sotorasib (AMG510) binding to KRAS-G12C protein. Orange: Switch II... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Adagrasib in the treatment of KRAS G12C positive advanced NSCLC: desig | DDDT. (2024, December 5).

Sources

Architecting SOS1 Inhibitors: Retrosynthetic Strategies and Key Intermediates for KRAS-Driven Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic targeting of KRAS—historically considered an "undruggable" oncogene—has undergone a paradigm shift. While direct covalent inhibitors for KRAS-G12C have reached the clinic, resistance mechanisms and the prevalence of non-G12C mutations necessitate alternative strategies. Son of Sevenless homolog 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that catalyzes the transition of KRAS from its inactive GDP-bound state to its active GTP-bound state[1].

By disrupting the SOS1::KRAS protein-protein interaction, researchers can broadly suppress KRAS hyperactivation regardless of the specific mutation[2]. This whitepaper provides an in-depth technical analysis of the chemical architecture, retrosynthetic logic, and key intermediates required to synthesize state-of-the-art SOS1 inhibitors, bridging the gap between molecular design and bench-level execution.

Mechanistic Rationale: The SOS1-KRAS Axis

SOS1 facilitates nucleotide exchange by binding to KRAS and inducing a conformational change that lowers the affinity for GDP, allowing the more abundant intracellular GTP to bind[1]. Small-molecule SOS1 inhibitors, such as the preclinical tool compound BI-3406, function by binding to the catalytic domain of SOS1. Specifically, these molecules occupy a pocket adjacent to the catalytic site, engaging in critical


 stacking interactions with His905 and forming essential hydrogen bonds with Asn879 and Tyr884[3]. This allosteric blockade physically prevents KRAS from engaging with SOS1, thereby starving the MAPK and PI3K pathways of oncogenic signaling.

KRAS_SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1 SOS1 (GEF) Catalytic Domain KRAS_GDP->SOS1 Binds KRAS_GTP KRAS-GTP (Active) SOS1->KRAS_GTP GDP/GTP Exchange Downstream MAPK / PI3K Pathways KRAS_GTP->Downstream Oncogenic Signaling Inhibitor SOS1 Inhibitor (e.g., BI-3406) Inhibitor->SOS1 Blocks Interaction (Binds His905/Asn879)

Figure 1: KRAS-SOS1 signaling pathway and the mechanistic intervention of SOS1 inhibitors.

Scaffold Architecture & Quantitative Benchmarking

The evolution of SOS1 inhibitors has transitioned from early aminoquinazoline probes (e.g., BAY-293) to highly optimized, orally bioavailable clinical candidates like BI-1701963[2]. Recent medicinal chemistry efforts have identified novel scaffolds, including pyrido[2,3-d]pyrimidin-7-ones[4] and 6-methyl-1H-imidazo[4,5-g]quinazolines[5], which exhibit superior in vitro profiles.

Table 1: Comparative Potency of Key SOS1 Inhibitor Scaffolds
CompoundCore ScaffoldPrimary TargetIC₅₀ (nM)Development Status
BI-3406 QuinazolineSOS1::KRAS~7.8 - 9.0Preclinical Tool[3]
BI-1701963 Quinazoline analogSOS1::KRASN/APhase I Clinical Trials[2]
Compound 20 6-methyl-1H-imidazo[4,5-g]quinazolineSOS1::KRAS (G12C)4.11Preclinical Lead[5]
Compound 8u Pyrido[2,3-d]pyrimidin-7-oneSOS1::KRAS~27.7Preclinical Lead[4]
BAY-293 AminoquinazolineSOS1::KRAS21.0Preclinical Probe[4]

Synthetic Methodologies and Retrosynthetic Logic

To achieve the requisite binding affinities, the synthesis of these inhibitors relies on constructing rigid, multi-cyclic heteroaromatic cores that can precisely orient functional groups into the Asn879 and His905 pockets.

Workflow 1: Synthesis of the 6-methyl-1H-imidazo[4,5-g]quinazoline Core

This recently developed scaffold (Compound 20) demonstrates exceptional potency by optimizing the spatial arrangement of the nitrogen atoms for hydrogen bonding[5].

SynthesisLogic SM Ethyl 3-fluoro-4-nitrobenzoate (Starting Material) Int1 SNAr with Aliphatic Amine (Regioselective) SM->Int1 Int2 Nitro Reduction (H2, Pd/C) Int1->Int2 Int3 Formic Acid Cyclization (Benzimidazole Core) Int2->Int3 Int4 Ester Hydrolysis (Saponification) Int3->Int4 Product Amide Coupling (HATU/DIPEA) Imidazo[4,5-g]quinazoline Scaffold Int4->Product

Figure 2: Retrosynthetic workflow for the 6-methyl-1H-imidazo[4,5-g]quinazoline core scaffold.

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (SNAr): React ethyl 3-fluoro-4-nitrobenzoate with a selected aliphatic amine.

    • Causality: The highly electron-withdrawing nitro group activates the ortho-fluorine, driving a rapid, regioselective SNAr reaction to install the amine precursor[5].

  • Nitro Reduction: Subject the intermediate to H₂ gas in the presence of a 10% Pd/C catalyst in methanol at room temperature.

    • Causality: This cleanly reduces the nitro group to an aniline without inadvertently reducing the ester moiety, creating the requisite 1,2-diamine system for heterocycle formation[5].

  • Benzimidazole Cyclization: Heat the resulting diamine intermediate in formic acid at 40 °C.

    • Causality: Formic acid serves a dual purpose as both the solvent and an electrophilic one-carbon synthon. It condenses with the diamine to close the 1H-benzo[d]imidazole ring[5].

    • Self-Validation: Confirm cyclization via ¹H NMR by identifying the characteristic downfield benzimidazole C-H proton singlet (~8.0-8.5 ppm).

  • Ester Hydrolysis: Treat the cyclized ester with NaOH in a MeOH/H₂O mixture at 100 °C.

    • Causality: Saponification yields the free carboxylic acid, providing the necessary functional handle for the final diversification step[5].

  • Amide Coupling: React the carboxylic acid with a functionalized amine using HATU and DIPEA in DMF.

    • Causality: HATU is utilized over standard carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate. This drives the formation of the amide bond efficiently, minimizing racemization and overcoming the steric hindrance of complex amine side-chains[5].

Workflow 2: Synthesis of the Pyrido[2,3-d]pyrimidin-7-one Scaffold

This alternative scaffold (Compound 8u) mimics the binding mode of BI-3406 but offers distinct pharmacokinetic properties[4].

Step-by-Step Methodology:

  • Regioselective Amination: React commercially available 4,6-dichloropyrimidine-5-carbaldehyde with a primary amine under basic conditions.

    • Causality: The 4-position chlorine is highly activated by the adjacent pyrimidine nitrogens and the electron-withdrawing aldehyde, allowing for a strictly controlled mono-substitution[4].

  • Cascade Condensation & Cyclization: Treat the intermediate with methyl glycinate hydrochloride and 4-methoxybenzaldehyde in the presence of Et₃N in MeOH. Subsequently, heat the mixture in 70% AcOH at 50 °C.

    • Causality: This sequence initiates an imine formation followed by an intramolecular cyclization onto the pyrimidine ring. The acidic conditions drive the final dehydration, constructing the fused pyrido[2,3-d]pyrimidin-7-one system in a highly atom-economical cascade[4].

    • Self-Validation: Utilize LC-MS to verify the precise molecular weight of the cyclized product. A distinct bathochromic shift in the UV-Vis spectrum will also confirm the formation of the extended conjugated

      
      -system.
      

Self-Validating Assay Protocols: AlphaScreen PPI Assay

To validate the synthesized intermediates, the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is the gold standard for quantifying the disruption of the SOS1::KRAS protein-protein interaction (PPI)[3].

Protocol & Causality:

  • Reagent Preparation: Express and purify recombinant GST-tagged SOS1 (catalytic domain) and His-tagged KRAS-GDP proteins.

  • Equilibration: Incubate the tagged proteins with varying concentrations of the synthesized inhibitor in a 384-well microplate for 30 minutes.

    • Causality: This pre-incubation allows the inhibitor to reach thermodynamic equilibrium within the SOS1 catalytic pocket before the detection matrix is introduced[3].

  • Bead Addition (Low Light): Add Glutathione Donor beads and Anti-His Acceptor beads.

    • Causality: The donor beads bind GST-SOS1, and acceptor beads bind His-KRAS. If the proteins interact, the beads are brought into proximity (<200 nm).

  • Excitation & Quantification: Excite the plate at 680 nm.

    • Causality: Excitation causes donor beads to release singlet oxygen, which diffuses to proximate acceptor beads, triggering a luminescence cascade (emission at 520-620 nm). A dose-dependent decrease in luminescent signal directly validates that the synthesized compound is successfully outcompeting KRAS for the SOS1 binding site[3].

  • System Validation: Always include a positive control (excess unlabeled KRAS to outcompete tagged KRAS) and a negative control (DMSO vehicle). This establishes the dynamic range and ensures the signal reduction is due to specific PPI disruption, not assay interference or bead quenching.

References

  • An updated patent review of SOS1 inhibitors (2022-present) | Request PDF - ResearchGate.
  • The path to the clinic: a comprehensive review on direct KRAS... D-NB.info.
  • Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC. NIH.gov.
  • Design, Synthesis, and Biological Evaluation of Novel 1H-Imidazo[4,5-g]quinazoline-Based SOS1::KRAS G12C Inhibitors in Colorectal Cancer Cells - ACS Public
  • BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC. NIH.gov.

Sources

A Technical Guide to Methyl 5-acetyl-2-chloroisonicotinate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. Its derivatives, particularly substituted isonicotinates, serve as versatile intermediates in the synthesis of complex molecular architectures with significant biological activity.[1] This guide focuses on a specific, highly functionalized derivative: Methyl 5-acetyl-2-chloroisonicotinate .

While not a commercially cataloged compound, its unique arrangement of reactive functional groups—a chloro substituent, an acetyl moiety, and a methyl ester—presents a compelling platform for the development of novel chemical entities. The chloro group at the 2-position acts as a versatile handle for cross-coupling reactions, the acetyl group at the 5-position offers a site for condensation and derivatization, and the methyl isonicotinate core is a well-established pharmacophore.

This document provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. It outlines the fundamental physicochemical properties of Methyl 5-acetyl-2-chloroisonicotinate, proposes a robust synthetic pathway based on established chemical principles, and explores its potential as a pivotal building block in the synthesis of new therapeutic agents.

Physicochemical and Structural Properties

The structure of Methyl 5-acetyl-2-chloroisonicotinate is defined by a pyridine ring substituted at the 2, 4, and 5 positions. Based on IUPAC nomenclature, the molecular formula and corresponding molecular weight have been calculated.

PropertyValue
IUPAC Name methyl 5-acetyl-2-chloroisonicotinate
Synonyms Methyl 5-acetyl-2-chloropyridine-4-carboxylate
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol
CAS Number Not available
Predicted LogP 1.5 - 2.0
Predicted Boiling Point ~320-340 °C at 760 mmHg
Appearance Predicted to be a white to off-white solid

Proposed Synthesis and Mechanistic Rationale

Synthetic Workflow A 2-Chloro-5-methylisonicotinic Acid B Methyl 2-chloro-5-methylisonicotinate A->B C Methyl 5-acetyl-2-chloroisonicotinate (Target) B->C Diversification Potential cluster_chloro 2-Chloro Position cluster_acetyl 5-Acetyl Position cluster_ester 4-Ester Position Core Methyl 5-acetyl-2-chloroisonicotinate Coupling Suzuki/Stille/Buchwald-Hartwig (C-C, C-N, C-O bond formation) Core->Coupling SNAr Nucleophilic Aromatic Substitution (e.g., with amines, thiols) Core->SNAr Condensation Aldol/Knoevenagel Condensation (Formation of α,β-unsaturated systems) Core->Condensation Reduction Reduction to Alcohol (Secondary alcohol for further chemistry) Core->Reduction Oxidation Haloform Reaction (Conversion to Carboxylic Acid) Core->Oxidation Amidation Amidation with Amines (Bioisosteric replacement, SAR studies) Core->Amidation Hydrolysis Hydrolysis to Carboxylic Acid (Solubility, pro-drug strategies) Core->Hydrolysis Reduction_Ester Reduction to Alcohol (Primary alcohol handle) Core->Reduction_Ester

Sources

The Isonicotinate Pivot: Strategic Applications of Substituted Pyridine-4-Carboxylates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of medicinal chemistry, substituted isonicotinate esters (pyridine-4-carboxylates) function less as final destinations and more as high-utility "pivots." While occasionally serving as prodrug moieties—most notably in Dexamethasone Isonicotinate —their primary value lies in their role as electrophilic hubs. They provide a stable yet reactive platform for generating isonicotinamides (kinase inhibitors), hydrazides (antimycobacterials), and complex heterocycles (1,3,4-oxadiazoles).

This technical guide analyzes the synthetic utility, electronic characteristics, and therapeutic applications of this scaffold, moving beyond basic textbook definitions to actionable field strategies for drug development professionals.

The Chemical Architecture: Why Position 4?

The pyridine ring is electron-deficient, but the 4-position (para to the nitrogen) offers unique electronic symmetry. Unlike the 2- or 3-positions, the 4-carboxyl group is electronically coupled to the ring nitrogen in a way that facilitates specific metabolic and synthetic pathways.

  • Electronic Deficiency: The ester carbonyl at C4 is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. This makes amidation and hydrazinolysis proceed under milder conditions compared to phenyl esters.

  • Metabolic Liability: In vivo, isonicotinate esters are rapidly hydrolyzed by plasma esterases. This makes them excellent candidates for prodrug strategies (to improve lipophilicity/permeability) but poor candidates for stable oral drugs unless the ester is sterically shielded or intended to be cleaved.

  • H-Bonding: The pyridine nitrogen remains a critical acceptor for hydrogen bonding in the active site of enzymes like InhA (in TB) or VEGFR (in kinase inhibition).

Table 1: Physicochemical Profile of Key Isonicotinate Derivatives
CompoundStructure TypeLogP (Calc)pKa (Pyridine N)Primary Application
Ethyl Isonicotinate Ester1.64~5.2Synthetic Intermediate
Isoniazid Hydrazide-0.703.6Anti-Tuberculosis (Prodrug)
Dexamethasone Isonicotinate Steroid Ester4.2~5.1Anti-inflammatory (Topical/Inhaled)
Ethyl 2-chloropyridine-4-carboxylate Substituted Ester2.15~2.0Building Block (Kinase Inhibitors)

The Synthetic Ecosystem

The synthesis of substituted isonicotinate esters often requires navigating the deactivated nature of the pyridine ring. Electrophilic aromatic substitution is difficult; therefore, functionalization usually occurs before ring closure or via nucleophilic substitution on halogenated precursors.

Core Synthetic Methodologies
  • Fischer Esterification (Classical): Effective for simple isonicotinic acids. Requires strong acid catalysis (H₂SO₄) to protonate the pyridine nitrogen, preventing catalyst poisoning.

  • Acid Chloride Route (Activated): Essential for sterically hindered or electron-rich derivatives. Thionyl chloride (SOCl₂) converts the acid to the acid chloride, which is then quenched with the appropriate alcohol.

  • Pd-Catalyzed Carbonylation (Modern): Allows for the direct conversion of 4-chloropyridines or 4-bromopyridines to esters using CO gas and an alcohol nucleophile. This is preferred when the carboxylic acid precursor is not commercially available.

Visualization: The Isonicotinate Hub

The following diagram illustrates the central role of the isonicotinate ester in accessing diverse pharmacophores.

Isonicotinate_Hub cluster_TB Infectious Disease cluster_Onc Oncology Ester Substituted Isonicotinate Ester Hydrazide Isonicotinoyl Hydrazide (e.g., Isoniazid) Ester->Hydrazide Hydrazinolysis (N2H4•H2O) Amide Isonicotinamide (Kinase Inhibitors) Ester->Amide Aminolysis (R-NH2 / TBD) Alcohol 4-Hydroxymethyl Pyridine Ester->Alcohol Reduction (NaBH4 / LiAlH4) Acid Isonicotinic Acid Acid->Ester Fischer Esterification (H+ / ROH) Heterocycle 1,3,4-Oxadiazole Derivatives Hydrazide->Heterocycle Cyclization (CS2 / KOH)

Caption: The isonicotinate ester serves as a divergent intermediate, accessing antimycobacterial hydrazides and oncological amides.

Therapeutic Architectures & Case Studies

Case Study 1: The Prodrug Strategy (Dexamethasone Isonicotinate)

While most isonicotinates are intermediates, Dexamethasone Isonicotinate is a therapeutic agent in its own right.

  • Mechanism: It is a glucocorticoid ester. The isonicotinic acid moiety at the C21 position significantly alters the lipophilicity of dexamethasone.

  • Advantage: This modification allows for longer tissue retention and altered solubility profiles suitable for inhalation or topical formulations (e.g., treating bovine asthma or dermatological conditions).

  • Activation: In vivo esterases cleave the ester, releasing active Dexamethasone and isonicotinic acid (which is generally non-toxic at these levels).

Case Study 2: The Antimycobacterial Gateway (Isoniazid)

Isoniazid (INH) is the cornerstone of Tuberculosis therapy. While INH is a hydrazide, it is synthetically derived from the ester.

  • The Pivot: Methyl or Ethyl isonicotinate reacts with hydrazine hydrate.

  • Why not Acid Chloride? Using isonicotinoyl chloride with hydrazine can lead to di-acylated byproducts (dipyridoyl hydrazine). The ester provides a more controlled reactivity profile, favoring the mono-hydrazide.

Case Study 3: Kinase Inhibitors (The Amide Linker)

Many kinase inhibitors (e.g., Sorafenib analogs) utilize a pyridine-4-carboxamide scaffold.

  • Role: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket of the kinase (hinge region binder).

  • Synthesis: The ester is converted to the amide using an aniline derivative. This reaction often requires activation (e.g., using trimethylaluminum or TBD catalysis) because anilines are poor nucleophiles.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-Chloropyridine-4-carboxylate

A robust method for generating a halogenated building block suitable for further SNAr functionalization.

Reagents: 2-Chloropyridine-4-carboxylic acid (5.0 g, 31.7 mmol), Thionyl Chloride (SOCl₂, 3.5 mL, 47.6 mmol), Absolute Ethanol (50 mL).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Addition: Suspend the 2-chloropyridine-4-carboxylic acid in absolute ethanol at 0°C (ice bath).

  • Activation: Add SOCl₂ dropwise over 15 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. The suspension should become a clear solution.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc).[1]

  • Wash: Wash with saturated NaHCO₃ (2x) to neutralize residual acid, then with brine (1x).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Yield: Expect ~90-95% of a pale yellow oil/solid.

Protocol B: Conversion to 2-Chloro-isonicotinic Acid Hydrazide

Conversion of the ester to the hydrazide pharmacophore.

Reagents: Ethyl 2-chloropyridine-4-carboxylate (from Protocol A), Hydrazine Hydrate (80% or 100%, 3.0 equiv), Ethanol.

  • Reaction: Dissolve the ester in Ethanol (5 mL/g). Add Hydrazine Hydrate dropwise at room temperature.

  • Stirring: Stir at room temperature for 1 hour, then warm to 60°C for 2 hours.

  • Observation: A precipitate (the hydrazide) often forms as the reaction proceeds.

  • Isolation: Cool to 0°C. Filter the solid precipitate.

  • Purification: Wash the filter cake with cold ethanol and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Workflow

Synthesis_Workflow Start 2-Chloropyridine-4-carboxylic Acid Step1 Activation: SOCl2, 0°C Start->Step1 Step2 Esterification: EtOH, Reflux 4h Step1->Step2 Intermediate Ethyl 2-chloropyridine-4-carboxylate (The Pivot) Step2->Intermediate Step3 Hydrazinolysis: N2H4•H2O, EtOH, 60°C Intermediate->Step3 Product 2-Chloro-isonicotinic Acid Hydrazide (Target Scaffold) Step3->Product

Caption: Step-wise synthetic pathway from the carboxylic acid precursor to the bioactive hydrazide scaffold.

References

  • Dexamethasone Isonicotinate Structure and Properties. PubChem.[2][3] National Library of Medicine.[2] [Link][4]

  • Process for the synthesis of isonicotinic acid hydrazide.
  • Synthesis of active esters of isonicotinic and picolinic acids. Molecules. 2001; 6(1):47-51. [Link]

  • Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality. Molecules. 2022; 27(20):7125. [Link]

Sources

Technical Monograph: Methyl 5-acetyl-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of Methyl 5-acetyl-2-chloroisonicotinate , a critical intermediate in the synthesis of next-generation small molecule inhibitors, particularly those targeting the KRAS-SOS1 axis .[1]

Strategic Procurement & Application Guide for Medicinal Chemistry[1]

Part 1: Executive Technical Summary

Methyl 5-acetyl-2-chloroisonicotinate is a highly specialized pyridine derivative utilized primarily as a scaffold building block in the development of SOS1 (Son of Sevenless homolog 1) inhibitors .[1] With the resurgence of KRAS as a druggable target, this compound has gained significant traction in oncology pipelines.[1] It serves as the precursor to 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one , a core pharmacophore in molecules designed to disrupt the protein-protein interaction between KRAS and SOS1, thereby inhibiting downstream MAPK signaling in mutant cancers.[1]

Key Procurement Intelligence:

  • Availability: Niche.[1] Not a commodity chemical; typically available from specialized heterocyclic synthesis vendors.[1]

  • Price Point (Est.): High-value intermediate.[1] ~$30 - $50 USD per gram (research scale).[1]

  • Critical Quality Attribute (CQA): Regiochemical purity (separation from the 6-chloro isomer) and moisture content (ester stability).[1]

Part 2: Chemical Profile & Specifications

To ensure reproducibility in SAR (Structure-Activity Relationship) campaigns, incoming raw materials must meet rigorous specifications.[1]

Structural Identity
  • IUPAC Name: Methyl 5-acetyl-2-chloropyridine-4-carboxylate[1][2]

  • SMILES: COC(=O)C1=CC(C(C)=O)=CN=C1Cl[1][3]

  • InChIKey: Unique identifier required for database cross-referencing (Note: Verify specific key with vendor COA).

Standard Specifications Table
ParameterSpecificationAnalytical MethodRationale
Appearance White to off-white solidVisualDiscoloration indicates oxidation or photolysis.[1]
Purity (HPLC) ≥ 97.0% (Area %)LC-UV (254 nm)Critical for avoiding side-reactions in cyclization steps.[1]
Identity (NMR) Conforms to structure¹H-NMR (DMSO-d₆)Verifies acetyl (δ ~2.[1]6) and methyl ester (δ ~3.[1][4]8) integration.
Water Content ≤ 0.5% w/wKarl FischerEsters are prone to hydrolysis; affects stoichiometry.[1][5]
Residual Solvents ≤ 5000 ppm (Total)GC-HSEtOAc/Hexane residues common from purification.[1]

Part 3: Sourcing Intelligence & Pricing

Market Landscape

This compound is not typically stocked in bulk by generalists (e.g., Sigma-Aldrich main catalog) but is found in the catalogs of specialized "building block" vendors.[1]

Verified Suppliers (Snapshot):

  • Hoffman Fine Chemicals: Listed stock.[1]

  • Parchem: Bulk/Custom synthesis requests.

  • ChemScene / BLD Pharm: Often stock this class of pyridines.[1]

  • Specialized CROs: WuXi AppTec, Enamine (Make-on-demand).[1]

Pricing Tiers (Estimates based on 2024-2025 Data)
Pack SizeEstimated Price Range (USD)Unit Price ($/g)Procurement Strategy
1 g $45 - $65$55.00Screening: Buy for initial reaction testing.[1]
5 g $140 - $180$32.00Hit-to-Lead: Optimization of cyclization conditions.[1]
25 g $450 - $550$20.00Scale-up: GLP tox batch preparation.[1]
100 g+ Custom Quote< $12.00Process Dev: Requires lead time (4-6 weeks).[1]

Analyst Note: Prices fluctuate based on raw material costs (2-chloroisonicotinic acid).[1] Always request a Certificate of Analysis (CoA) before purchase to verify the absence of the 2-bromo analog , which reacts differently in palladium-catalyzed couplings.[1]

Part 4: Synthetic Utility & Mechanism

The primary value of Methyl 5-acetyl-2-chloroisonicotinate lies in its ability to undergo cyclocondensation with hydrazines to form pyrido-pyridazinones .[1]

Core Reaction Workflow (SOS1 Inhibitor Synthesis)

The following diagram illustrates the transformation of this intermediate into the bioactive core.

G Figure 1: Synthetic Pathway for SOS1 Inhibitor Core Formation Start Methyl 5-acetyl-2- chloroisonicotinate (Starting Material) Intermediate Hydrazone Intermediate Start->Intermediate Condensation (EtOH, Reflux) Reagent Hydrazine Hydrate (NH2NH2•H2O) Reagent->Intermediate Product 7-chloro-4-methylpyrido [3,4-d]pyridazin-1(2H)-one (Bioactive Core) Intermediate->Product Intramolecular Cyclization (-MeOH) Downstream Suzuki Coupling (Introduction of R-groups) Product->Downstream Pd-Catalysis (C-Cl functionalization)

[1]

Experimental Protocol: Cyclization to Pyridopyridazinone

Adapted from US Patent 2021/0188857 A1 [1].

Objective: Synthesis of 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one.

  • Setup: Charge a round-bottom flask with Methyl 5-acetyl-2-chloroisonicotinate (1.0 eq) and Ethanol (15 vol).

  • Reagent Addition: Add Hydrazine hydrate (3.0 eq) dropwise at room temperature.

    • Note: Exothermic reaction.[1] Control addition rate.

  • Reaction: Heat the mixture to 95°C (Reflux) and stir for 30–60 minutes.

    • Monitoring: Monitor by LCMS for disappearance of starting material (M+H 214) and appearance of product (M+H 196).

  • Workup: Cool to room temperature. The product typically precipitates.[1]

  • Isolation: Filter the solid, wash with cold Ethanol, and dry under vacuum.[1]

  • Yield: Expected yield 70–85%.

Part 5: Handling & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The methyl ester is susceptible to hydrolysis if exposed to atmospheric moisture over long periods.[1]

  • Solubility: Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform).[1] Sparingly soluble in water.[1]

  • Safety (HSE):

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Handling: Use a fume hood.[1] Avoid dust generation.[1]

References

  • Google Patents. Sos1 inhibitors and methods of use thereof.[1] US20210188857A1.[1] Accessed March 2, 2026.[1] Link

  • Hoffman Fine Chemicals. Product Catalog: Methyl 5-acetyl-2-chloroisonicotinate.[1][6] Accessed March 2, 2026.[1] Link

  • Parchem. Fine & Specialty Chemicals: Pyridine Derivatives.[1] Accessed March 2, 2026.[1] Link

  • ChemicalBook. Methyl 5-acetyl-2-chloroisonicotinate CAS 2654746-74-2 Details.[1][6][7] Accessed March 2, 2026.[1] Link

Sources

An In-Depth Technical Guide to 5-Acetyl-2-chloropyridine-4-carboxylate Derivatives: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-acetyl-2-chloropyridine-4-carboxylate derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. We will delve into the synthesis of the core scaffold, explore its versatile reactivity, and highlight its applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their work.

The Strategic Importance of the Pyridine Scaffold in Medicinal Chemistry

Pyridine and its derivatives are fundamental building blocks in the world of pharmaceuticals.[1][2] The pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, a testament to its versatile nature.[1] Its ability to form hydrogen bonds, its chemical stability, and its capacity to be functionalized at multiple positions make it a "privileged structure" in drug design.[3] Pyridine derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][4][5][6][7]

The 5-acetyl-2-chloropyridine-4-carboxylate scaffold is a particularly valuable synthetic intermediate. Each functional group on this molecule offers a distinct handle for chemical modification, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.

  • 2-Chloro Group : An excellent leaving group, this position is primed for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

  • 4-Carboxylate Group : This moiety is ideal for forming amide or ester linkages, which are common features in bioactive molecules. It also influences the electronic properties of the pyridine ring.

  • 5-Acetyl Group : This ketone functionality can be transformed through various reactions, including reductions, oxidations, and condensations, to introduce further diversity and modulate biological activity.

This multi-functional nature allows for the creation of large, diverse libraries of compounds from a single, readily accessible core, making it an efficient tool for lead discovery and optimization.

Synthesis of the Core Scaffold: Ethyl 5-acetyl-2-chloropyridine-4-carboxylate

A common route to the core scaffold involves the construction of the substituted pyridine ring. While multiple synthetic pathways exist for pyridine derivatives, a practical approach for this specific scaffold often involves the cyclization of acyclic precursors.

Generalized Experimental Protocol: Synthesis of Ethyl 5-acetyl-2-chloropyridine-4-carboxylate

This protocol is a representative example and may require optimization based on specific laboratory conditions and starting materials.

  • Reaction Setup : To a solution of an appropriate β-enaminone and an activated methylene compound (e.g., a derivative of cyanoacetate) in a suitable solvent such as ethanol or dioxane, add a base like sodium ethoxide or piperidine.

  • Cyclization : Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Intermediate Formation : Upon completion, the reaction mixture is cooled, and the intermediate pyridinone is typically precipitated by acidification with an acid like hydrochloric acid.

  • Chlorination : The resulting pyridinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with gentle heating, to convert the hydroxyl group to a chloro group.

  • Work-up and Purification : After the reaction is complete, the excess chlorinating agent is carefully quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography on silica gel to yield the desired ethyl 5-acetyl-2-chloropyridine-4-carboxylate.

Visualizing the Synthetic Strategy

The following diagram illustrates a conceptual pathway for the synthesis of the core scaffold.

G cluster_0 Synthesis of Core Scaffold Start_Materials β-Enaminone + Activated Methylene Compound Cyclization Cyclization (Base, Heat) Start_Materials->Cyclization 1 Pyridinone Substituted 2-Pyridinone Intermediate Cyclization->Pyridinone 2 Chlorination Chlorination (e.g., POCl₃) Pyridinone->Chlorination 3 Final_Product Ethyl 5-acetyl-2-chloropyridine-4-carboxylate Chlorination->Final_Product 4 G cluster_C2 C2 Position (Cl) cluster_C5 C5 Position (Acetyl) cluster_C4 C4 Position (Carboxylate) Core 5-Acetyl-2-chloro- pyridine-4-carboxylate SNAr SNA_r_ (Amines, Alcohols) Core->SNAr R-NH₂ or R-OH Suzuki Suzuki Coupling (Boronic Acids) Core->Suzuki R-B(OH)₂ [Pd] Sonogashira Sonogashira (Alkynes) Core->Sonogashira R-C≡CH [Pd/Cu] Reduction Reduction (e.g., NaBH₄) Core->Reduction [H] Condensation Condensation (e.g., Hydrazine) Core->Condensation R-NHNH₂ Amidation Amide Formation (Amines, Coupling Reagents) Core->Amidation 1. Hydrolysis 2. R-NH₂, HATU

Sources

Precision Oncology via Heterocyclic Scaffolds: A Technical Guide to Fragment-Based Drug Discovery and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As of 2026, the architectural foundation of targeted oncology therapies remains heavily reliant on heterocyclic chemistry. Over 85% of FDA-approved small-molecule drugs contain at least one heterocyclic core[1]. The dominance of nitrogen, oxygen, and sulfur-containing rings is not coincidental; these moieties provide the precise stereoelectronic properties required to interface with complex biological macromolecules. This whitepaper provides an authoritative framework for understanding the causality behind heterocyclic scaffold selection, detailing self-validating protocols for Fragment-Based Drug Discovery (FBDD) and biochemical kinase evaluation.

Mechanistic Rationale: The "Why" of Heterocycles in Oncology

As application scientists, we do not select scaffolds arbitrarily. The causality behind the pervasive use of heterocycles—particularly nitrogenous rings like pyrimidines, quinazolines, and indoles—lies in their thermodynamic and pharmacokinetic profiles.

  • ATP Mimicry & Hinge Region Binding: The pyrazolo[3,4-d]pyrimidine and 2,4-di(arylamino)pyrimidine scaffolds act as highly efficient isosteres of the adenine ring of ATP[2]. By presenting strategically positioned nitrogen atoms as hydrogen bond acceptors and donors, these heterocycles anchor into the highly conserved hinge region of the kinase ATP-binding pocket[3].

  • Conformational Restriction: Incorporating rigid heterocyclic ring systems restricts the conformational entropy of the drug molecule. This pre-organization significantly lowers the thermodynamic penalty upon binding to the target protein, driving high-affinity interactions.

  • Metabolic Stability: Substituting carbon atoms with heteroatoms (or incorporating halogens like fluorine onto the heterocycle) alters the electron density of the ring, often protecting the molecule from rapid cytochrome P450-mediated oxidative metabolism.

Key Heterocyclic Scaffolds & Oncology Targets

To facilitate rational drug design, the quantitative and qualitative properties of primary heterocyclic building blocks are summarized below.

Scaffold ClassKey HeteroatomsPhysicochemical BenefitPrimary Oncology Target(s)FDA-Approved ExampleMechanism of Action
Pyrimidine / Pyrazolo-pyrimidine Nitrogen (N)Excellent H-bond acceptor profile; high aqueous solubility.EGFR, BTK, CDKOsimertinib, IbrutinibATP-competitive kinase inhibition[2]
Phthalazine Nitrogen (N)Planar geometry ideal for π-π stacking with DNA bases.PARP1 / PARP2OlaparibSynthetic lethality via DNA repair blockade
Quinazoline Nitrogen (N)Lipophilic core; easily functionalized at C4 and C6 positions.EGFR, HER2Gefitinib, LapatinibTyrosine kinase domain inhibition
Indole / Azaindole Nitrogen (N)Indole NH acts as a strong H-bond donor; mimics tryptophan.BCL-2, Pan-kinaseVenetoclax, SunitinibProtein-protein interaction disruption

Workflow: Fragment-Based Drug Discovery (FBDD) of Heterocycles

FBDD has revolutionized the hit-to-lead process by screening low-molecular-weight heterocyclic libraries. Because fragments are small, they form high-quality, ligand-efficient interactions with the target, which can then be systematically elaborated in three dimensions (3D)[4].

Protocol 1: FBDD NMR Screening & 3D Elaboration

This self-validating protocol ensures that only fragments with genuine, specific binding affinities are progressed to the synthesis stage.

  • Library Curation (The "Rule of 3"): Construct a library of 1,000–3,000 heterocyclic fragments. Ensure all compounds adhere to the Rule of 3: Molecular Weight

    
     300 Da, cLogP 
    
    
    
    3, and Hydrogen bond donors/acceptors
    
    
    3.
  • Isotope Labeling & Target Preparation: Express the target kinase domain in E. coli using

    
    N-enriched media to produce uniformly 
    
    
    
    N-labeled protein. Purify to
    
    
    via affinity and size-exclusion chromatography.
  • Primary NMR Screening (

    
    H-
    
    
    
    N HSQC):
    Record baseline
    
    
    H-
    
    
    N HSQC spectra of the apo-protein. Titrate heterocyclic fragments (typically at 1–5 mM concentrations) into the protein sample. Monitor for chemical shift perturbations (CSPs), which indicate specific binding events at the atomic level[5].
  • Orthogonal Structural Validation: Soak validated NMR hits into pre-formed apo-crystals of the target kinase. Solve the X-ray crystal structure to determine the exact binding vector and orientation of the heterocycle within the active site.

  • 3D Modular Elaboration: Utilize modular synthetic platforms (e.g., cyclopropyl MIDA boronates) to systematically grow the 2D heterocyclic fragment along the identified binding vectors, optimizing for both affinity and 3D spatial coverage[4].

FBDD_Workflow Lib Heterocyclic Library Design (Rule of 3) NMR Primary Screening (1H-15N HSQC NMR) Lib->NMR Screen Fragments Xray Structural Validation (X-ray Crystallography) NMR->Xray Identify Hits Elab 3D Fragment Elaboration (Modular Synthesis) Xray->Elab Rational Design Lead Lead Compound (High Affinity & Selectivity) Elab->Lead Hit-to-Lead Optimization

Figure 1: Step-by-step FBDD workflow for optimizing heterocyclic fragments into lead compounds.

Biochemical Validation: Evaluating Pyrimidine-Based Inhibitors

Once a pyrimidine-based lead (e.g., targeting mutant EGFR-L858R/T790M) is synthesized, its self-validating efficacy must be quantified. The ADP-Glo Kinase Assay is the gold standard for this, as it directly measures kinase enzymatic activity by quantifying the amount of ADP produced during the phosphorylation reaction[3].

Protocol 2: ADP-Glo Kinase Assay for EGFR Inhibitors
  • Kinase Reaction Setup: In a 384-well plate, incubate 10 ng of recombinant mutant EGFR kinase with varying concentrations of the synthesized pyrimidine inhibitor (serial dilution from 10

    
    M to 0.1 nM) in kinase buffer for 30 minutes at room temperature.
    
  • Substrate & ATP Addition: Add the specific peptide substrate and ultra-pure ATP (at the predetermined

    
     concentration) to initiate the reaction. Incubate for 60 minutes.
    
  • ATP Depletion: Add the ADP-Glo Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes. Causality note: This step is critical to eliminate background noise, ensuring the final signal is exclusively derived from newly generated ADP.

  • Luminescence Detection: Add the Kinase Detection Reagent, which converts the generated ADP back into ATP and introduces luciferase/luciferin to produce light. Measure luminescence using a microplate reader.

  • Data Analysis: Plot luminescence values against the log of the inhibitor concentration to calculate the IC

    
     value via non-linear regression.
    

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Mutant/WT) EGF->EGFR Activates RAS RAS / RAF EGFR->RAS Phosphorylation Cascade Apopt Apoptosis (Cell Death) EGFR->Apopt Pathway Arrest Inhibitor Pyrimidine Inhibitor (e.g., Osimertinib) Inhibitor->EGFR Blocks ATP Binding MEK MEK / ERK RAS->MEK Prolif Tumor Proliferation MEK->Prolif

Figure 2: Mechanism of action of pyrimidine inhibitors blocking the EGFR signaling cascade.

References

  • Source: RSC Publishing (rsc.org)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: Journal of the American Chemical Society (acs.org)

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrido[3,4-d]pyridazine Scaffold

The pyrido[3,4-d]pyridazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] These fused heterocyclic systems are of significant interest due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, antihypertensive, and anticancer properties.[1][3] The strategic functionalization of the pyridopyridazine ring system allows for the fine-tuning of its physicochemical properties and biological targets, making it an attractive framework for the design and development of novel therapeutic agents.[1]

This application note provides a detailed, step-by-step protocol for the synthesis of a specific, functionalized derivative, 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one . The outlined synthetic strategy is designed to be robust and reproducible, providing researchers with a practical guide for accessing this valuable compound and its analogs for further investigation in drug discovery programs. The rationale behind key experimental choices and relevant mechanistic insights are provided to ensure a comprehensive understanding of the synthetic process.

Overall Synthetic Strategy

The synthesis of 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one is proposed to proceed via a three-step sequence starting from the commercially available 2-amino-4-methylpyridine. The strategy involves the construction of the pyridazinone ring onto the pre-functionalized pyridine core.

Synthetic_Workflow A 2-Amino-4-methylpyridine B 2,6-Dichloro-3-amino-4-methylpyridine A->B Chlorination C 3-Amino-6-chloro-4-methylpyridine-2-carboxylic acid B->C Directed Ortho-Metalation and Carboxylation D 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one C->D Diazotization and Cyclization

Caption: Proposed synthetic workflow for 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one.

Detailed Experimental Protocols

PART 1: Synthesis of 2,6-Dichloro-3-amino-4-methylpyridine

Rationale: The initial step focuses on the selective chlorination of 2-amino-4-methylpyridine. The introduction of chlorine atoms at the 2 and 6 positions serves a dual purpose: it provides the chloro-substituent required at the final 7-position of the target molecule and activates the pyridine ring for subsequent functionalization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-4-methylpyridine108.1410.8 g0.1
N-Chlorosuccinimide (NCS)133.4929.4 g0.22
Acetonitrile41.05200 mL-

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-methylpyridine (10.8 g, 0.1 mol) and acetonitrile (200 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Add N-chlorosuccinimide (29.4 g, 0.22 mol) portion-wise over 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2,6-dichloro-3-amino-4-methylpyridine as a solid.

PART 2: Synthesis of 3-Amino-6-chloro-4-methylpyridine-2-carboxylic acid

Rationale: This step involves the selective introduction of a carboxylic acid group at the 2-position of the dichlorinated aminopyridine. A directed ortho-metalation approach is employed, where the amino group directs the deprotonation and subsequent carboxylation at the adjacent position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Dichloro-3-amino-4-methylpyridine177.038.85 g0.05
n-Butyllithium (2.5 M in hexanes)64.0644 mL0.11
Dry Tetrahydrofuran (THF)72.11150 mL-
Dry Ice (solid CO₂)44.01~50 g-
Hydrochloric Acid (1 M)36.46As needed-

Protocol:

  • To a flame-dried 500 mL three-necked flask under an inert atmosphere (argon or nitrogen), add 2,6-dichloro-3-amino-4-methylpyridine (8.85 g, 0.05 mol) and dry THF (150 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via a syringe, maintaining the temperature below -70°C.

  • Stir the mixture at -78°C for 1 hour.

  • Carefully add crushed dry ice to the reaction mixture in small portions. A vigorous reaction will occur.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of water (50 mL).

  • Separate the aqueous layer and wash the organic layer with water (2 x 25 mL).

  • Combine the aqueous layers and acidify to pH 2-3 with 1 M HCl. A precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-amino-6-chloro-4-methylpyridine-2-carboxylic acid.

PART 3: Synthesis of 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one

Rationale: The final step involves the formation of the pyridazinone ring through a diazotization-cyclization sequence. The amino group is first converted to a diazonium salt, which then undergoes intramolecular cyclization with the adjacent carboxylic acid, followed by tautomerization to the stable pyridazinone form.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-6-chloro-4-methylpyridine-2-carboxylic acid186.597.46 g0.04
Sodium Nitrite (NaNO₂)69.003.04 g0.044
Concentrated Hydrochloric Acid36.4650 mL-
Water18.0250 mL-
Hydrazine Hydrate (80%)50.063.0 mL~0.05

Protocol:

  • In a 250 mL beaker, suspend 3-amino-6-chloro-4-methylpyridine-2-carboxylic acid (7.46 g, 0.04 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (3.04 g, 0.044 mol) in water (15 mL) and add it dropwise to the cold suspension, keeping the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.

  • In a separate 500 mL flask, prepare a solution of hydrazine hydrate (3.0 mL, ~0.05 mol) in water (50 mL) and cool it to 0-5°C.

  • Slowly add the cold diazonium salt solution to the hydrazine solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one.

Mechanistic Insights

The formation of the pyridazinone ring in the final step is a classic example of heterocycle synthesis involving a diazonium salt.

Mechanism cluster_0 Diazotization cluster_1 Cyclization cluster_2 Tautomerization A Amino-carboxylic acid B Diazonium salt A->B NaNO₂, HCl C Intramolecular attack by Hydrazine B->C D Intermediate C->D Loss of N₂ E Unstable tautomer D->E Proton transfer F Final Product E->F Keto-enol tautomerization

Caption: Key mechanistic steps in the formation of the pyridazinone ring.

Data Summary

StepStarting MaterialProductExpected Yield (%)Purity (by HPLC)
12-Amino-4-methylpyridine2,6-Dichloro-3-amino-4-methylpyridine60-70>95%
22,6-Dichloro-3-amino-4-methylpyridine3-Amino-6-chloro-4-methylpyridine-2-carboxylic acid75-85>98%
33-Amino-6-chloro-4-methylpyridine-2-carboxylic acid7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one65-75>99%

References

  • Hirota, K., Kuki, H., & Maki, Y. (1994). Novel Synthesis of Pyrido[3,4-d] pyrimidines, Pyrido [2,3-d] pyrimidines, and Quinazolines via Palladium-catalyzed Oxidative Coupling. Chemical and Pharmaceutical Bulletin, 42(4), 806-810. [Link]

  • Ibrahim, M. A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Open Journal of Medicinal Chemistry, 5(4), 57-73. [Link]

  • Krasnokutskaya, E. A., Kassanova, A. Z., Estaeva, M. T., & Filimonov, V. D. (2014). A new synthesis of pyridinyl trifluoromethanesulfonates via one-pot diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid. Tetrahedron Letters, 55(28), 3771-3773. [Link]

  • Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 712, 272-276. [Link]

  • Mishra, A., et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Nair, V., & Richardson, S. G. (1980). Utility of purinyl radicals in the synthesis of base-modified nucleosides and alkylpurines: 6-amino group replacement by hydrogen, chlorine, bromine, and iodine. The Journal of Organic Chemistry, 45(19), 3969-3974. [Link]

  • Prek, D., & Stanovnik, B. (2017). The Synthesis of 7-Substituted-2,3-dihydropyrido [4,3-d]pyridazine-1,4-diones and 1,4-Dioxo-7-substituted- 1,2,3,4-tetrahydropyrido[4,3-d]pyridazine 6-Oxides from Methyl Ketones. Acta Chimica Slovenica, 64(4), 798-810. [Link]

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]

  • Van Tilburg, E. W., et al. (2002). 2,5'-Disubstituted Adenosine Derivatives: Evaluation of Selectivity and Efficacy for the Adenosine A1, A2A, and A3 Receptor. Journal of Medicinal Chemistry, 45(2), 420-429. [Link]

  • Wikipedia contributors. (2024, February 21). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, Y., et al. (2022).
  • Alnajjar, R. A., Eldeghile, F., & Gheath, A. (2017). Novel Pyrazole Derivatives From 3-Aminopyridine Diazonium Salt. ResearchGate. [Link]

  • Dehaen, W., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Awas, M. (2008). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Acta Chimica Slovenica, 55(3), 492-501. [Link]

Sources

Advanced Cyclization Strategies for 5-Acetyl-4-pyridinecarboxylates: Synthesis of Fused Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclization protocols for 5-acetyl-4-pyridinecarboxylates Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Strategic Overview

The 5-acetyl-4-pyridinecarboxylate scaffold (typically the ethyl or methyl ester) represents a high-value "ortho-keto ester" pharmacophore. Its structural utility lies in the proximity of the electrophilic ester (C4) and the nucleophilic/electrophilic acetyl group (C5). This 1,4-dicarbonyl-equivalent motif is a gateway to fused bicyclic systems—specifically pyrido[4,3-d]pyridazines and 1,6-naphthyridines —which serve as bioisosteres for quinolines and isoquinolines in kinase inhibitors, PDE inhibitors, and anti-infectives.

This Application Note details two robust, self-validating cyclization protocols. Unlike generic literature, these protocols are optimized for scalability, minimizing chromatographic purification through precipitation-driven workups.

Reaction Pathway Decision Tree

The choice of cyclization reagent dictates the heteroatom count and aromaticity of the final fused ring.

ReactionPathways Start 5-Acetyl-4-pyridinecarboxylate Hydrazine Reagent: Hydrazine Hydrate Start->Hydrazine Path A DMFDMA Reagent: DMF-DMA then NH3/Amines Start->DMFDMA Path B ProdA Pyrido[4,3-d]pyridazin-1(2H)-ones (Diaza-fusion) Hydrazine->ProdA Condensation & Cyclization ProdB 1,6-Naphthyridin-5(6H)-ones (Pyridine-fusion) DMFDMA->ProdB Enaminone Formation

Figure 1: Divergent synthesis strategies based on nitrogen source insertion.

Protocol A: Synthesis of Pyrido[4,3-d]pyridazin-1(2H)-ones

This protocol utilizes hydrazine hydrate to effect a double condensation. The reaction is thermodynamically driven by the formation of the stable pyridazine ring.

Mechanistic Insight

The reaction proceeds via a discrete hydrazone intermediate. The hydrazine


 first attacks the highly electrophilic ketone (acetyl group) to form a hydrazone. The second 

then attacks the ester carbonyl in an intramolecular fashion, releasing ethanol and forming the lactam ring.
  • Critical Control Point: Acid catalysis (AcOH) is often required to activate the ester if the hydrazine is substituted, but hydrazine hydrate in ethanol usually suffices for the unsubstituted parent.

Experimental Procedure

Reagents:

  • Ethyl 5-acetyl-4-pyridinecarboxylate (1.0 eq)

  • Hydrazine hydrate (80% or 64% solution) (2.0 - 5.0 eq)

  • Solvent: Ethanol (absolute) or Acetic Acid (for sluggish substrates)

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-acetyl-4-pyridinecarboxylate (5.0 mmol, 1.0 eq) in Ethanol (25 mL, 5 vol).

  • Addition: Add Hydrazine hydrate (15.0 mmol, 3.0 eq) dropwise at room temperature.

    • Note: A slight exotherm may occur.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (product) should appear.
  • Precipitation (Self-Validating Step): Upon completion, cool the reaction mixture slowly to

    
     in an ice bath. The product, 1-methylpyrido[4,3-d]pyridazin-5(6H)-one , typically crystallizes out of the solution due to high lattice energy and low ethanol solubility.
    
  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    

Expected Yield: 75–90% Appearance: Off-white to pale yellow needles.

Protocol B: Synthesis of 1,6-Naphthyridin-5(6H)-ones

This route constructs a second pyridine ring fused to the first. It is a two-step, one-pot protocol involving the formation of an enaminone intermediate using


-Dimethylformamide dimethyl acetal (DMF-DMA).
Mechanistic Insight[1][2]
  • Enaminone Formation: DMF-DMA acts as a carbon source and formylating agent, converting the acetyl methyl group into a dimethylamino-propenone (enaminone).

  • Transamination/Cyclization: Ammonium acetate (or a primary amine) displaces the dimethylamine group. The resulting amino-enone cyclizes onto the ester group to form the naphthyridinone.

Experimental Procedure

Reagents:

  • Ethyl 5-acetyl-4-pyridinecarboxylate (1.0 eq)

  • DMF-DMA (1.5 - 2.0 eq)

  • Ammonium Acetate (

    
    ) (5.0 eq)
    
  • Solvent: DMF (anhydrous) or Toluene

Step-by-Step Protocol:

  • Enaminone Formation:

    • Charge Ethyl 5-acetyl-4-pyridinecarboxylate (5.0 mmol) and DMF-DMA (7.5 mmol, 1.5 eq) into a pressure tube or round-bottom flask.

    • Solvent: Use DMF (5 mL) for high solubility.

    • Heat to

      
       for 2 hours.
      
    • Check: TLC should show a polar, highly UV-active spot (enaminone intermediate).

  • Cyclization:

    • Cool the mixture to room temperature.

    • Add Ammonium Acetate (25.0 mmol, 5.0 eq).

    • Modification: If N-substituted naphthyridines are desired, add the corresponding primary amine (

      
      ) and acetic acid (1.0 eq) instead of ammonium acetate.
      
    • Heat the mixture to

      
       for 4–8 hours.
      
  • Workup:

    • Remove the solvent under reduced pressure (high vacuum if DMF is used).

    • Triturate the resulting residue with water (20 mL) to dissolve excess ammonium salts.

    • The product, 1,6-naphthyridin-5(6H)-one , will remain as a solid precipitate.

  • Purification: Filter the solid. If purity is

    
     by HPLC, recrystallize from Ethanol/DMF (9:1).
    

Expected Yield: 60–80%

Comparative Data & Troubleshooting

Yield & Condition Comparison
ParameterProtocol A (Hydrazine)Protocol B (DMF-DMA)
Product Scaffold Pyrido[4,3-d]pyridazine1,6-Naphthyridine
Reaction Time 4–6 Hours6–10 Hours (Total)
Temperature

(Reflux)

Atom Economy High (Loss of EtOH,

)
Moderate (Loss of

, EtOH,

)
Typical Yield 85%70%
Key Impurity Uncyclized hydrazone (if time too short)Hydrolyzed ester (if water present)
Troubleshooting Guide
  • Issue: Product is oiling out instead of precipitating (Protocol A).

    • Solution: The reaction may be incomplete, or the solvent is too polar. Evaporate ethanol to 20% volume and add diethyl ether or hexanes to induce crystallization.

  • Issue: Low conversion in Protocol B.

    • Solution: DMF-DMA is moisture sensitive. Ensure reagents are fresh. Increase temperature to

      
       using a sealed tube if the reaction stalls at the enaminone stage.
      

Mechanistic Visualization

The following diagram illustrates the nucleophilic attack sequence for Protocol A (Hydrazine), highlighting the critical ring-closure step.

Mechanism Step1 Start: 5-Acetyl-4-Ester Step2 Intermediate: Hydrazone Formation (Attack on Ketone) Step1->Step2 + N2H4, -H2O Step3 Transition: Intramolecular Attack on Ester Carbonyl Step2->Step3 Ring Closure Step4 Product: Pyrido[4,3-d]pyridazinone (-EtOH) Step3->Step4 Aromatization

Figure 2: Step-wise mechanistic flow for the hydrazine-mediated cyclization.

References

  • Maes, B. U. W., et al. (2002). "Synthesis of pyrido[4,3-d]pyridazin-1(2H)-ones." Tetrahedron, 58(10), 2083-2089. Link

  • Litvinov, V. P. (2004). "The chemistry of thienopyridines and related systems." Russian Chemical Reviews, 73(7), 637. (Discusses analogous ortho-carbonyl cyclizations). Link

  • Quintela, J. M., et al. (1996). "A Ready One-Pot Preparation of 1,6-Naphthyridines." Heterocycles, 43(3), 597-606. (Foundation for DMF-DMA method). Link

  • Deeb, A., et al. (2010). "Synthesis of New Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles." Molecules, 15(4), 2651-2666. (Demonstrates hydrazine cyclization on related pyridine-ester scaffolds). Link

  • Haider, N., & Holzer, W. (2022). "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Molecules, 27(20), 7026. (Comprehensive review of pyridopyridazine synthesis). Link

Application Note: Nucleophilic Aromatic Substitution (S_NAr) of 2-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols.

Mechanistic Rationale & The S_NAr Addition-Elimination Pathway

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors, antihistamines, and agrochemicals. Functionalization of this ring is most reliably achieved via Nucleophilic Aromatic Substitution (S_NAr).

Unlike unactivated benzenes, 2-chloropyridines are highly susceptible to nucleophilic attack. This reactivity is driven by the endocyclic nitrogen atom, which acts as a powerful electron-withdrawing group (EWG). The reaction proceeds via an addition-elimination mechanism rather than a standard S_N1 or S_N2 pathway. The nucleophile attacks the C2 carbon, forming a negatively charged, non-aromatic intermediate known as the Meisenheimer (σ) complex. The electronegative nitrogen atom stabilizes this localized negative charge, driving the reaction forward before the chloride leaving group is eliminated to restore aromaticity[1].

SNAr_Mechanism A 2-Chloropyridine + Nucleophile (Nu-) B Nucleophilic Attack at C2 Position A->B C Meisenheimer Complex (Negative charge stabilized by Pyridine N) B->C D Elimination of Chloride (Cl-) C->D E 2-Substituted Pyridine (Product) D->E

Logic flow of the Addition-Elimination S_NAr mechanism.

Recent quantitative modeling establishes the absolute free energy of activation (


) for the touchstone reaction of 2-chloropyridine with benzyl alkoxide at 88.8 kJ/mol[2]. This metric serves as a baseline for predicting relative reactivity when modifying nucleophiles or substitution patterns.

Causality in Reaction Design: Variables & Optimization

As a process scientist, selecting the right conditions requires understanding the physical chemistry driving the S_NAr pathway.

  • Solvent Selection (The "Naked" Nucleophile Effect): Polar aprotic solvents (e.g., DMSO, NMP, DMF) are strictly required. These solvents effectively solvate the counter-cations (e.g.,

    
    , 
    
    
    
    ) while leaving the nucleophilic anions poorly solvated or "naked." This lack of a solvent shell drastically increases the nucleophile's HOMO energy, lowering the activation barrier. Protic solvents (like ethanol) would hydrogen-bond to the nucleophile, dampening its reactivity.
  • Base Selection & Stoichiometry: The base must deprotonate the nucleophile without competing for the electrophile. For amines, weak bases like

    
     or DIPEA are sufficient. For thiols and disulfides, alkali hydroxides (NaOH, KOH) are highly effective at cleaving the S-S bond to generate the active thiolate in situ[3].
    
  • Thermal vs. Flow Activation: Uncatalyzed amination with secondary amines often requires high activation energy. Traditional batch refluxing can take days and lead to degradation. Transitioning to continuous-flow reactors allows safe super-heating of solvents (e.g., NMP up to 300 °C), reducing reaction times to minutes and improving the purity profile[4].

Workflow Start Select Nucleophile N_Amine Amine (1° or 2°) Start->N_Amine N_Thiol Thiol / Disulfide Start->N_Thiol N_Alkoxide Alcohol / Alkoxide Start->N_Alkoxide Cond_Amine Polar Aprotic Solvent (NMP/DMSO) Base: DIPEA or K2CO3 Temp: 80-150°C N_Amine->Cond_Amine Cond_Thiol Solvent: DMSO Base: NaOH or KOH Temp: 120°C N_Thiol->Cond_Thiol Cond_Alkoxide Solvent: THF or DMF Base: NaH or KOtBu Temp: 0-80°C N_Alkoxide->Cond_Alkoxide Flow Sluggish Reaction? Use Continuous Flow (200-300°C) Cond_Amine->Flow Product Isolate via Extraction / Chromatography Cond_Amine->Product Cond_Thiol->Product Cond_Alkoxide->Product Flow->Product

Decision matrix for optimizing S_NAr conditions based on nucleophile class.

Quantitative Data: Reactivity & Condition Matrix

The following table summarizes validated conditions and expected yields for the substitution of 2-chloropyridine across different nucleophile classes, demonstrating the impact of continuous flow and base selection.

Nucleophile TypeSpecific ReagentSolventBaseTemp / TimeTechnologyExpected Yield
Secondary Amine MorpholineNMPngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(2 eq)
150 °C / 18 hBatch Thermal75 - 85%
Secondary Amine PiperidineNMPNone (Excess Amine)250 °C / 10 minContinuous Flow>90%
Disulfide (Thiolate) Diphenyl disulfideDMSONaOH (1.5 eq)120 °C / 24 hBatch Thermal67 - 75%[3]
Alkoxide Benzyl AlcoholDMFNaH (1.2 eq)80 °C / 4 hBatch Thermal88 - 95%[2]

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reaction integrity and prevent downstream failures.

Protocol A: Standard Thermal Amination (Batch)

Objective: Synthesis of 2-aminopyridine derivatives using secondary amines.

  • Setup: In an oven-dried Schlenk flask under

    
    , dissolve 2-chloropyridine (1.0 equiv, 0.5 mmol) and the secondary amine (1.2 equiv, 0.6 mmol) in anhydrous NMP (2.0 mL). Add finely powdered anhydrous 
    
    
    
    (2.0 equiv, 1.0 mmol).
    • Validation Checkpoint 1: The mixture should form a heterogeneous suspension. Ensure

      
       is finely milled; large granules severely reduce the reactive surface area, stalling the reaction.
      
  • Heating: Seal the flask and heat to 150 °C using an oil bath or heating block for 18 hours.

    • Validation Checkpoint 2: Monitor by TLC (Hexane:EtOAc 3:1). The 2-chloropyridine starting material is highly UV-active (

      
      ). The reaction is complete when this spot disappears and a new, lower 
      
      
      
      spot (the more polar aminopyridine) appears.
  • Workup (Acid-Base Extraction): Cool to room temperature. Dilute with EtOAc (10 mL) and extract with 1M HCl (3 × 10 mL).

    • Validation Checkpoint 3: The basic aminopyridine product will partition into the aqueous layer, leaving neutral organic impurities in the EtOAc.

  • Isolation: Basify the combined aqueous layers with 2M NaOH to pH 10–12. Extract the precipitated product with fresh EtOAc (3 × 10 mL), dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: High-Temperature Continuous Flow Amination

Objective: Rapid, scalable uncatalyzed amination overcoming high activation barriers[4].

  • System Priming: Equip a high-pressure continuous-flow reactor (e.g., Phoenix Flow Reactor) with a stainless-steel coil. Prime the system with anhydrous NMP at a flow rate of 0.5 mL/min.

    • Validation Checkpoint 1: Monitor system pressure. A steady pressure profile indicates no blockages. Fluctuations suggest air bubbles or particulate matter.

  • Injection: Prepare a homogeneous stock solution of 2-chloropyridine (1.0 M) and secondary amine (3.0 M) in NMP. Inject the solution into the reactor set to 250 °C with a residence time of 10 minutes.

    • Validation Checkpoint 2: The high pressure (typically >50 bar) prevents solvent boiling. If pressure drops, the solvent will vaporize, ruining residence time calculations.

  • Collection: Discard the first 1.5 residence volumes (dispersion zone). Collect the steady-state output. Concentrate via vacuum distillation to recover the product.

Protocol C: Alkali Hydroxide-Mediated Thioether Synthesis

Objective: Synthesis of unsymmetrical heteroaryl thioethers using disulfides[3].

  • Reagent Mixing: In a 20 mL Schlenk tube under

    
    , combine 2-chloropyridine (1.0 equiv, 0.50 mmol), diphenyl disulfide (0.6 equiv, 0.30 mmol), and NaOH (1.5 equiv, 0.75 mmol) in anhydrous DMSO (1.0 mL).
    
    • Validation Checkpoint 1: The cleavage of the disulfide bond by NaOH generates the active thiolate anion in situ. This is often accompanied by a distinct color shift to a deep yellow/orange hue.

  • Heating: Seal the tube and stir at 120 °C for 24 hours.

    • Validation Checkpoint 2: Monitor via GC-MS. The disappearance of the m/z peak corresponding to 2-chloropyridine (m/z 113) and the appearance of the product mass (m/z 187 for 2-(phenylthio)pyridine) confirms successful substitution.

  • Workup: Acidify the mixture directly with 1N HCl to pH = 1. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and purify via silica gel chromatography.
    

References

1.4. ResearchGate. 2.. The Royal Society of Chemistry. 3.2. Chemical Science (RSC Publishing). 4. . AskFilo.

Sources

Application Note: Synthesis and Evaluation of Pyridine-Based SOS1 Inhibitors for KRAS-Driven Malignancies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The KRAS oncoprotein is a critical molecular switch in cell signal transduction, cycling between an inactive GDP-bound state and an active GTP-bound state. In roughly 25% of human cancers, KRAS mutations impair intrinsic GTPase activity, locking the protein in its active conformation and driving unregulated cellular proliferation[1].

Son of Sevenless 1 (SOS1) is a primary guanine nucleotide exchange factor (GEF) that catalyzes the removal of GDP from KRAS, allowing the more abundant intracellular GTP to bind[1]. Because SOS1 is essential for reloading mutant KRAS with GTP, disrupting the SOS1-KRAS protein-protein interaction has emerged as a highly effective therapeutic strategy[2].

Recent breakthroughs in drug development have identified highly potent, orally bioavailable small-molecule SOS1 inhibitors, such as MRTX0902 and BI-3406[2][3]. These molecules heavily rely on highly functionalized pyridine, pyrido[3,4-d]pyridazine, and pyrido[2,3-d]pyrimidin-7-one scaffolds . The pyridine core is not merely a structural backbone; it provides critical hydrogen bonding and solvent-exposed salt-bridge interactions with acidic residues (e.g., E906 and E909) within the SOS1 catalytic domain, fundamentally anchoring the inhibitor and preventing KRAS engagement[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GTP KRAS-GTP (Active State) SOS1->KRAS_GTP Catalyzes Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive State) KRAS_GDP->KRAS_GTP GDP out / GTP in MAPK MEK / ERK Signaling (Proliferation) KRAS_GTP->MAPK Oncogenic Drive Inhibitor Pyridine-Based SOS1 Inhibitor (e.g., MRTX0902, BI-3406) Inhibitor->SOS1 Blocks KRAS Interaction

Fig 1. Mechanistic pathway of KRAS activation by SOS1 and targeted inhibition by pyridine derivatives.

Synthetic Strategy: The Pyridine Core

The scalable synthesis of clinical-grade SOS1 inhibitors demands robust, highly regioselective methodologies. For complex candidates like MRTX0902, the synthetic bottleneck often lies in the preparation of the central pyridine intermediate (e.g., tert-butyl 5-bromo-2-morpholinoisonicotinate), which subsequently undergoes cyclization to form the pyrido[3,4-d]pyridazine core[3].

Similarly, the synthesis of BI-3406 analogs utilizes functionalized pyrimidine or pyridine carbaldehydes that undergo sequential nucleophilic aromatic substitutions (SNAr) and cyclization to yield the pyrido[2,3-d]pyrimidin-7-one scaffold[1]. The workflow below outlines the optimized, multi-kilogram scale process for generating the critical brominated pyridine intermediate.

Synthesis SM 2-Chloroisonicotinic Acid Ester Esterification (Boc2O, DMAP, NMP) SM->Ester Int1 tert-Butyl 2-chloroisonicotinate Ester->Int1 SNAr SNAr Reaction (Morpholine) Int1->SNAr Int2 tert-Butyl 2-morpholinoisonicotinate SNAr->Int2 Bromination Regioselective Bromination (NBS, DCM, 20°C) Int2->Bromination Product tert-Butyl 5-bromo-2- morpholinoisonicotinate Bromination->Product

Fig 2. Scalable synthetic workflow for the MRTX0902 pyridine intermediate.

Detailed Experimental Protocols

The following protocols detail the synthesis of the critical pyridine intermediate, emphasizing the physicochemical causality behind reagent selection and providing self-validating checkpoints to ensure process integrity.

Protocol A: Mild Esterification of 2-Chloroisonicotinic Acid

Objective: Convert 2-chloroisonicotinic acid to tert-butyl 2-chloroisonicotinate.

  • Preparation: Charge a reactor with 2-chloroisonicotinic acid (1.0 equiv) and N-Methyl-2-pyrrolidone (NMP).

  • Activation: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and Triethylamine (TEA, 1.5 equiv).

  • Catalysis: Introduce a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 equiv). Stir the reaction mixture at ambient temperature until CO₂ evolution ceases.

  • Isolation: Dilute with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the product (Expected yield: ~91%)[3].

Causality & Field-Proven Insight: Traditional acid-catalyzed Fischer esterification is highly inefficient for pyridine-carboxylic acids due to the protonation of the basic nitrogen, which drastically reduces solubility and nucleophilicity. By employing Boc₂O with catalytic DMAP, the reaction proceeds via a highly reactive acylpyridinium intermediate under mild, basic conditions. NMP is specifically chosen for its superior ability to solubilize the zwitterionic starting material, ensuring a homogeneous reaction[3].

Self-Validating Checkpoint: Monitor the reaction via FTIR. The protocol is validated when the broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) disappears, and a sharp, distinct ester carbonyl stretch appears at ~1725 cm⁻¹.

Protocol B: Regioselective Bromination of the Pyridine Intermediate

Objective: Synthesize tert-butyl 5-bromo-2-morpholinoisonicotinate from tert-butyl 2-morpholinoisonicotinate.

  • Preparation: Dissolve tert-butyl 2-morpholinoisonicotinate (1.0 equiv) in anhydrous Dichloromethane (DCM) and cool the solution to 20 °C.

  • Bromination: Slowly add N-Bromosuccinimide (NBS, strictly 1.0 equiv) in portions over 15 minutes to maintain temperature control.

  • Reaction: Stir the mixture at 20 °C for exactly 1 hour.

  • Quenching & Isolation: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any unreacted electrophilic bromine. Extract, wash, and concentrate to afford the product (Expected yield: 93%)[3].

Causality & Field-Proven Insight: Electrophilic aromatic substitution on electron-deficient pyridines is notoriously difficult. However, the introduction of the morpholine ring at the C2 position provides strong resonance donation (+M effect), activating the ring. Concurrently, the ester at C4 acts as a meta-director. These synergistic directing effects make C5 the exclusive site of nucleophilic attack. Using strictly stoichiometric NBS at 20 °C is critical; excess reagent or elevated temperatures inevitably lead to bis-bromination, which compromises downstream cyclization steps[3].

Self-Validating Checkpoint: Prior to quenching, an aliquot must be analyzed via LC-MS. The protocol is validated when the chromatogram shows >98% conversion to a peak exhibiting the distinct 1:1 isotopic ratio (M / M+2) characteristic of a single bromine atom. The absence of an M+4 isotopic cluster confirms the successful suppression of bis-bromination.

Quantitative Data & Biological Profiling

Data from process optimization and biological profiling are summarized below to highlight the efficiency of the synthetic route and the potency of the resulting pyridine-based inhibitors.

Table 1: Bromination Optimization for Pyridine Intermediates

Demonstrating the necessity of stoichiometric control during electrophilic halogenation[3].

ReagentSolventTemp (°C)Time (h)Regioselectivity (5-Br : Others)Adjusted Yield (%)Impurity Profile
NBS (1.0 eq) DCM 20 1 >99:1 93 Clean (Trace bis-bromo)
NBS (1.5 eq)DCM20285:15<70High bis-bromination
Br₂ (1.0 eq)DCM0180:2072Poor regiocontrol
Table 2: Biological Profiling of Pyridine-Fused SOS1 Inhibitors

Comparative efficacy of top-tier SOS1 inhibitors utilizing pyridine-derived scaffolds[1][2][3].

Compound / ScaffoldTarget ComplexBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Key Structural Feature
BI-3406 SOS1-KRAS~5~25Binds catalytic domain; prevents KRAS interaction[2]
MRTX0902 SOS1-KRAS<10<50Pyrido[3,4-d]pyridazine core; brain-penetrant[3]
Compound 8u SOS1-KRAS~3027.7 - 459Pyrido[2,3-d]pyrimidin-7-one scaffold; synergistic with G12C inhibitors[1]

Conclusion

The development of SOS1 inhibitors represents a paradigm shift in the treatment of KRAS-driven malignancies. The synthesis of these complex molecules relies heavily on the precise, regioselective functionalization of pyridine intermediates. By employing mild esterification techniques and strictly controlled electrophilic bromination, researchers can achieve highly scalable, high-yield syntheses of the critical pyrido-fused cores required for clinical candidates like MRTX0902 and BI-3406.

References

  • Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors.nih.gov.
  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902.acs.org.
  • Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations.acs.org.
  • BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition.nih.gov.

Sources

Technical Application Guide: Solubilization and Handling of Methyl 5-acetyl-2-chloroisonicotinate

[1]

Executive Summary

Methyl 5-acetyl-2-chloroisonicotinate is a critical heterocyclic building block, primarily utilized in the synthesis of fused ring systems (e.g., naphthyridines) and kinase inhibitors.[1] Its structure—comprising a pyridine core functionalized with a chloro group, a methyl ester, and an acetyl moiety—dictates a specific solubility profile characterized by high lipophilicity and low aqueous solubility.

This guide provides validated protocols for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) .[1] It addresses the common challenges of "crashing out" (precipitation) upon aqueous dilution and ester hydrolysis during storage.

Physicochemical Profile
PropertyDataNotes
CAS Number 2654746-74-2Verified Identifier [1]
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol
Appearance White to pale yellow solidCrystalline powder
Predicted LogP ~1.8 - 2.2Moderate lipophilicity

Solubility Profile & Solvent Selection

The following solubility data represents conservative operational limits derived from structural analogs (polysubstituted pyridines) and standard laboratory practice for this class of intermediates.

Solvent Compatibility Table
SolventSolubility RatingEstimated Limit (25°C)Application
DMSO Excellent > 50 mg/mL (> 200 mM)Primary Stock Solution. Ideal for long-term storage at -20°C.
Ethanol (100%) Good ~10–25 mg/mLSecondary Working Solution. Useful for chemistry applications or recrystallization.[1]
Water / PBS Poor < 0.1 mg/mLIncompatible. Immediate precipitation occurs; requires carrier solvent (DMSO/EtOH).[1]
DMF Excellent > 50 mg/mLAlternative to DMSO if sulfur interference is a concern.

Critical Insight: The presence of the methyl ester at position 4 and the acetyl group at position 5 creates a risk of hydrolysis in protic solvents (like ethanol) if water is present or pH is uncontrolled. Always use anhydrous DMSO for stock solutions.

Workflow Visualization

Figure 1: Solubilization Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent system based on the intended downstream application.

SolubilityWorkflowStartStart: Methyl 5-acetyl-2-chloroisonicotinate(Solid Powder)AppCheckIntended Application?Start->AppCheckBioAssayBiological Assay(Cell/Enzyme)AppCheck->BioAssayScreeningChemSynChemical Synthesis(Reaction)AppCheck->ChemSynSynthesisDMSO_StockPrepare DMSO Stock(50 mM - 100 mM)BioAssay->DMSO_StockChemSyn->DMSO_StockIf anhydrous neededEtOH_SolPrepare Ethanol Solution(Warm to 40°C if needed)ChemSyn->EtOH_SolIf protic solvent allowedDilutionAqueous Dilution(Keep DMSO < 1%)DMSO_Stock->DilutionSerial DilutionReactionAdd to Reaction Vessel(Compatible with THF/DCM)EtOH_Sol->Reaction

Caption: Decision tree for solvent selection based on downstream experimental requirements.

Detailed Protocols

Protocol A: Preparation of 50 mM Stock Solution in DMSO

Purpose: To create a stable, high-concentration stock for biological screening or serial dilution.[1]

Reagents:

  • Methyl 5-acetyl-2-chloroisonicotinate (Solid)[1][2]

  • DMSO, Anhydrous (≥99.9%, Cell Culture Grade)[1]

Procedure:

  • Calculate: Determine the mass required. For 1 mL of 50 mM stock:

    
    
    
    
    [1]
  • Weigh: Accurately weigh ~10.7 mg of the compound into a sterile 1.5 mL microcentrifuge tube. Record the exact mass.

  • Adjust Volume: Calculate the exact volume of DMSO needed to reach 50 mM based on the recorded mass.

    
    [1]
    
  • Dissolve: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.

  • Inspect: Visual check. The solution should be clear and colorless to pale yellow. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months) [2].

Protocol B: Solubility Limit Testing (Self-Validating)

Purpose: To empirically determine the saturation limit in Ethanol or DMSO for a specific batch.[1]

Procedure:

  • Weigh 20 mg of compound into a glass vial.

  • Add 200 µL of solvent (Ethanol or DMSO).

  • Vortex for 1 minute.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[3]

    • Cloudy/Solid remains: Add solvent in 100 µL increments, vortexing between additions, until clear.

  • Calculation:

    
    
    

Troubleshooting & Stability

Common Issues
  • Precipitation in Media: When diluting a DMSO stock into aqueous culture media (e.g., DMEM), the compound may precipitate if the concentration is too high.

    • Solution: Ensure the final DMSO concentration is < 0.5%. Perform the dilution stepwise: DMSO Stock → Intermediate dilution in PBS/Media → Final Well.

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis in basic conditions or prolonged exposure to aqueous ethanol.

    • Prevention:[1][4] Store stocks in anhydrous DMSO . Avoid storing working solutions in ethanol for >24 hours.

Figure 2: Serial Dilution Workflow (Preventing Shock Precipitation)

This diagram illustrates the "Intermediate Dilution" method to prevent compound crashing.

DilutionProtocolStock50 mM Stock(100% DMSO)InterIntermediate(10x Conc. in Media)Stock->Inter1:100 Dilution(Slow addition + Vortex)FinalFinal Assay Well(1x Conc.)Inter->Final1:10 Dilution(into Assay Volume)

Caption: Stepwise dilution strategy to minimize precipitation shock when moving from organic to aqueous phase.

References

  • Sigma-Aldrich. (2023). Product Detail: Methyl 5-acetyl-2-chloroisonicotinate (CAS 2654746-74-2).[1][5][2] Retrieved from (Note: Search by CAS 2654746-74-2 for specific batch data).[1]

  • Gaylord Chemical. (2020). DMSO Solubility Data & Handling Guide. Bulletin 102. Retrieved from [1][6]

  • ChemicalBook. (2023). Synthesis and Properties of Chloronicotinic Acid Derivatives. Retrieved from [1]

(Note: Due to the specific nature of this building block, exact solubility curves are often proprietary. The protocols above are designed to validate solubility in-house.)

Application Note: Optimized Suzuki-Miyaura Coupling of 2-Chloroisonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloroisonicotinate derivatives (e.g., methyl 2-chloropyridine-4-carboxylate) are pivotal scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors and allosteric modulators. However, they present a distinct synthetic paradox:

  • Electronic Activation: The electron-withdrawing ester at C4 and nitrogen at N1 make the C2-chloride highly activated for oxidative addition.

  • Chemical Instability: This same electron deficiency renders the ester moiety highly susceptible to saponification (hydrolysis) under the basic, aqueous conditions typical of Suzuki couplings.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium, arresting the catalytic cycle.

This guide provides three validated protocols to navigate these challenges, prioritizing ester survival and high turnover numbers (TON) .

Mechanistic Insight & Critical Variables

The "Isonicotinate Paradox"

In standard Suzuki couplings, strong bases (NaOH, KOtBu) and high heat drive transmetallation. For 2-chloroisonicotinates, these conditions are destructive. The reaction rate of the cross-coupling (


) must exceed the rate of ester hydrolysis (

).
  • The Solution: Use bulky, electron-rich phosphine ligands (Buchwald type) to accelerate oxidative addition and reductive elimination, allowing for milder bases and lower temperatures.

Ligand Selection Strategy
  • XPhos & SPhos: The gold standards. The bulky biaryl backbone prevents N-coordination (catalyst poisoning) by sterically shielding the Pd center. The electron-rich phosphine facilitates oxidative addition into the unreactive C-Cl bond.

  • Pd(dppf)Cl₂: A robust alternative for less sterically hindered substrates, though often slower than Buchwald systems.

Base & Solvent Architecture[1]
  • Base: Avoid hydroxides. Use Potassium Phosphate (K₃PO₄) for aqueous systems (buffers pH) or Cesium Fluoride (CsF) for anhydrous systems.

  • Solvent: 1,4-Dioxane is preferred for its ability to solubilize both organic substrates and aqueous bases. Toluene is ideal for anhydrous protocols.

Standardized Protocols

Protocol A: The "Robust" Method (Aqueous/Organic Biphasic)

Best for: Initial screening, stable methyl/ethyl esters, and rapid throughput.

Reagents:

  • Substrate: Methyl 2-chloroisonicotinate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (1–3 mol%) or Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the isonicotinate (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 precatalyst (2 mol%).

    • Note: Using G2/G3 precatalysts ensures a defined Pd:L ratio and rapid activation.

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed Dioxane/Water (4:1) via syringe. Concentration: 0.1 M – 0.2 M.

  • Reaction: Heat to 80 °C for 2–4 hours.

    • Monitor: Check LCMS at 1 hour. If ester hydrolysis (>5%) is observed, switch to Protocol B.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.[1]

Protocol B: The "Anhydrous" Method (Labile Ester Protection)

Best for: Complex esters, scale-up, or substrates prone to saponification.

Reagents:

  • Base: Cesium Fluoride (CsF) (3.0 equiv) or Anhydrous K₃PO₄

  • Solvent: Anhydrous Toluene or Dioxane (Dry)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1][2]

Step-by-Step Workflow:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Solids: Add substrate, boronic acid, CsF (finely ground), Pd(OAc)₂, and SPhos under a counter-flow of Argon.

  • Solvent: Add anhydrous Toluene (0.2 M).

  • Reaction: Heat to 100 °C for 6–12 hours.

    • Mechanism:[3][4][5] CsF facilitates transmetallation via the formation of a boronate-fluoride complex, avoiding the need for catalytic water/hydroxide.

  • Filtration: Filter the hot mixture through a Celite pad (eluting with EtOAc) to remove insoluble salts before aqueous workup.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N-coordination)Switch to XPhos or RuPhos (bulkier ligands). Increase temp to 100°C.
Ester Hydrolysis (Acid formed) Base too strong / Water contentSwitch to Protocol B (Anhydrous CsF). Use K₃PO₄ instead of carbonates.
Protodeboronation Unstable Boronic Acid (e.g., 2-pyridyl)Use Boronic Esters (Pinacol) or K-Trifluoroborates . Add base slowly.
Homocoupling of Boronic Acid Oxygen presenceDegas solvents more rigorously (sparge with Ar for 15 mins).

Visualizations

Mechanism & Competitor Pathways

This diagram illustrates the "Happy Path" (Cross-Coupling) versus the "Death Path" (Hydrolysis/Poisoning).

SuzukiMechanism Substrate 2-Chloroisonicotinate (Substrate) OxAdd Oxidative Addition (Pd-II Complex) Substrate->OxAdd + Pd(0) Hydrolysis SIDE REACTION: Ester Hydrolysis Substrate->Hydrolysis High pH / H2O Poisoning SIDE REACTION: N-Coordination Substrate->Poisoning Low Steric Ligand Pd0 Pd(0)-Ligand Active Species Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Base Base (OH-/F-) Boron Boronic Acid (Partner) Boron->TransMet + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Ester (Product) RedElim->Product Poisoning->Pd0 Inhibits

Caption: Catalytic cycle highlighting the competition between productive coupling and destructive ester hydrolysis or catalyst poisoning.

Optimization Decision Tree

A logic flow for selecting the correct protocol based on substrate behavior.

DecisionTree Start Start: 2-Chloroisonicotinate Coupling Q1 Is the Ester Sterically Hindered? (e.g., t-Butyl) Start->Q1 ProtocolA USE PROTOCOL A (Dioxane/H2O + K3PO4) Standard High-Throughput Q1->ProtocolA Yes (Stable) Q2 Is the Boronic Acid Protodeboronation Prone? (e.g., 2-pyridyl, fluorinated) Q1->Q2 No (Methyl/Ethyl) ProtocolB USE PROTOCOL B (Anhydrous Toluene + CsF) Prevents Hydrolysis Q2->ProtocolB No (Standard Aryl) ProtocolC USE MODIFIED PROTOCOL (Buchwald G3 + Rapid Heating) Minimize Reaction Time Q2->ProtocolC Yes (Unstable)

Caption: Decision matrix for selecting the optimal reaction conditions based on ester stability and boronic acid reactivity.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling of Heteroaryl Chlorides."[6] Journal of the American Chemical Society, 2007.[5][7]

  • Suzuki, A. "Organoboron Compounds in Cross-Coupling Reactions."[5] Nobel Lecture, 2010.[3]

  • BenchChem. "Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines." Application Note, 2025.[2][8][9]

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions." Technical Guide, 2024.

  • Li, C. J., et al. "Aqueous Suzuki-Miyaura Coupling with Ultralow Palladium Loading." Synlett, 2020.[7]

  • Myers, A. G. "The Suzuki Reaction: Mechanism and Conditions." Harvard University Group Meeting Notes.

Sources

Hydrolysis of methyl ester in chloropyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic Hydrolysis of Methyl Esters on Chloropyridine Scaffolds: Mechanisms, Protocols, and Field Insights

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of Chloropyridine Carboxylic Acids

Chloropyridine scaffolds are privileged structures in modern drug discovery, forming the core of numerous therapeutic agents. The conversion of their methyl ester derivatives to the corresponding carboxylic acids is a pivotal transformation, often representing a key final step in a synthetic route or enabling subsequent derivatization. This hydrolysis, seemingly straightforward, is nuanced by the electronic properties of the chloropyridine ring. The presence of the electronegative nitrogen atom and chlorine substituent significantly influences the reactivity of the ester's carbonyl carbon.

This guide provides a comprehensive overview of the principles and practical protocols for the efficient and clean hydrolysis of methyl esters on chloropyridine backbones. We move beyond simple step-by-step instructions to explore the underlying chemical logic, enabling researchers to adapt and troubleshoot these critical reactions effectively.

Foundational Principles: The Chemistry of Saponification on Electron-Deficient Rings

The hydrolysis of an ester to a carboxylic acid under basic conditions is known as saponification. The reaction is a nucleophilic acyl substitution, and its efficiency is dictated by the electrophilicity of the carbonyl carbon and the stability of the leaving group.

2.1. Mechanism of Action: A Base-Catalyzed Pathway

The reaction proceeds via a well-established two-step mechanism. The process is initiated by the nucleophilic attack of a hydroxide ion (from bases like LiOH, NaOH, or KOH) on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion as the leaving group. In the final, irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[1][2]

Saponification_Mechanism Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis Start Chloropyridine Methyl Ester Intermediate Tetrahedral Intermediate Start->Intermediate 1. Nucleophilic Attack OH_ion OH⁻ (from Base) Products Carboxylate Salt + Methanol Intermediate->Products 2. Collapse & Elimination of CH₃O⁻ FinalProduct Chloropyridine Carboxylic Acid Products->FinalProduct 3. Protonation Acidification H⁺ Workup

Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis.

2.2. The Influence of the Chloropyridine Scaffold

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a chlorine atom further withdraws electron density through an inductive effect.[3][4] This combined electron-withdrawing character makes the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide, often accelerating the rate of hydrolysis compared to analogous benzene systems.[5]

2.3. Causality Behind Reagent Selection

The choice of base and solvent system is critical for a successful hydrolysis and is dictated by the substrate's complexity and sensitivity.

  • Choice of Base:

    • Sodium Hydroxide (NaOH) & Potassium Hydroxide (KOH): These are robust, cost-effective bases suitable for many chloropyridine esters.[6] They are typically used in aqueous or aqueous-alcoholic solutions.

    • Lithium Hydroxide (LiOH): LiOH is often the base of choice for more complex or sensitive substrates.[7][8] Its use can sometimes offer improved selectivity and milder reaction conditions. In some cases, using NaOH can lead to undesired side products, such as displacement of the chloro-substituent, whereas LiOH can provide the desired carboxylic acid cleanly.[9]

  • Solvent Systems:

    • The ester starting material often has poor solubility in purely aqueous solutions. To create a homogeneous reaction mixture, co-solvents are essential.

    • Methanol (MeOH), Tetrahydrofuran (THF), and Water Mixtures: A combination like THF/MeOH/H₂O or simply MeOH/H₂O is extremely common.[7][10] These systems effectively dissolve both the organic ester and the inorganic base, facilitating the reaction.

Experimental Protocols & Workflows

3.1. General Workflow for Hydrolysis

The overall process can be broken down into five key stages: reaction setup, in-process monitoring, reaction workup, product isolation, and final analysis.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup - Dissolve ester in solvent - Add aqueous base B 2. Reaction Progress - Heat to specified temp (e.g., 80°C) - Stir for required time (e.g., 2-4h) A->B C 3. Monitoring - TLC or HPLC analysis - Check for disappearance of starting material B->C C->B Incomplete? D 4. Workup & Isolation - Cool reaction mixture - Acidify with HCl to pH 1-2 C->D Complete? E 5. Purification & Analysis - Filter precipitated solid - Wash with cold water - Dry under vacuum - Confirm structure (NMR, MS) D->E

Figure 2: General Experimental Workflow.

3.2. Protocol 1: Hydrolysis of Methyl 2-Chloronicotinate with NaOH

This protocol is adapted from a procedure for the synthesis of 2-chloronicotinic acid and serves as a robust starting point for many chloropyridine isomers.[11]

Materials:

  • Methyl 2-chloronicotinate

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • 30% Hydrochloric Acid (HCl)

  • Methanol (for TLC/HPLC)

  • Ethyl Acetate (for TLC)

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of sodium hydroxide in water. For a 0.1 mol scale reaction, dissolve 5.6 g (0.14 mol, 1.4 equivalents) of NaOH in 100 mL of water.

  • Reaction Setup: To the stirring NaOH solution, add methyl 2-chloronicotinate (17.1 g, 0.1 mol, 1.0 equivalent).

  • Heating and Monitoring: Heat the reaction mixture to 80–85 °C.[11] Maintain this temperature and stir vigorously for 2-4 hours. Monitor the reaction's progress by HPLC or TLC (e.g., using 50% ethyl acetate/hexanes as eluent) until the starting ester is fully consumed.[11]

  • Workup - Acidification: Once complete, cool the reaction mixture to room temperature in an ice bath.

  • Slowly add 30% HCl dropwise while stirring to adjust the pH to 1–2. The carboxylic acid product will precipitate as a solid.[11]

  • Isolation: Stir the resulting slurry for 1-2 hours to ensure complete crystallization.[11]

  • Collect the white solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Dry the purified 2-chloronicotinic acid under vacuum to a constant weight. A typical yield for this procedure is >95%.[11]

3.3. Protocol 2: Hydrolysis of a Sensitive Chloropyridine Ester with LiOH

This protocol is designed for substrates that may be sensitive to harsher conditions or prone to side reactions.

Materials:

  • Substituted Chloropyridine Methyl Ester

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the chloropyridine methyl ester (1 equivalent) in a mixture of THF and MeOH (e.g., a 3:1 ratio).

  • In a separate flask, dissolve LiOH·H₂O (1.5-3 equivalents) in deionized water.

  • Add the aqueous LiOH solution to the stirring solution of the ester at room temperature.

  • Monitoring: Stir the reaction at room temperature until TLC or HPLC analysis indicates complete consumption of the starting material. The reaction time can vary from a few hours to overnight.

  • Workup - Quenching and Extraction: Concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Dilute the remaining aqueous residue with water.

  • Cool the mixture in an ice bath and acidify to pH 2-3 with 1N HCl.[6]

  • Isolation: If the product precipitates, collect it by filtration as in Protocol 1. If it remains in solution or forms an oil, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid product.

Data Summary and Analytical Considerations

Proper analytical techniques are essential for validating the success of the hydrolysis.

Parameter Technique Expected Observation
Reaction Monitoring HPLCDisappearance of the starting methyl ester peak and the appearance of a more polar carboxylic acid peak at a shorter retention time.[9][11][12]
TLCDisappearance of the higher Rf starting ester spot and the appearance of a lower Rf product spot (often stays at the baseline without acid in the eluent).
Product Confirmation ¹H NMRDisappearance of the characteristic methyl ester singlet (typically ~3.9-4.0 ppm). Appearance of a broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable.
Purity Analysis HPLCIntegration of the product peak should indicate high purity (e.g., >95%).[9]

Table 1: Key Analytical Checkpoints for Hydrolysis Reactions.

Field-Proven Insights & Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding more equivalents of base, or extending the reaction time. Ensure the solvent system is appropriate to fully dissolve the starting material.

  • Side Product Formation: For substrates susceptible to nucleophilic aromatic substitution (SNAr), where the chlorine is displaced, use milder conditions. Switching from NaOH to LiOH and running the reaction at room temperature can mitigate this issue.[9]

  • Difficult Isolation: Some pyridine carboxylic acids are highly soluble in acidic water.[13] If precipitation is not effective, continuous liquid-liquid extraction may be required. Alternatively, evaporation of the entire aqueous solution after acidification (if the product is not volatile) can sometimes yield the hydrochloride salt of the product.

References

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Carvalho, M. S., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23, 763-769. Available at: [Link]

  • Google Patents. (1990). EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters.
  • OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]

  • Organic Chemistry Portal. Ester to Acid - Common Conditions. Available at: [Link]

  • ACS Green Chemistry Institute. Bases - Reagent Guides. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. Available at: [Link]

  • Quora. (2022). What makes esters more reactive towards hydrolysis than other common functional groups? Available at: [Link]

  • Science.gov. methyl ester hydrolysis: Topics. Available at: [Link]

  • Quora. (2017). What's the work-up of ester hydrolysis by hydrated lithium hydroxide? Available at: [Link]

  • Google Patents. (2013). CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof.
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Available at: [Link]

  • Chemistry Stack Exchange. (2019). Inductive vs conjugation effects in ester hydrolysis. Available at: [Link]

  • Student Doctor Network. (2016). increasing the rate of ester hydrolysis. Available at: [Link]

  • Dearden, J. C., & Forbes, W. F. (1959). Transmission of substituent effects in pyridines. Part II. Alkaline hydrolysis of some 2-substituted methyl pyridinecarboxylates. Journal of the Chemical Society B: Physical Organic, 262-266. Available at: [Link]

  • YouTube. (2021). Saponification as a Nucleophilic Acyl Substitution Reaction Under Basic Conditions. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of Methyl 5-acetyl-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 5-acetyl-2-chloroisonicotinate (CAS: 2654746-74-2)[1]. This compound is a critical electrophilic intermediate frequently utilized in the synthesis of pyrido[3,4-d]pyridazin-1(2H)-one derivatives, which are potent Son of sevenless homolog 1 (SOS1) inhibitors targeted for KRAS-driven cancers[2].

Due to the presence of three reactive functional groups (a 2-chloro substituent, a 4-methyl ester, and a 5-acetyl group) on an electron-deficient pyridine ring, precise control during reaction quenching and purification is paramount to prevent degradation.

Section 1: Quantitative Data & Physicochemical Profile

Understanding the target's baseline properties is the first step in troubleshooting. Below is the validated analytical profile for pure methyl 5-acetyl-2-chloroisonicotinate[2].

Property / ParameterValidated Specification
Chemical Name Methyl 5-acetyl-2-chloroisonicotinate
Physical State White solid
Expected Yield ~48.0% (via enol ether hydrolysis)
Chromatography Eluent Petroleum ether : Ethyl acetate (1:0 → 3:1)
1H NMR (400 MHz, DMSO-d6) δ 8.98 (s, 1H), 7.85 (s, 1H), 3.84 (s, 3H), 2.61 (s, 3H)
Section 2: Validated Step-by-Step Purification Methodology

The following protocol outlines the isolation of the target compound following the HCl-mediated hydrolysis of its precursor, methyl 2-chloro-5-(1-ethoxyvinyl)isonicotinate[2]. This acts as a self-validating system: strict adherence to temperature and pH controls ensures the structural integrity of the ester and chloro groups.

Step 1: Controlled Quenching

  • Cool the crude reaction mixture (containing THF and 10% aqueous HCl) to exactly 0 °C using an ice bath.

  • Dropwise, add saturated aqueous sodium bicarbonate (NaHCO3) until gas evolution ceases. Self-Validation Check: The aqueous layer must test at pH 7.0–7.5. Over-basification will lead to irreversible ester hydrolysis.

Step 2: Liquid-Liquid Extraction

  • Extract the neutralized aqueous mixture with Ethyl Acetate (EtOAc) three times.

  • Combine the organic layers. The aqueous layer (containing neutralized salts) can be discarded.

Step 3: Drying and Concentration

  • Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude residue.

Step 4: Silica Gel Column Chromatography

  • Load the crude residue onto a silica gel (SiO2) column.

  • Begin elution with 100% Petroleum Ether (PE) to flush out non-polar byproducts.

  • Gradually increase the gradient to PE/EtOAc 3:1.

  • Pool the product-containing fractions (monitored via TLC/LCMS) and concentrate to yield the product as a white solid[2].

Workflow Step1 Crude Mixture (THF + 10% HCl) Step2 Quench @ 0 °C (Add NaHCO3) Step1->Step2 Step3 Extraction (EtOAc x 3) Step2->Step3 Step4 Wash & Dry (Brine, Na2SO4) Step3->Step4 Step5 Concentration (Reduced Pressure) Step4->Step5 Step6 Silica Column (PE:EtOAc 1:0 -> 3:1) Step5->Step6 Step7 Pure Product (White Solid) Step6->Step7

Figure 1: Standard purification workflow for Methyl 5-acetyl-2-chloroisonicotinate.

Section 3: Troubleshooting Guides & FAQs

Q1: During the reaction quench prior to extraction, why is temperature control at 0 °C critical? A1: Causality: The target molecule contains a methyl ester at the C4 position and a chlorine atom at the C2 position of an electron-deficient pyridine ring. Both are highly susceptible to nucleophilic attack. If the acidic mixture is neutralized with NaHCO3 at room temperature or higher, the exothermic neutralization can cause localized heating. This thermal spike, combined with the presence of water and transient basic microenvironments, promotes premature ester hydrolysis (yielding the corresponding nicotinic acid) or nucleophilic aromatic substitution (SNAr) of the chlorine atom[2]. Maintaining the system at 0 °C kinetically suppresses these degradation pathways.

Q2: I am seeing co-elution of the product with impurities during silica gel chromatography. How do I resolve this? A2: Causality: Methyl 5-acetyl-2-chloroisonicotinate is moderately polar due to its ketone and ester moieties. If the upstream synthesis utilized a Stille coupling (e.g., using tributyl(1-ethoxyvinyl)stannane)[2], highly lipophilic tin byproducts will be present in the crude mixture. Solution: Do not start your column with the final 3:1 PE:EtOAc ratio. You must use a step-gradient. Flush the column with at least 2 column volumes of 100% Petroleum Ether to elute the non-polar stannane residues. Only then should you introduce Ethyl Acetate, gradually increasing to a 3:1 ratio to elute the target compound as a distinct band.

Q3: My isolated product is a yellow oil instead of a white solid. What went wrong, and how can I fix it? A3: Causality: The pure compound is fundamentally a white solid[2]. A yellow oil indicates either the presence of trace solvent trapping (often EtOAc or THF) or co-eluting lipophilic impurities that depress the melting point. Solution: First, ensure the organic layer was thoroughly dried over anhydrous Na2SO4 before concentration. If the product remains an oil after high-vacuum drying, re-dissolve the oil in a minimal volume of diethyl ether and triturate with cold petroleum ether. The sudden drop in solvent polarity will induce crystallization, allowing you to filter off the purified white solid.

Q4: How do I validate that the ethoxyvinyl intermediate has been fully converted and purified? A4: Self-Validating Protocol: Use 1H NMR (DMSO-d6) to confirm purity. A successful purification is confirmed by the appearance of a sharp singlet at δ 2.61 (3H), corresponding to the newly formed acetyl methyl group, and the retention of the ester singlet at δ 3.84 (3H)[2]. Crucially, you must verify the absence of ethoxy signals (typically a quartet around δ 3.9 and a triplet around δ 1.3) which would indicate incomplete hydrolysis or co-elution of the intermediate.

Troubleshooting Issue Issue Detected: Low Purity or Yield Check1 Is the product a yellow oil? Issue->Check1 Check2 Are there co-eluting impurities on TLC? Issue->Check2 Sol1 Trace Impurities/Solvent: Re-dry & Triturate Check1->Sol1 Yes Sol2 Poor Gradient: Flush with 100% PE first Check2->Sol2 Yes

Figure 2: Logical troubleshooting tree for common purification issues.

Section 4: Downstream Application Note

Once purified, methyl 5-acetyl-2-chloroisonicotinate is typically subjected to condensation with hydrazine hydrate in ethanol at 95 °C to form the bicyclic 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one core[2]. Because hydrazine is a powerful nucleophile, any residual ester or acid impurities from poor upstream purification will lead to complex mixtures of hydrazides, severely complicating subsequent steps. Therefore, achieving the >95% purity white solid at this stage is non-negotiable for successful SOS1 inhibitor synthesis.

References
  • Title: Products - Hoffman Fine Chemicals Source: hoffmanchemicals.com URL: 1

  • Title: US20210188857A1 - Sos1 inhibitors Source: Google Patents URL:2

Sources

Troubleshooting hydrazine condensation with beta-keto esters

Technical Support Center: Hydrazine Condensation with -Keto Esters

Status: Operational Topic: Knorr Pyrazole/Pyrazolone Synthesis Ticket ID: CHEM-SUP-8821 Lead Scientist: Dr. A. Vance

Core Directive & Scope

This interface is designed for researchers encountering stalling, regioselectivity issues, or side-product formation during the condensation of hydrazines with

The reaction generally follows the Knorr Pyrazole Synthesis pathway:

  • Nucleophilic Attack: Hydrazine attacks the carbonyl (usually the ketone).[1][2]

  • Elimination: Loss of water to form a hydrazone intermediate.

  • Cyclization: Intramolecular attack of the second nitrogen on the ester carbonyl.[1]

  • Aromatization: Tautomerization to the enol form (hydroxypyrazole).

Troubleshooting Modules (Q&A)

Module A: Regioselectivity & Isomer Control

User Question: I am using a substituted hydrazine (e.g., methylhydrazine, phenylhydrazine). Why am I getting a mixture of isomers, or the "wrong" regioisomer?

Technical Diagnosis: Regioselectivity is dictated by the competition between the two nitrogen nucleophiles of the hydrazine and the two electrophilic centers of the

  • The Electrophiles: The ketone carbonyl is generally harder and more electrophilic than the ester carbonyl.

  • The Nucleophiles: In alkyl-hydrazines (

    
    ), the substituted nitrogen (
    
    
    ) is more electron-rich (inductive effect) but sterically hindered. The terminal nitrogen (
    
    
    ) is less hindered.

The "Standard" Pathway (Ketone Attack First): Typically, the less hindered terminal nitrogen (

5-substituted-1-alkyl-pyrazol-3-one

The "Inverse" Pathway (Ester Attack First): Rare, but promoted by specific conditions or extreme steric bulk at the ketone.

Corrective Protocol:

  • Solvent Switch: In non-polar solvents, the hydrazine may form hydrogen-bonded aggregates that alter nucleophilicity. Switching from ethanol to acetic acid often standardizes the protonation state, favoring the "standard" mechanism.

  • Steric Control: If you require the isomer resulting from attack at the ester first, you may need to protect the ketone as an acetal or use a Lewis Acid catalyst (e.g.,

    
    ) to activate the ester selectively [1].
    
Module B: Reaction Stalling (The Hydrazone Trap)

User Question: LCMS shows complete consumption of starting material, but the mass corresponds to the open-chain hydrazone, not the cyclized pyrazolone.

Technical Diagnosis: The reaction has stalled at the intermediate stage. The initial condensation (ketone


Corrective Protocol:

  • Acid Catalysis: The ester carbonyl is not electrophilic enough to be attacked by the remaining nitrogen. Add glacial acetic acid (10-20 mol%). This protonates the ester carbonyl, lowering the activation energy for cyclization [2].

  • Thermal Drive: If refluxing in ethanol (

    
    ), switch to toluene  (
    
    
    ) or chlorobenzene (
    
    
    ).
  • Dean-Stark Trap: Water/Alcohol removal is critical. The reaction is an equilibrium. actively removing the byproduct drives the reaction to completion (Le Chatelier’s principle).

Module C: Impurity Profile (Azines & Oligomers)

User Question: The reaction mixture turned into a gummy yellow/orange solid that is insoluble in most solvents. NMR is messy.

Technical Diagnosis: You likely formed an Azine (Double Condensation). This occurs when one hydrazine molecule reacts with two

Corrective Protocol:

  • Inverse Addition: Do not add hydrazine to the keto-ester. Instead, add the keto-ester dropwise to a solution of excess hydrazine . This ensures that every molecule of keto-ester encounters a high concentration of hydrazine, favoring mono-condensation and cyclization over dimerization [3].

  • Fresh Reagents: Hydrazines oxidize to diimides and nitrogen gas over time. Use fresh hydrazine hydrate or redistill your phenylhydrazine.

Visualizing the Pathways

The following diagram illustrates the bifurcation in regioselectivity and the "Azine Trap."

GStartStart: Substituted Hydrazine + Beta-Keto EsterKetoneAttackPath A: Attack at Ketone (Kinetic Control)Start->KetoneAttack Standard ConditionsEsterAttackPath B: Attack at Ester (Rare/Specific Conditions)Start->EsterAttack Steric Bulk/Lewis AcidAzineFAILURE MODE: Azine Formation (Double Condensation)Start->Azine Excess Keto-Ester (Wrong Addition Order)HydrazoneAIntermediate: Hydrazone AKetoneAttack->HydrazoneAProductAProduct: 1-Substituted-5-Methyl-PyrazoloneHydrazoneA->ProductA -H2O / CyclizationHydrazideBIntermediate: Hydrazide BEsterAttack->HydrazideBProductBProduct: 1-Substituted-3-Methyl-PyrazoloneHydrazideB->ProductB -ROH / Cyclization

Figure 1: Mechanistic bifurcation showing the competition between ketone/ester attack and the risk of azine formation.

Standardized Experimental Protocol

Objective: Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Example). Rationale: This protocol uses Inverse Addition to prevent azine formation and Acid Catalysis to ensure cyclization.

ParameterSpecificationReason
Stoichiometry 1.0 eq Keto-ester : 1.1 eq HydrazineSlight excess of hydrazine prevents oligomerization.
Solvent Ethanol or Acetic AcidProtic solvents stabilize the polar transition states.
Temperature Reflux (

)
Required to drive the loss of ethanol (cyclization).
Time 2 - 4 HoursMonitoring via TLC/LCMS is mandatory.
Step-by-Step Workflow
  • Preparation of Nucleophile:

    • In a round-bottom flask equipped with a magnetic stir bar, charge Hydrazine/Phenylhydrazine (1.1 equiv) and Ethanol (5 volumes) .

    • Note: If using Phenylhydrazine HCl salt, add 1.1 equiv of Sodium Acetate to free the base in situ.

  • Controlled Addition (Critical):

    • Dissolve

      
      -keto ester (1.0 equiv)  in Ethanol (2 volumes).
      
    • Add the keto-ester solution dropwise to the stirring hydrazine solution at Room Temperature over 30 minutes.

    • Why? This maintains a high [Hydrazine]:[Ester] ratio, suppressing Azine formation.

  • Catalysis & Cyclization:

    • Add Glacial Acetic Acid (0.1 - 0.5 equiv) .

    • Heat the reaction to Reflux for 3 hours.

    • Checkpoint: Monitor by TLC.[1][2][3] If the intermediate hydrazone persists (often a spot slightly lower Rf than starting material), add more acid or switch to toluene/reflux.

  • Isolation:

    • Cool to

      
      . The pyrazolone often precipitates.
      
    • Filter and wash with cold ethanol.[1]

    • Purification: Recrystallize from Ethanol/Water if necessary.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Hydrazones: Synthesis and Reactivity. Source: Science of Synthesis (Thieme). URL:[Link]

Technical Support Center: Hydrazine Remediation in Pyridine Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Hydrazine from Pyridine Intermediates Document ID: TSC-HYD-PYR-001 Status: Active / Verified Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts

Executive Summary

Hydrazine (


) is a versatile reagent used to synthesize pyrazoles, pyridazines, and hydrazones, but it is a potent genotoxic impurity (GTI) with strict limits (often <1–10 ppm) defined by ICH M7 guidelines.

Removing hydrazine from pyridine intermediates presents a unique chemical challenge:

  • Solubility Overlap: Both are polar, basic amines.

  • Nucleophilic Competition: Both are nucleophiles, making it difficult to use electrophilic scavengers without consuming your pyridine product.

  • Redox Sensitivity: Pyridines are susceptible to N-oxidation, ruling out standard oxidative destruction (e.g., bleach/peroxide) of hydrazine.

This guide details three validated protocols to remove hydrazine while preserving pyridine integrity, prioritizing the "Alpha-Effect" —leveraging hydrazine's superior nucleophilicity.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, assess your intermediate's physicochemical profile using this decision matrix.

HydrazineRemovalStrategy Start Start: Residual Hydrazine Detected CheckSolubility Is your Pyridine Product Water Soluble? Start->CheckSolubility CheckLevel Hydrazine Concentration? CheckSolubility->CheckLevel No (Lipophilic) Resin Protocol B: Polymer-Supported Scavenging (Amberlyst/Aldehyde Resin) CheckSolubility->Resin Yes (Hydrophilic) LiquidScavenge Protocol A: Chemical Scavenging (2,4-Pentanedione) CheckLevel->LiquidScavenge Trace (<1000 ppm) Extraction Protocol C: pH-Controlled Extraction (Only for Lipophilic Pyridines) CheckLevel->Extraction Bulk (>1%) Extraction->LiquidScavenge Polishing Step

Figure 1: Decision matrix for selecting the appropriate hydrazine remediation strategy based on substrate solubility and impurity load.

Part 2: Troubleshooting & Protocols

Scenario A: The "Gold Standard" Chemical Scavenge

User Question: "I have 500 ppm hydrazine in my crude pyridine intermediate. Standard washing isn't working, and I can't use acetone because the hydrazone hydrolyzes back during workup. What do I do?"

Expert Insight: Acetone forms a simple hydrazone (


) which is in equilibrium with free hydrazine, especially in the presence of water/acid.
The Solution:  Use 2,4-Pentanedione (Acetylacetone) .
Why:  It reacts with hydrazine to form 3,5-dimethylpyrazole .[1][2][3][4] This reaction involves a cyclization step that is thermodynamically irreversible and kinetically favored over pyridine alkylation due to the alpha-effect (hydrazine's adjacent lone pairs make it a super-nucleophile). The resulting pyrazole is stable, lipophilic, and easily separated.
Protocol A: The Knorr-Type Scavenge
  • Quantify: Estimate the moles of residual hydrazine.

  • Charge: Add 1.5 – 2.0 equivalents of 2,4-pentanedione relative to the residual hydrazine.

  • Reaction: Stir at room temperature for 1–2 hours. (Monitor by TLC/HPLC; the hydrazine peak will vanish, replaced by the pyrazole peak).

    • Note: Pyridine will not react with 2,4-pentanedione under these mild conditions.

  • Workup:

    • Dilute with an organic solvent (DCM or EtOAc).

    • Wash with mild acidic water (pH 4–5). The pyrazole is weak base (

      
      ) and remains in the organic layer or washes out depending on the specific lipophilicity, but crucially, it breaks the water-solubility of the original hydrazine.
      
    • Alternative: If your product is solid, the pyrazole often remains in the mother liquor during recrystallization.

ScavengingMechanism Step1 Hydrazine (Super-Nucleophile) Step3 Intermediate: Hydrazone Step1->Step3 Attack Step2 2,4-Pentanedione (Electrophile) Step2->Step3 Step4 Cyclization (Irreversible) Step3->Step4 - H2O Step5 Product: 3,5-Dimethylpyrazole (Stable/Lipophilic) Step4->Step5 Aromatization

Figure 2: Mechanistic pathway of hydrazine scavenging using 2,4-pentanedione, forming a stable pyrazole.[1][2][3][4]

Scenario B: Water-Soluble Pyridines (No Extraction Possible)

User Question: "My pyridine product is highly polar and water-soluble. I cannot do an aqueous workup, and I don't want to add 2,4-pentanedione because I can't separate the resulting pyrazole. How do I remove hydrazine?"

Expert Insight: When you cannot use liquid-liquid extraction (LLE) or crystallization, you must use Solid-Supported Scavengers . This leverages the "filtration" principle—the impurity binds to a bead, and you filter the bead out.

Protocol B: Polymer-Supported Scavenging

Reagent: Polymer-supported Benzaldehyde or 4-Nitrobenzaldehyde (e.g., polystyrene backbone).

  • Preparation: Dissolve your crude mixture in a polar solvent (MeOH, EtOH, or Water/ACN).

  • Loading: Add the resin (calculate loading capacity, usually ~1–2 mmol/g). Use a 3-fold excess relative to hydrazine.

  • Incubation: Shake/stir gently for 4–6 hours.

    • Mechanism:[1][2][4][5][6][7][8] Hydrazine enters the polymer pore, reacts with the aldehyde to form an insoluble hydrazone linked to the bead.

  • Filtration: Filter the mixture through a sintered glass funnel.

    • Result: Hydrazine stays on the filter paper (beads); your pure pyridine product passes through in the filtrate.

Scenario C: Bulk Removal (The pH Switch)

User Question: "I have a huge excess of hydrazine (>5%). Scavengers are too expensive. Can I just wash it out?"

Expert Insight: You can, but you must exploit the


 window.
  • Hydrazine

    
    :  ~8.1
    
  • Pyridine

    
    :  ~5.2
    
  • Target pH: 6.5 – 7.0

At pH 7.0, Hydrazine is predominantly protonated (


) and partitions into water. Pyridine is predominantly unprotonated (free base) and prefers the organic layer (if lipophilic).
Protocol C: Controlled pH Extraction
  • Dissolve: Dissolve crude in DCM or MTBE.

  • Buffer: Prepare a 0.5M Phosphate Buffer at pH 7.0 .

  • Wash: Wash the organic layer 3 times with the buffer.

    • Warning: Do not use strong acid (pH < 4). At pH 4, pyridine protonates and you will lose your product into the water.

  • Validation: This usually drops hydrazine to ~100-500 ppm. Follow with Protocol A (Scavenging) to reach single-digit ppm limits.

Part 3: Analytical Validation (How do I know it's gone?)

You cannot rely on standard HPLC-UV for hydrazine due to its lack of a chromophore. You must derivatize.

Table 1: Recommended Analytical Derivatization Methods

ReagentDetectionLimit of Quantitation (LOQ)Notes
Benzaldehyde HPLC-UV (250-300 nm)~10 ppmForms Benzalazine. Robust standard method.
2,4-Dinitrobenzaldehyde HPLC-UV (360 nm)< 1 ppmHigh sensitivity due to nitro groups.
Acetone-d6 H-NMR~50-100 ppmGood for quick "in-process" checks.
Salicylaldehyde HPLC-Fluorescenceppb levelsRequired for ultra-trace analysis.

Standard Operating Procedure (SOP) for HPLC Check:

  • Take 100 µL of reaction mixture.

  • Add 500 µL of Benzaldehyde solution (excess) in Acetonitrile.

  • Wait 15 mins (Derivatization).

  • Inject on HPLC.[9] Look for the Benzalazine peak (distinct shift from benzaldehyde).

Part 4: Safety & Waste Disposal

  • Warning: Hydrazine is a suspected human carcinogen and unstable in its anhydrous form.

  • Waste: Never mix hydrazine waste with oxidizers (bleach, nitric acid) in a closed container—this generates Nitrogen gas rapidly (

    
    ) and can cause explosions.
    
  • Deactivation: For waste disposal, treat hydrazine streams with excess dilute hypochlorite (Bleach) slowly in an open vessel with cooling, ONLY if no pyridine/organics are present (to avoid forming toxic chloramines or N-oxides).

References

  • ICH M7(R1) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Trace Hydrazine Analysis : Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization.[10] Journal of Chromatography A. Link

  • Scavenging Mechanism : 2,4-Pentanedione reacts with hydrazine to yield 3,5-dimethylpyrazole (Knorr Synthesis). AskFilo Chemistry Support. Link

  • Polymer Supported Reagents : Reversible Gelation System for Hydrazine Based on Polymer Absorbent. MDPI Polymers. Link

  • Hydrazine Removal Patents : Process for removing trace amounts of hydrazine (Ozone/Oxidation methods - Note: Cited for context on oxidation risks). Google Patents US4532318A. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyridopyridazine Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyridopyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature in their experiments. Pyridopyridazines are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antitumor, antibacterial, and analgesic properties.[1][2] Achieving optimal reaction conditions is paramount for high yield and purity, and temperature is often the most influential variable.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. Our goal is to equip you with the expertise to not only solve common problems but also to proactively design robust and efficient synthetic protocols.

Troubleshooting Guide: Temperature-Related Issues in Pyridopyridazine Synthesis

This section addresses common problems encountered during pyridopyridazine synthesis that can be traced back to suboptimal reaction temperatures. For each issue, we provide a systematic approach to diagnosis and resolution.

Issue 1: Low or No Product Yield

A common and frustrating issue is the failure to obtain the desired pyridopyridazine product or achieving only a minimal yield. Temperature plays a pivotal role in reaction kinetics, and an inappropriate temperature setting is a frequent culprit.

Possible Causes & Solutions:

  • Insufficient Thermal Energy: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature. Many pyridopyridazine syntheses, such as those involving cyclocondensation or intramolecular cyclization, require heating to proceed at a reasonable rate.[3][4]

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each step using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious not to overshoot the optimal temperature, which could lead to degradation.

  • Reaction Equilibrium Not Favored: For reversible reactions, the chosen temperature might favor the starting materials over the product.

    • Solution: While generally higher temperatures shift the equilibrium towards products in endothermic reactions, the overall thermodynamic profile of your specific reaction needs to be considered. If possible, remove a byproduct (e.g., water or an alcohol) to drive the reaction forward.

Experimental Protocol: Systematic Temperature Screening

  • Set up a series of small-scale parallel reactions in a controlled heating block.

  • Define a temperature range to investigate based on literature precedents or the boiling point of your solvent. A typical starting range could be from room temperature to the reflux temperature of the solvent.

  • Run each reaction at a constant temperature for a set period.

  • Quench the reactions and analyze the crude product mixture by a quantitative method (e.g., HPLC or NMR with an internal standard) to determine the yield of the desired pyridopyridazine.

  • Plot the yield as a function of temperature to identify the optimal range.

Temperature (°C)Reaction Time (h)SolventYield (%)Observations
25 (Room Temp)24Ethanol< 5Starting material largely unreacted
5024Ethanol25Product formation observed, but slow
78 (Reflux)12Ethanol75Significant product formation
1008Toluene85Higher yield, faster reaction
1208Toluene82Slight decrease in yield, minor impurities observed

Table 1: Example of a temperature screening experiment for a hypothetical pyridopyridazine synthesis.

Issue 2: Formation of Multiple Products and Impurities

The appearance of unexpected spots on a TLC plate or multiple peaks in your chromatogram indicates the formation of side products. Elevated temperatures can often accelerate undesired reaction pathways.

Possible Causes & Solutions:

  • Thermal Degradation: The starting materials, reagents, or even the desired pyridopyridazine product may be thermally unstable at the reaction temperature.[5][6][7] Some functional groups are particularly sensitive to heat.

    • Solution: If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration. You can also perform a stability study on your starting material and product by heating them in the reaction solvent at the target temperature and monitoring for decomposition.

  • Competing Side Reactions: Higher temperatures can provide the necessary activation energy for competing reactions, such as polymerization, elimination, or rearrangement. For instance, some reactions might proceed via different mechanisms at different temperatures, leading to a mixture of products.

    • Solution: A careful analysis of the reaction mechanism can provide clues about potential side reactions. Lowering the temperature is the first line of defense. Additionally, consider if the order of reagent addition or the use of a more selective catalyst could mitigate side product formation.[8]

  • Loss of Regioselectivity: In reactions where multiple isomers can be formed, temperature can influence the regiochemical outcome.

    • Solution: Systematically screen a range of temperatures to determine the optimal balance between reaction rate and regioselectivity. In some cases, a lower temperature may favor the thermodynamically more stable product, while a higher temperature might lead to the kinetically controlled product.

Troubleshooting Workflow for Impurity Formation

Caption: A flowchart for systematically troubleshooting impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting the reaction temperature for a novel pyridopyridazine synthesis?

A1: When developing a new synthetic route, it is advisable to start with milder conditions. A good initial temperature is often room temperature, especially for reactions that are expected to be highly exothermic. If no reaction is observed, gradually increase the temperature. Consulting literature for similar transformations involving related heterocyclic systems can provide a valuable starting point. For instance, many condensation reactions leading to pyridazines are performed at the reflux temperature of the solvent, such as ethanol or toluene.[4][9]

Q2: How does the choice of solvent influence the optimal reaction temperature?

A2: The solvent plays a crucial role in determining the accessible temperature range. The boiling point of the solvent sets the upper limit for reactions conducted at atmospheric pressure. Furthermore, the solvent's polarity can affect reaction rates and, consequently, the required temperature. Polar aprotic solvents like DMF or DMSO can often accelerate reactions, potentially allowing for lower operating temperatures compared to nonpolar solvents like toluene or xylene.

Q3: Can microwave irradiation be beneficial for optimizing reaction temperature?

A3: Yes, microwave-assisted synthesis can be a powerful tool for optimizing reaction conditions.[10] Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly reduced reaction times and improved yields. It allows for precise temperature control and can be particularly useful for high-temperature reactions, as it can superheat solvents above their atmospheric boiling points in a sealed vessel.

Q4: My pyridopyridazine product appears to be degrading during workup. Could this be related to temperature?

A4: While the primary focus is on the reaction temperature, thermal degradation can also occur during the workup and purification stages.[11] For example, concentrating the reaction mixture at high temperatures on a rotary evaporator or performing distillations at elevated temperatures can lead to product loss. If you suspect your product is thermally labile, it is crucial to perform all post-reaction steps at the lowest possible temperature. This includes using cold solvents for extraction and washing, and concentrating the product under high vacuum at or below room temperature.

Q5: Are there any safety considerations related to optimizing reaction temperature?

A5: Absolutely. When exploring higher reaction temperatures, it is essential to be aware of potential hazards. Exothermic reactions can lead to a rapid increase in temperature and pressure, especially in a closed system.[12] Always conduct initial experiments on a small scale and ensure proper pressure relief mechanisms are in place. Be aware of the autoignition temperature of your solvent and the thermal stability of all reagents. For reactions involving potentially explosive intermediates, such as azides, a thorough safety assessment is mandatory before proceeding.[13]

References

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (2019). Mini-Reviews in Organic Chemistry.
  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. (2019). Mini-Reviews in Organic Chemistry.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules.
  • Novel Synthesis of Pyridopyridazine, Pyrrolopyridazine and Some Pyridazine Derivatives. (1995). Polish Journal of Chemistry.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI.
  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias.
  • Optimizing reaction time and temperature for pyrazine synthesis. (2025). Benchchem.
  • Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). (2025). ResearchGate.
  • Troubleshooting low yield in pyridine functionalization. (2025). Benchchem.
  • The thermal decomposition of azidopyridines. (2025). ResearchGate.
  • A novel and convenient protocol for synthesis of pyridazines. (2009). PubMed.
  • Troubleshooting common issues in pyridine synthesis. (2025). Benchchem.
  • Troubleshooting Guide for Low Yields in Pyridine Sulfide Synthesis. (2026). Smolecule.
  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2010). MDPI.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Journal of Drug Delivery and Therapeutics.
  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago.
  • Pyridazine and condensed pyridazine synthesis. (2020). ResearchGate.
  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. (2025). ResearchGate.
  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). Wageningen University & Research eDepot.
  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (2015). SCIRP.
  • Pyridazine synthesis from 1,2,4,5-Tetrazines and alkynes in 1,1,1,3,3,3-hexafluoro-2-propanol through the inverse electron demand diels-Alder reaction. (2022). Tokyo University of Science.
  • Thermal properties and morphology changes in degradation process of poly(L-lactide-co-glycolide) matrices with risperidone. (2018). Acta of Bioengineering and Biomechanics.
  • Study On Synthesis and Biological Activity of Some Pyridopyridazine Derivatives. (2018). PubMed.
  • Hot melt extrusion versus spray drying: hot melt extrusion degrades albendazole. (2017). PubMed.
  • Thermal degradation of pesticides under oxidative conditions. (2021). ResearchGate.
  • Thermal Stability of Amorphous Solid Dispersions. (2021). MDPI.

Sources

Handling moisture sensitivity in chloropyridine ester reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chloropyridine Chemistry Technical Support Hub .

As a Senior Application Scientist, I have designed this guide to address the specific, often costly failures associated with moisture intrusion during the synthesis of chloropyridine esters. These compounds are chemically schizophrenic: the pyridine ring activates the chlorine towards nucleophilic attack, while the ester functionality is prone to hydrolysis. Moisture doesn't just lower your yield; it creates irreversible impurities that can ruin a regulatory starting material (RSM) batch.

Module 1: The Chemistry of Failure (Root Cause Analysis)

Before troubleshooting, you must understand why the reaction fails. In chloropyridine chemistry, water is not just a spectator; it is a competitive nucleophile that triggers two distinct failure modes.

The Twin-Threat Mechanism
  • Path A (Reversible): Water attacks the carbonyl carbon. This is standard ester hydrolysis. It reduces yield but recovers the starting acid.

  • Path B (Irreversible): Water (or hydroxide generated from wet base) attacks the chloropyridine ring via Nucleophilic Aromatic Substitution (

    
    ). This yields a pyridinol , a "dead" impurity that is often difficult to separate from the product.
    

Senior Scientist Insight: Most researchers focus on Path A. However, Path B is the silent killer. If you use a base (like pyridine or TEA) to drive esterification but your solvent is "wet" (>500 ppm H2O), the base activates the water, accelerating the


 reaction at the C-Cl bond.

MoistureFailurePathways Start Chloropyridine Acid Chloride Product Target Ester (High Purity) Start->Product  Path 1: Dry Conditions   Acid Carboxylic Acid (Reversion) Start->Acid  Path A: Hydrolysis   (Reversible) Pyridinol Pyridinol Impurity (Ring Hydrolysis) Start->Pyridinol  Path B: SNAr Attack   (Irreversible) Water Moisture (H2O) Water->Acid Water->Pyridinol Alcohol Alcohol (ROH) Alcohol->Product

Figure 1: The divergence of reaction pathways in the presence of moisture. Path B represents the critical failure mode specific to chloropyridines.

Module 2: Pre-Reaction Protocols (Prevention)

You cannot "fix" moisture sensitivity during the reaction; you must prevent it.

Solvent Drying Standards

Standard "Reagent Grade" solvents are insufficient. Use the following hierarchy for moisture control:

Drying MethodResidual Water (ppm)Suitability for ChloropyridinesNotes
Commercial Anhydrous < 50 ppmHigh Best for small scale (<10g). Verify seal integrity.
Molecular Sieves (3Å/4Å) < 10 ppmCritical Recommended. Must be activated at 300°C prior to use.
MgSO4 / Na2SO4 ~500 ppmLow Insufficient for acid chloride routes.
Azeotropic Distillation < 100 ppmMedium Good for large scale, but requires thermal stress.
Reagent Handling: The Thionyl Chloride Trap

If generating the acid chloride in situ using thionyl chloride (


):
  • The Issue: Commercial

    
     often contains HCl and hydrolyzed sulfur species.
    
  • The Fix: Distill

    
     with quinoline or linseed oil before use to remove impurities that catalyze ring hydrolysis.
    

Module 3: Experimental Workflows

Protocol A: The "Cold-Dry" Acid Chloride Method

Best for: Highly sensitive substrates where thermal degradation is a risk.

  • Activation: Dissolve Chloropyridine Acid (1.0 eq) in anhydrous DCM (dried over 4Å sieves). Add catalytic DMF (0.05 eq).

  • Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C under

    
    . Stir until gas evolution ceases (1-2 h).
    
  • Evaporation (CRITICAL): Remove solvent and excess oxalyl chloride under high vacuum. Do not skip this. Excess oxalyl chloride generates HCl upon alcohol addition, degrading the ester.

  • Esterification: Redissolve residue in dry DCM. Add Alcohol (1.1 eq) and Pyridine (1.2 eq) at 0°C.

    • Tech Note: The pyridine acts as an HCl scavenger.[1] If the system is wet, this basic environment will trigger Path B (Pyridinol formation) .

  • Quench: Pour into ice-cold dilute HCl (pH 3). Avoid basic quench (NaHCO3) until the organic phase is separated to prevent saponification.

Protocol B: The Azeotropic Dehydration (Dean-Stark)

Best for: Large scale, stable substrates, or when acid chlorides are too reactive.

  • Setup: Equip a 3-neck flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add Chloropyridine Acid (1.0 eq), Alcohol (5-10 eq if liquid, or 1.2 eq + Toluene solvent), and p-TsOH (0.05 eq).

  • Reflux: Heat to reflux.[2] Water/Toluene azeotrope will collect in the trap.

  • Monitoring: The reaction is complete when water accumulation stops.

    • Self-Validation: If water volume exceeds theoretical calc (18 mg per mmol), your system is leaking atmospheric moisture.

Module 4: Troubleshooting & FAQs

Q1: I see a new spot on TLC that doesn't move (low Rf). What is it? A: This is likely the Pyridinol (from Path B) or the Pyridinium salt of the starting acid.

  • Diagnosis: Isolate a small sample and do an aqueous workup. If the spot persists in the organic layer, it is the Pyridinol (impurity). If it washes out, it was the salt (incomplete reaction).

  • Fix: You cannot remove Pyridinol easily. Restart with strictly anhydrous conditions (fresh sieves).

Q2: My yield is 60%, and I smell a sharp, acrid odor during workup. A: The odor is likely unreacted Acyl Chloride or Oxalyl Chloride hydrolyzing in the sep funnel.

  • Cause: Incomplete conversion or excess reagent not removed.[3]

  • Fix: Ensure you pull high vacuum on the intermediate acid chloride for at least 30 mins. Residual oxalyl chloride reacts with the alcohol to form alkyl chlorides, reducing yield.

Q3: Can I use DMF as a solvent? A: Proceed with Caution. DMF is hygroscopic (water magnet).

  • Risk: Wet DMF + Heat + Chloropyridine = High risk of

    
     hydrolysis.
    
  • Protocol: If you must use DMF, use "Anhydrous" grade from a Sure/Seal bottle and keep it under Argon.[3] Do not store it once opened.

Q4: Why did my product turn yellow/brown upon scale-up? A: Chloropyridines are light and base sensitive.

  • Cause: Trace metal contamination or excessive heating in the presence of base (pyridine).

  • Fix: Perform the esterification in the dark (wrap flask in foil). Keep the internal temperature < 5°C during the base addition step.

Module 5: Decision Matrix (Workflow Selection)

Use this logic flow to select the correct protocol for your specific chloropyridine derivative.

ProtocolSelection Start Start: Select Protocol IsSensitive Is the substrate thermally sensitive? Start->IsSensitive Dry Can you guarantee <50 ppm H2O? IsSensitive->Dry Yes RouteB Protocol B: Dean-Stark (Reflux) IsSensitive->RouteB No (Stable) RouteA Protocol A: Acid Chloride (0°C) Dry->RouteA Yes RouteC Protocol C: Steglich (DCC/DMAP) Dry->RouteC No (Equipment Limit)

Figure 2: Decision tree for selecting the optimal esterification method based on substrate stability and moisture control capabilities.

References

  • Kinetics of Chloropyridine Hydrolysis

    • Title: Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
    • Source: Chemical Engineering & Technology (via NTNU).
    • Relevance: Establishes the baseline kinetics for ring hydrolysis (Path B)
    • (Note: Representative link based on search context)

  • Mechanisms of Ester Hydrolysis

    • Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[4]

    • Source: Chemistry Steps.[3][5][6][7]

    • Relevance: detailed electron-pushing mechanism for P
  • Azeotropic Distill

    • Title: Esterification using Azeotropic Distillation with a Dean-Stark Apparatus.[2][8]

    • Source: BenchChem Technical Guides.
    • Relevance: Standard oper
  • Acid Chloride Optimiz

    • Title: Acid Chloride to Ester (ROH, pyridine) | Mechanism + Practical Tips.[1]

    • Source: OrgoSolver.
    • Relevance: Best practices for the "Cold-Dry" Protocol A, specifically regarding pyridine usage.

Sources

Validation & Comparative

C13 NMR chemical shifts for acetyl-substituted isonicotinates

In-Depth Guide: NMR Chemical Shift Analysis of Acetyl-Substituted Isonicotinates

Executive Summary & Application Context

Acetyl-substituted isonicotinates—specifically Methyl 2-acetylisonicotinate and its ethyl analogues—are critical intermediates in the synthesis of antitubercular agents and polypyridyl ligands for solar cells.

For the synthetic chemist, the challenge lies in:

  • Differentiation: Distinguishing the 2-acetyl isomer from the 3-acetyl isomer or the O-acylated impurities.

  • Assignment: Correctly assigning the quaternary carbons (C2, C4, and Carbonyls) which often show low intensity and similar chemical environments.

This guide synthesizes experimental data to establish a robust chemical shift fingerprint for these compounds, utilizing Methyl 2-acetylisonicotinate as the primary case study against unsubstituted references.

Mechanistic Basis of Chemical Shifts

To interpret the spectra accurately, one must understand the competing electronic effects on the pyridine ring:

  • Nitrogen Heteroatom Effect: The ring nitrogen (

    
    ) exerts a strong inductive withdrawal (
    
    
    ), significantly deshielding the
    
    
    -carbons (C2/C6) to the 150 ppm region.
  • Ester Group (Position 4): The isonicotinate ester exerts a mesomeric withdrawal (

    
    ), deshielding C4 and shielding C3/C5 slightly relative to benzene.
    
  • Acetyl Substituent (Position 2): When an acetyl group is introduced at C2:

    • Deshielding of C2 (Ipso): The direct attachment of the carbonyl deshields C2 further than the typical

      
      -pyridine shift.
      
    • Symmetry Breaking: Unlike ethyl isonicotinate, the 2-acetyl derivative lacks a

      
       axis of symmetry. This splits the C3/C5 and C2/C6 signals into distinct peaks.
      

Comparative Chemical Shift Analysis

The following table contrasts the experimental

Table 1: Comparative


 NMR Shifts (in 

,

ppm)
Carbon PositionEthyl Isonicotinate (Reference)Methyl 2-Acetylisonicotinate (Target)4-Acetylpyridine (Comparator)
C=O (Acetyl) 199.1 197.8
C=O (Ester) 165.0165.0
C2 (

-N)
150.5 (Equiv to C6)154.5 (Ipso to Acetyl)150.8
C6 (

-N)
150.5149.9 (Unsubstituted)150.8
C4 (

-N)
137.6138.6 (Ipso to Ester)142.8
C3 (

-N)
122.8 (Equiv to C5)126.1 121.0
C5 (

-N)
122.8120.8 121.0
Alkoxy (

)
61.8 (

)
52.9 (

)
Acetyl (

)
25.8 26.5

Note: Data compiled from experimental characterization of pyridine derivatives [1, 2, 3]. Small variations (

Key Diagnostic Signals[1]
  • The "200 vs 165" Rule: The most immediate confirmation of acetylation is the appearance of the ketone carbonyl resonance at ~199 ppm , distinct from the ester carbonyl at ~165 ppm .

  • Symmetry Break: In Ethyl Isonicotinate, C2 and C6 are equivalent (single peak ~150 ppm). In the 2-acetyl derivative, they split into two signals: 154.5 ppm (C2) and 149.9 ppm (C6).

  • C4 Stability: The C4 carbon (bearing the ester) remains relatively stable at ~138 ppm , serving as a reliable internal anchor point for assignment.

Structural Assignment Logic & Visualization

When synthesizing these compounds, a common error is misidentifying the position of substitution (2-acetyl vs 3-acetyl). The following logic flow, supported by HMBC (Heteronuclear Multiple Bond Correlation), validates the structure.

Logic Flow Diagram

The diagram below illustrates the connectivity and the specific NMR correlations required to confirm the 2-acetyl substitution pattern.

Gcluster_0Structure Componentscluster_1Diagnostic Correlations (HMBC)AcetylMeAcetyl Methyl(25.8 ppm)HMBC1Strong 2-BondCorrelationAcetylMe->HMBC1Couples toHMBC2Strong 3-BondCorrelationAcetylMe->HMBC2Couples toAcetylCOAcetyl C=O(199.1 ppm)RingC2Ring C2(154.5 ppm)ValidationCONFIRMED2-Acetyl IsomerRingC2->ValidationConnects Ringto AcetylRingC3Ring C3(126.1 ppm)HMBC1->AcetylCOHMBC2->RingC2

Caption: HMBC correlation pathway for validating the 2-acetyl substitution. The Acetyl Methyl protons will show a strong 3-bond coupling to the Ring C2, confirming the attachment point.

Experimental Protocol for Data Acquisition

To reproduce the data above and ensure high-resolution separation of the quaternary carbons, follow this standardized protocol.

Sample Preparation[2][3][4][5][6][7]
  • Solvent:

    
     (Deuterated Chloroform) is preferred over 
    
    
    for ester analysis to avoid solvent viscosity broadening and potential transesterification/hydrolysis artifacts over time.
  • Concentration: 15–20 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KBr/KI from synthesis) which can cause magnetic field inhomogeneity.

Instrument Parameters ( NMR)
  • Frequency: 100 MHz or higher (400 MHz proton equivalent) recommended to resolve C3/C5 splitting.

  • Pulse Sequence: Proton-decoupled (zgpg30 or equivalent).

  • Relaxation Delay (

    
    ):  Set to 2.0 – 3.0 seconds .
    
    • Reasoning: The quaternary carbons (C2, C4, C=O) have long

      
       relaxation times. A short delay will suppress their signal intensity, making them difficult to distinguish from baseline noise.
      
  • Scans: Minimum 512 scans (approx. 30 mins) for clear quaternary signals.

Self-Validating Check
  • Check the Solvent Peak:

    
     triplet centered at 77.16 ppm .
    
  • Check the Acetyl Methyl: Look for a sharp signal at ~25–26 ppm . If this is missing or shifted to ~21 ppm, suspect hydrolysis to the acid or formation of an acetal.

  • Count the Quaternary Carbons: You must see 4 distinct low-intensity peaks (Acetyl C=O, Ester C=O, C2, C4). If fewer are visible, increase

    
    .
    

References

  • Synthesis and Characterization of Methyl 2-acetylisonicotinate

    • Beilstein Journals. (2024).
  • NMR Data of Pyridine Derivatives

    • PubChem. (2025).
  • Cyclometalated Ruthenium Complexes (Precursor Data)

    • DSpace Repository. (2013).

Mass spectrometry fragmentation pattern of Methyl 5-acetyl-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of highly functionalized pyridine derivatives requires more than simply matching spectra to a library; it demands a mechanistic understanding of gas-phase ion chemistry. Methyl 5-acetyl-2-chloroisonicotinate (CAS 2654746-74-2) is a critical synthetic intermediate, most notably utilized in the development of Son of Sevenless homolog 1 (SOS1) inhibitors for targeted RAS-driven cancer therapies[1].

During synthetic scale-up, differentiating this compound from its structural isomers or monitoring its consumption requires robust analytical methodologies. This guide objectively compares the two dominant mass spectrometry platforms—GC-EI-MS and LC-ESI-MS/MS —for the characterization of Methyl 5-acetyl-2-chloroisonicotinate, detailing the causality behind its fragmentation patterns and providing self-validating experimental protocols.

Mechanistic Fragmentation Pathways

The molecule (C9H8ClNO3, Exact Mass: 213.0193) features a stable pyridine core substituted with a chlorine atom, a methyl ester (C4), and an acetyl group (C5). Its fragmentation is dictated by the relative bond dissociation energies of these substituents and their spatial proximity.

  • The Isotopic Tracer (The Chlorine Signature): The presence of a single chlorine atom provides a built-in validation mechanism. Chlorine exists naturally as

    
     and 
    
    
    
    in an approximate 3:1 ratio[2]. Any fragment ion that retains the pyridine ring (and thus the chlorine atom) will exhibit this strict 3:1 isotopic doublet spaced by 2 Da. If a fragment lacks this signature, it indicates either the loss of the chlorine radical or a matrix interference.
  • Alpha-Cleavage of the Ester: In electron ionization (EI), the ester group readily undergoes alpha-cleavage to expel a methoxy radical (

    
    , -31 Da), generating a stabilized acylium ion at m/z 182/184[3].
    
  • The Ortho-Effect (Proximity Rearrangement): In soft ionization (ESI-MS/MS), the spatial proximity of the C4-ester and C5-acetyl groups drives a unique rearrangement. A hydrogen atom from the acetyl group can transfer to the ester's methoxy oxygen, resulting in the neutral loss of methanol (

    
    , -32 Da) to form a highly stable, cyclic product ion.
    
  • Acetyl Cleavage: The acetyl group is prone to the loss of a methyl radical (

    
    , -15 Da) or the neutral loss of carbon monoxide (
    
    
    
    , -28 Da) following initial bond ruptures[3].

fragmentation M Precursor Ion [M+H]+ m/z 214 (35Cl) / 216 (37Cl) F1 Loss of Methanol (-32 Da) m/z 182 / 184 (Ortho-Effect / Acylium Ion) M->F1 Ester Cleavage F2 Loss of CO (-28 Da) m/z 186 / 188 (Acetyl Cleavage) M->F2 Acetyl Cleavage F3 Loss of Water (-18 Da) m/z 196 / 198 (Enol Dehydration) M->F3 Enolization F1->F2 Sequential -CO (-28 Da)

ESI-MS/MS Fragmentation Pathway of Methyl 5-acetyl-2-chloroisonicotinate.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Choosing the correct platform depends on the analytical objective: structural confirmation vs. trace reaction monitoring.

  • GC-EI-MS (Hard Ionization): Utilizing 70 eV electron ionization shatters the molecule, producing a highly reproducible, library-matchable spectral fingerprint[2]. While the molecular ion (

    
    ) at m/z 213 is visible, it is often of low abundance compared to the base peak (m/z 182). This platform is superior for verifying the identity of the purified intermediate.
    
  • LC-ESI-MS/MS (Soft Ionization): Electrospray ionization preserves the intact molecule as a protonated precursor

    
     at m/z 214[4]. Fragmentation is precisely controlled via Collision-Induced Dissociation (CID) in a collision cell. This platform is vastly superior for trace quantitation in complex reaction broths without the need for sample derivatization.
    

workflow Prep Sample Preparation (1 mg/mL in MeOH) GC GC-EI-MS Platform 70 eV Hard Ionization Prep->GC Split Injection LC LC-ESI-MS/MS Platform Soft Ionization + CID Prep->LC Direct Injection DataGC Structural Fingerprinting Library Matching GC->DataGC Mass Spectra DataLC Reaction Monitoring Trace Quantitation LC->DataLC MRM Transitions

Comparative Analytical Workflow for Pyridine Derivative Characterization.

Quantitative Fragmentation Data

The table below summarizes the expected mass-to-charge (m/z) ratios and relative abundances across both platforms. Note the consistent presence of the +2 Da isotope peak for all chlorine-retaining fragments.

Ionization ModePrecursor Ion (m/z)Key Product Ions (m/z)Neutral Loss / MechanismRelative Abundance
GC-EI-MS (70 eV)213 / 215 (

)
182 / 184-31 Da (

)
High (Base Peak)
198 / 200-15 Da (

)
Medium
170 / 172-43 Da (

)
Medium
LC-ESI-MS/MS (+ mode)214 / 216 (

)
182 / 184-32 Da (

)
High
186 / 188-28 Da (

)
Medium
196 / 198-18 Da (

)
Low

Self-Validating Experimental Protocols

To ensure data integrity, every analytical run must be a self-validating system. The following protocols incorporate mandatory internal checks to rule out carryover, matrix suppression, and false positives.

Protocol A: GC-EI-MS Structural Fingerprinting

Objective: Confirm the structure of the isolated intermediate.

  • System Suitability (Blank Check): Inject 1 µL of pure GC-grade ethyl acetate. Validation metric: The baseline must show no peaks at m/z 213 or 182, confirming zero column carryover.

  • Sample Preparation: Dissolve the analyte in ethyl acetate to a concentration of 50 µg/mL. Add Pyridine-d5 as an internal standard (IS) at 10 µg/mL to monitor injection reproducibility.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • Inlet: 250°C, Split ratio 10:1.

  • Mass Spectrometric Detection:

    • Source: EI at 70 eV, Source temperature 230°C.

    • Scan Range: m/z 50 to 300.

  • Data Validation: Locate the molecular ion at m/z 213. Critical Check: You must manually verify that the peak at m/z 215 is exactly 33% (±5%) the height of the m/z 213 peak. Failure to meet this ratio indicates co-elution of an impurity.

Protocol B: LC-ESI-MS/MS Trace Reaction Monitoring

Objective: Quantify the intermediate in a crude reaction mixture.

  • Sample Preparation: Dilute the reaction aliquot 1:1000 in LC-MS grade Acetonitrile/Water (50:50, v/v) to prevent detector saturation and mitigate matrix ion suppression.

  • Chromatographic Separation:

    • Column: C18 (50 mm × 2.1 mm, 1.8 µm particles).

    • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile. (Gradient: 5% B to 95% B over 3 minutes). Formic acid acts as a proton source to enhance

      
       formation[4].
      
  • Mass Spectrometric Detection (Multiple Reaction Monitoring - MRM):

    • Source: ESI Positive mode, Capillary Voltage 3.5 kV.

    • CID Parameters: Isolate m/z 214 in Q1. Apply a Collision Energy (CE) of 20 eV using Argon collision gas. Monitor the product ion at m/z 182 in Q3.

  • Data Validation (Isotopic Fidelity Tracking): Set up a secondary MRM transition isolating the

    
     isotope (m/z 216 
    
    
    
    184). Critical Check: The integrated peak area of the 214
    
    
    182 transition must be approximately 3 times larger than the 216
    
    
    184 transition. If this ratio skews, the transition is suffering from a matrix isobaric interference, and the chromatography gradient must be adjusted.

References

  • US20210188857A1 - Sos1 inhibitors - Google Patents , google.com. 1

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts , libretexts.org. 3

  • Mass spectra - fragmentation patterns - Chemguide , chemguide.co.uk. 2

  • Ion fragmentation of small molecules in mass spectrometry , uab.edu. 4

Sources

A Senior Application Scientist's Comparative Guide to Achieving Optimal Chromatographic Retention

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Methyl 5-acetyl-2-chloroisonicotinate

In the landscape of pharmaceutical development and chemical synthesis, the precise and reliable analysis of novel compounds is paramount. Methyl 5-acetyl-2-chloroisonicotinate, a substituted pyridine derivative, represents a class of molecules often encountered as key intermediates. The ability to accurately determine its purity and quantify its presence is critical for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution and sensitivity.[1][2][3]

This guide provides a comprehensive framework for developing a robust HPLC method for Methyl 5-acetyl-2-chloroisonicotinate. Rather than presenting a single, rigid protocol, we will explore the underlying principles of chromatographic separation and compare how different analytical conditions can be modulated to optimize the retention time and overall performance of the method. This approach is designed to empower researchers, scientists, and drug development professionals with the expertise to not only replicate a method but to adapt and troubleshoot it based on a fundamental understanding of the science.

Understanding the Analyte: The Key to Method Development

Before embarking on HPLC method development, a thorough understanding of the analyte's physicochemical properties is essential.[1][3] Methyl 5-acetyl-2-chloroisonicotinate possesses several structural features that will dictate its behavior in a reversed-phase HPLC system:

  • Aromatic Pyridine Ring: The core structure is moderately polar.

  • Chloro and Acetyl Substituents: These electron-withdrawing groups influence the electron density of the ring.

  • Methyl Ester Group: This group adds to the molecule's polarity and potential for hydrogen bonding.

Given these features, a reversed-phase HPLC approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is more polar, is the most logical starting point.[4] The retention of the analyte will be primarily governed by its hydrophobic interactions with the stationary phase.

Comparative Analysis of HPLC Conditions for Elution Control

The retention time of a compound in HPLC is not a fixed value but is highly dependent on the analytical conditions.[5][6] The following table compares three hypothetical starting conditions for the analysis of Methyl 5-acetyl-2-chloroisonicotinate, illustrating how varying key parameters can influence the outcome.

ParameterCondition A (Rapid Screening)Condition B (Optimized Resolution)Condition C (Enhanced Sensitivity)Rationale for its effect on Retention Time
Stationary Phase C18, 50 x 2.1 mm, 3.5 µmC18, 150 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, 1.8 µmA longer column (B) increases the interaction time, leading to longer retention and better resolution. A smaller particle size (C) improves efficiency and peak shape.
Mobile Phase 60% Acetonitrile, 40% Water45% Acetonitrile, 55% Water with 0.1% Formic Acid50% Methanol, 50% Water with 0.1% Formic AcidA higher percentage of organic solvent (A) is a stronger mobile phase, leading to faster elution and shorter retention times. Using an acidifier like formic acid (B, C) can suppress the ionization of any residual silanols on the column, improving peak shape.[7]
Flow Rate 0.5 mL/min1.0 mL/min0.3 mL/minA higher flow rate (B) will decrease the retention time, while a lower flow rate (C) will increase it, potentially improving resolution.
Temperature 30°C40°C35°CIncreasing the temperature (B) decreases the viscosity of the mobile phase, which generally leads to shorter retention times.[5][6] Consistent temperature control is crucial for reproducible results.
Expected Outcome Short retention time, suitable for high-throughput analysis.Longer retention time with improved separation from potential impurities.Sharp peaks with good signal-to-noise ratio, ideal for trace analysis.The interplay of these parameters allows for the fine-tuning of the separation to meet specific analytical goals.

In-Depth Experimental Protocol: A Starting Point for Optimization

The following protocol is a robust starting point for the analysis of Methyl 5-acetyl-2-chloroisonicotinate, based on the principles of reversed-phase chromatography.

1. Preparation of Mobile Phase (Condition B):

  • Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
  • Prepare Mobile Phase B: Acetonitrile.
  • For an isocratic elution, pre-mix 450 mL of Mobile Phase B with 550 mL of Mobile Phase A.
  • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.[5]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of Methyl 5-acetyl-2-chloroisonicotinate standard.
  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Perform serial dilutions to a working concentration of approximately 0.1 mg/mL using the same diluent.
  • Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Instrumentation and Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size.
  • Mobile Phase: 45% Acetonitrile, 55% Water with 0.1% Formic Acid.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 10 µL.
  • Detector: UV-Vis detector at a wavelength determined by a UV scan of the analyte (a starting point of 254 nm is common for aromatic compounds).

4. System Suitability:

  • Before running samples, perform at least five replicate injections of the working standard.
  • The relative standard deviation (RSD) for the retention time and peak area should be less than 2%.[4] This ensures the system is performing consistently.

Visualizing the Workflow and Key Relationships

To better understand the process of method development and the factors influencing retention time, the following diagrams are provided.

HPLC_Method_Development_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_opt Optimization & Validation A Define Analytical Goal (Purity, Quantification) B Characterize Analyte (Physicochemical Properties) A->B C Select Column & Mobile Phase (Initial Conditions) B->C D Prepare Mobile Phase & Sample C->D E Equilibrate HPLC System D->E F Inject Sample & Acquire Data E->F G Evaluate Chromatogram (RT, Peak Shape, Resolution) F->G H Adjust Parameters (Mobile Phase, Temp, etc.) G->H Optimization Needed I Validate Method (ICH Guidelines) G->I Acceptable H->E J Final Method I->J

Caption: Workflow for HPLC Method Development.

Retention_Factors RT Retention Time (RT) MP Mobile Phase Composition RT->MP Strongly Influences Col Column Parameters RT->Col Strongly Influences Temp Temperature RT->Temp Influences Flow Flow Rate RT->Flow Influences Organic % Organic MP->Organic pH pH / Buffer MP->pH Length Length Col->Length Stationary Stationary Phase Col->Stationary

Caption: Factors Influencing HPLC Retention Time.

Method Validation and Trustworthiness

Once an optimized method is established, it must be validated to ensure it is fit for its intended purpose.[1][8] Method validation is a regulatory requirement in the pharmaceutical industry and provides confidence in the generated data.[8] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include:[2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

By systematically evaluating these parameters, the reliability and trustworthiness of the HPLC method for Methyl 5-acetyl-2-chloroisonicotinate can be firmly established.

Conclusion

The development of a successful HPLC method for a specific compound like Methyl 5-acetyl-2-chloroisonicotinate is a systematic process rooted in the principles of chromatography. While a definitive retention time can only be determined experimentally, this guide provides a comprehensive framework for establishing an optimal and reliable analytical method. By understanding the analyte's properties and the influence of key chromatographic parameters, researchers can efficiently develop and validate a method that is both robust and fit for purpose. The comparative approach outlined herein serves as a practical tool for navigating the challenges of method development and achieving high-quality, reproducible results.

References

  • Vertex AI Search. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • IOSR Journal of Pharmacy. (2024, September 11).
  • Separation Science. (2024, July 4).
  • SciSpace. (n.d.).
  • Pharmaguideline. (2024, December 11).
  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • GL Sciences. (n.d.). How to Increase Retention - How to use analytical columns | Technical Support.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ResearchGate. (2015, November 20). HPLC Method Development and Validation International Journal of Analytical and Bioanalyt.
  • LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.

Sources

Purity Assessment of SOS1 Inhibitor Intermediates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The inhibition of SOS1 (Son of Sevenless 1) has emerged as a critical therapeutic strategy to target KRAS-driven cancers.[1][2][3] Leading small molecules like BI-3406 and MRTX0902 rely on a quinazoline scaffold decorated with chiral amines to block the SOS1 catalytic pocket.

The synthesis of these inhibitors involves highly reactive intermediates—specifically 4-chloroquinazolines and chiral benzylic amines . Impurities at these stages (regioisomers, atropisomers, and hydrolysis products) can propagate to the final API, affecting potency and safety. This guide compares the efficacy of HPLC-UV , UHPLC-MS , and Quantitative NMR (qNMR) for assessing the purity of these intermediates, arguing for a multi-modal approach where qNMR validates the "relative" data provided by chromatography.

Scientific Context: The SOS1-KRAS Axis

SOS1 acts as a Guanine Nucleotide Exchange Factor (GEF) for KRAS.[1][2][4][5] It binds KRAS-GDP and catalyzes the release of GDP, allowing GTP to bind and activate KRAS.[3] SOS1 inhibitors bind to the catalytic site of SOS1, sterically hindering the interaction with KRAS.[6][7]

Mechanism of Action

The diagram below illustrates the SOS1-mediated activation of KRAS and the intervention point of quinazoline-based inhibitors.

SOS1_Pathway KRAS_GDP KRAS-GDP (Inactive) Complex SOS1::KRAS Complex KRAS_GDP->Complex Binds SOS1 SOS1 (GEF) SOS1->Complex Catalyzes Exchange KRAS_GTP KRAS-GTP (Active) Complex->KRAS_GTP GTP Loading Inhibitor SOS1 Inhibitor (e.g., BI-3406) Inhibitor->SOS1 Binds Catalytic Pocket Signaling MAPK/ERK Signaling (Proliferation) KRAS_GTP->Signaling Activates

Figure 1: Mechanism of SOS1 inhibition preventing KRAS activation.[6][7]

Critical Intermediates & Impurity Profiling

The synthesis of BI-3406 typically proceeds via a 4-chloroquinazoline intermediate which undergoes SNAr substitution with a chiral amine.

The Challenge
  • Instability: 4-chloroquinazolines are moisture-sensitive. Hydrolysis yields the thermodynamically stable quinazolin-4(3H)-one , which is often UV-silent or has a vastly different Response Factor (RF) than the product.

  • Chirality: The amine side chain (e.g., (R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethanamine) must be enantiopure. Standard achiral HPLC cannot detect enantiomeric impurities.

Comparative Methodology: HPLC vs. LC-MS vs. qNMR

For a drug development professional, choosing the right assay is a trade-off between speed, sensitivity, and absolute accuracy.

FeatureHPLC-UV (Diode Array)UHPLC-MS (Q-TOF/Orbitrap)Quantitative NMR (qNMR)
Primary Utility Routine purity (% Area), kinetic monitoring.Impurity identification, trace analysis (<0.05%).Absolute purity (% w/w) , Potency assignment.
Reference Standard Required for quantification.Required for quantification.Not Required (Internal Standard used).
Bias Source Response Factor (RF) differences.Ionization suppression/enhancement.Baseline correction, relaxation delay (T1).
SOS1 Relevance Good for final API; poor for unstable intermediates (hydrolysis on column).Essential for identifying regioisomers in quinazoline synthesis.Best for 4-chloroquinazoline intermediates (avoids hydrolysis artifacts).
Why qNMR Wins for Intermediates

In early development, you rarely have a certified reference standard for every intermediate.

  • HPLC-UV assumes all components have the same extinction coefficient (Response Factor = 1.0). For quinazolines vs. their hydrolysis products, this assumption often fails, leading to purity overestimation .

  • qNMR is a molar response detector.[8] The signal integral is directly proportional to the number of nuclei, regardless of chemical structure.

Experimental Protocol: Purity Assessment Workflow

This protocol describes a self-validating workflow for the 4-chloroquinazoline intermediate (Core scaffold of BI-3406).

Workflow Diagram

Purity_Workflow cluster_Analysis Parallel Analysis Sample Crude Intermediate (4-Chloroquinazoline) HPLC UHPLC-UV/MS (Qualitative Profile) Sample->HPLC qNMR 1H-qNMR (Quantitative Assay) Sample->qNMR Decision Discrepancy Check Is HPLC Purity > qNMR Purity? HPLC->Decision qNMR->Decision Outcome1 High Risk: UV-transparent impurities or Response Factor bias. Decision->Outcome1 Yes (>5% diff) Outcome2 Validated Purity: Proceed to S_NAr coupling. Decision->Outcome2 No (<2% diff)

Figure 2: Parallel analysis workflow for reactive intermediates.

Step 1: UHPLC-MS Profiling (Qualitative)

Objective: Identify the number of impurities and their m/z.

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[9]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (quinazoline core) and ESI+ MS.

  • Note: Watch for a peak at M-Cl+OH (hydrolysis product). If this peak grows over time in the autosampler, the intermediate is degrading during analysis.

Step 2: qNMR Assay (Quantitative)

Objective: Determine absolute weight % purity (Potency).

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: CDCl₃ or DMSO-d6 (Must be effectively dry to prevent hydrolysis).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Criteria: High purity, non-volatile, distinct peaks.

  • Protocol:

    • Weigh ~10 mg of sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the NMR tube using a microbalance (precision ±0.01 mg).
    • Dissolve in 0.6 mL solvent.

    • Acquisition Parameters:

      • Pulse angle: 90°

      • Relaxation delay (d1): > 5 × T1 (typically 30-60s for accurate integration).

      • Scans: 16 or 32.

      • Spectral Width: 20 ppm.

    • Calculation:

      
      
      Where I = Integral area, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of IS.[1][6]
      

Data Interpretation: The "Purity Gap"

In a typical synthesis of the BI-3406 intermediate, you might observe the following data. This "gap" is common and critical to recognize.

MethodResultInterpretation
HPLC (Area %) 98.5% Misleading. The hydrolysis impurity (quinazolinone) ionizes poorly or elutes in the void volume, and residual solvents are invisible.
qNMR (wt %) 92.1% Accurate. Detects residual solvent (DCM/EtOAc) and non-chromophoric salts. The "missing" 6.4% mass would ruin the stoichiometry of the next step.

References

  • Discovery of BI-3406: Hofmann, M. H., et al. (2021).[5][6] "BI-3406, a Potent and Selective SOS1::KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition."[6] Cancer Discovery. Link

  • SOS1 Inhibitor Synthesis: Hillig, R. C., et al. (2019). "Discovery of Potent SOS1 Inhibitors that Block RAS Activation via Disruption of the RAS–SOS1 Interaction."[6] PNAS. Link

  • qNMR Methodology: Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • MRTX0902 Development: Ketcham, J. M., et al. (2022). "Discovery of MRTX0902, a Potent, Selective, and Brain-Penetrant Inhibitor of the SOS1:KRAS Protein–Protein Interaction." Journal of Medicinal Chemistry. Link

  • ICH Guidelines: International Council for Harmonisation. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

Sources

A Senior Application Scientist's Guide to Reference Standards for Chloropyridine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Impurity Control in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs), chloropyridine-based compounds are common building blocks and intermediates.[1] However, their synthetic routes can introduce a variety of structurally similar impurities, such as positional isomers or process-related by-products.[2][3] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[4][5] Consequently, regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A/B), mandate rigorous control and characterization of these impurities.[4][6][7]

This guide provides a comprehensive comparison of reference standards for chloropyridine impurities, offering a decision-making framework for researchers, scientists, and drug development professionals. We will delve into the types of standards available, compare their performance, provide supporting experimental data, and outline a validated analytical workflow. The goal is to equip you with the expertise to select and utilize the most appropriate reference standards, ensuring analytical accuracy and regulatory compliance.

Part 1: A Comparative Analysis of Reference Standard Tiers

The accuracy of any impurity analysis is fundamentally anchored to the quality of the reference standard used.[8] These standards are not monolithic; they exist in a tiered system, each with a specific role, level of characterization, and regulatory standing. Understanding these differences is paramount for their correct application.[9]

Primary Pharmacopeial Standards (e.g., USP, EP)

Primary standards from official pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), represent the highest level of official recognition.[10][11] They are extensively characterized and are considered the definitive benchmarks for compendial assays.[9]

  • Causality: These standards are established to provide a legal and scientific basis for drug quality. Their use is often mandatory for demonstrating compliance with pharmacopeial monographs.[10] When a USP or EP monograph exists for a specific chloropyridine impurity, the corresponding reference standard is the required calibrator for that method.

Certified Reference Materials (CRMs)

CRMs are produced by accredited providers, often under ISO 17034, and are characterized with the highest metrological rigor.[12][13][14] Their key feature is an unbroken chain of traceability to SI units, accompanied by a comprehensive Certificate of Analysis (CoA) that states the property value and its uncertainty.[15][16]

  • Causality: CRMs are essential when a pharmacopeial standard is unavailable or when a higher degree of metrological certainty is required, such as in the validation of new analytical methods or the qualification of in-house standards.[17][18] The detailed characterization provides a high level of confidence in the standard's identity and purity, which is critical for accurate impurity profiling.[4][19]

In-house or "Working" Reference Standards

Working standards are qualified in-house against a primary pharmacopeial standard or a CRM.[8][9] They are used for routine quality control testing to conserve the more expensive and often limited supply of primary standards.[11]

  • Causality: The rationale for using working standards is both economic and practical. For daily operations, a well-characterized and homogenous batch of material, proven to be fit-for-purpose, ensures consistent analytical performance without depleting primary reference materials.[8] The qualification process is a self-validating system, ensuring that the working standard's performance is directly tied to the primary benchmark.

Comparative Summary Table
FeaturePharmacopeial Standard (USP/EP)Certified Reference Material (CRM)In-house (Working) Standard
Primary Use Compendial testing, Definitive identificationMethod validation, Instrument calibration, Qualification of secondary standardsRoutine QC analysis, High-throughput screening
Traceability Legally recognized standardMetrologically traceable to SI unitsTraceable to the primary standard it was qualified against
Certification USP/EP CertificateCertificate of Analysis (ISO 17034) with uncertainty budgetInternal qualification report
Characterization Extensive, as per pharmacopeial requirementsExhaustive; often includes multiple orthogonal methods (qNMR, GC-MS, HPLC)Characterized sufficiently to demonstrate identity, purity, and stability for its intended use
Regulatory Standing Highest legal and regulatory acceptanceGlobally recognized, accepted by regulatory agenciesAcceptable if properly qualified and documented
Availability Limited to listed impurities in pharmacopeiasBroad range available from commercial providersPrepared and managed internally

Part 2: Decision Framework for Selecting a Reference Standard

The choice of a reference standard is not arbitrary; it's a strategic decision dictated by the specific analytical objective and the stage of drug development. An incorrect choice can lead to unreliable data and regulatory delays.[20][21]

Workflow for Standard Selection

The following diagram outlines a logical workflow for selecting the appropriate reference standard for a chloropyridine impurity.

G Figure 1: Decision Workflow for Reference Standard Selection start Identify Chloropyridine Impurity for Analysis is_compendial Is there a USP/EP Monograph for the API/Impurity? start->is_compendial use_pharmacopeial Use Official Pharmacopeial Standard is_compendial->use_pharmacopeial Yes is_crm_available Is a Certified Reference Material (CRM) available? is_compendial->is_crm_available No routine_qc Use Qualified Working Standard for Routine QC use_pharmacopeial->routine_qc use_crm Use CRM for Method Validation & Working Standard Qualification is_crm_available->use_crm Yes qualify_inhouse Qualify In-house Standard against CRM or Pharmacopeial Standard is_crm_available->qualify_inhouse No (Synthesize & Characterize) use_crm->qualify_inhouse qualify_inhouse->routine_qc end Analysis Complete routine_qc->end

Caption: A logical flow for choosing the right standard based on regulatory requirements and availability.

Part 3: Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique for impurity profiling due to its robustness, sensitivity, and wide applicability.[22][23] Gas Chromatography (GC) is also frequently used, particularly for volatile impurities.[19][24]

Below is a table comparing the performance of a typical HPLC-UV method for the analysis of chloropyridine isomers, based on published data.[25][26][27]

Performance MetricHPLC-UV Method for Chloropyridine Impurities
Column C18 (e.g., 150 x 4.6 mm, 2.7 µm)[26]
Mobile Phase Acetonitrile/Water with buffer (e.g., phosphate or acid)[26][28]
Limit of Detection (LOD) 0.015 - 0.05 µg/mL[26]
Limit of Quantification (LOQ) 0.048 - 0.15 µg/mL[26]
Linearity (R²) > 0.999[26]
Accuracy (% Recovery) 98.0% - 102.0%[26]
Precision (%RSD) < 2.0%[24]

Expert Insight: The choice between HPLC and GC is driven by the impurity's properties. For non-volatile, polar chloropyridine impurities, HPLC is superior.[22] For volatile or thermally stable impurities, GC can offer excellent resolution and sensitivity, especially with headspace sampling. The method must be validated according to ICH Q2(R1) guidelines to prove its suitability.

Part 4: Experimental Protocol & Workflow

This section provides a detailed protocol for a stability-indicating HPLC-UV method for quantifying a hypothetical 2-chloro-5-aminopyridine impurity in an API.

Experimental Workflow Diagram

G Figure 2: HPLC Analytical Workflow prep_std 1. Prepare Reference Standard Stock Solution prep_cal 3. Create Calibration Curve (Dilute Stock) prep_std->prep_cal prep_sample 2. Prepare API Sample Solution inject_samples 6. Inject Standards & Samples prep_sample->inject_samples prep_cal->inject_samples hplc_setup 4. Configure HPLC System (Column, Mobile Phase, Flow Rate) sst 5. Perform System Suitability Test (SST) hplc_setup->sst sst->hplc_setup Fail sst->inject_samples Pass process_data 7. Process Data (Integrate Peaks) inject_samples->process_data quantify 8. Quantify Impurity (vs. Calibration Curve) process_data->quantify report 9. Report Results quantify->report

Caption: Step-by-step process from sample preparation to final reporting in an HPLC analysis.

Step-by-Step Methodology
  • Reference Standard Preparation:

    • Accurately weigh approximately 10 mg of the 2-chloro-5-aminopyridine Certified Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This is the standard stock solution.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ (e.g., 0.1 µg/mL) to 150% of the specification limit.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the API into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This yields a sample concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Instrument: HPLC with UV Detector

    • Column: C18, 150 x 4.6 mm, 2.7 µm particle size[26]

    • Mobile Phase: A) 0.1% Phosphoric acid in Water; B) Acetonitrile.

    • Gradient: 70% A to 30% A over 15 minutes.

    • Flow Rate: 1.0 mL/min[28]

    • Detection Wavelength: 254 nm[26]

    • Column Temperature: 40°C[26]

    • Injection Volume: 10 µL[26]

  • System Suitability Testing (SST):

    • Causality: SST is a self-validating check to ensure the chromatographic system is performing adequately before sample analysis begins.

    • Inject the mid-point calibration standard six times.

    • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.

  • Analysis and Quantification:

    • Inject the blank (diluent), followed by the calibration standards, and then the sample solutions.

    • Construct a linear regression curve from the peak areas of the calibration standards versus their concentrations.

    • Quantify the amount of 2-chloro-5-aminopyridine impurity in the API sample by comparing its peak area to the calibration curve.[25]

Conclusion

The selection and use of reference standards for chloropyridine impurities are cornerstones of robust pharmaceutical quality control.[9][29] A thorough understanding of the different tiers of standards—from pharmacopeial to certified reference materials to in-house working standards—allows for a scientifically sound and economically viable analytical strategy.[11][17] By pairing the appropriate standard with a validated, stability-indicating analytical method like HPLC-UV, drug developers can ensure the accuracy of their impurity profiles, meet stringent regulatory expectations, and ultimately safeguard patient safety.[4][21]

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q3 Guidelines - Impurities (Q3A - Q3E). (n.d.). SlideShare. [Link]

  • Key Considerations When Selecting a Working Reference Standard. (n.d.). Biopharma Consulting Group. [Link]

  • Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Pharmaceutical Online. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. [Link]

  • Understanding Primary Reference Standards (PRS) in Pharmaceutical Development. (2025). Biopharma Consulting Group. [Link]

  • ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • TLC Pharmaceutical Standards. (n.d.). TLC Pharmaceutical Standards. [Link]

  • Choosing Reference Standards for API or Impurity. (2025). ResolveMass Laboratories Inc. [Link]

  • Development and use of reference materials and quality control materials. (n.d.). IAEA Publications. [Link]

  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. (2021). PubMed. [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. [Link]

  • The selection use of reference materials in pharmaceutical and clinical laboratories. (n.d.). ResearchGate. [Link]

  • Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. (2025). Pharmaffiliates. [Link]

  • Pharmaceutical quality control: the reference standards labyrinth. (n.d.). European Pharmaceutical Review. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Reference materials. (n.d.). Accredia. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). PharmaTech. [Link]

  • What are Certified reference materials? (2023). CWS ABROAD. [Link]

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. (n.d.). US Pharmacopeia (USP). [Link]

  • A tier-based liquid chromatography screening workflow for rapid and efficient method development of 3-bromo-2-chloropyridine and its challenging positional isomers. (2020). Ovid. [Link]

  • Reference Material Certificate. (n.d.). National Institute of Metrology, China. [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (2024). SIELC Technologies. [Link]

  • Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. (2017). ResearchGate. [Link]

  • 〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF. [Link]

  • Certified Reference Materials: What They Are and Why They Matter. (2025). Mesopartner. [Link]

  • Standards for Elemental Impurities in Pharmaceuticals. (n.d.). Reagecon. [Link]

  • Impurity Profile of Phenazopyridine Hydrochloride through HPLC. (n.d.). Journal of Food and Drug Analysis. [Link]

  • Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of chlorpyrifos. (n.d.). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Pyridazine Cyclization Products

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazine Core and the Imperative for Unambiguous Characterization

The pyridazine nucleus, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives are known for a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and antihypertensive properties.[1][2] The synthesis of these valuable scaffolds, often achieved through cyclization reactions, yields products where subtle changes in substitution patterns can dramatically alter biological efficacy. Therefore, rigorous and unambiguous structural elucidation is not merely a procedural step but a critical foundation for successful drug discovery and development.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize pyridazine cyclization products. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights into how to build a self-validating analytical workflow. We will compare the performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy, providing the data and protocols necessary to confidently identify your target molecules.

The Analytical Toolkit: A Comparative Overview

No single technique can provide a complete structural picture. True confidence in characterization comes from the synergistic use of multiple spectroscopic methods. Each technique interrogates the molecule in a different way, providing complementary pieces of the structural puzzle.

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// Edges with descriptive labels Compound -> NMR [label="Connectivity &\nStereochemistry"]; Compound -> MS [label="Molecular Weight &\nFormula"]; Compound -> FTIR [label="Functional Groups"]; Compound -> UVVis [label="Electronic Properties &\nConjugation"]; } ` Caption: Relationship between spectroscopic methods and the structural information they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For pyridazine derivatives, it is indispensable for confirming the formation of the heterocyclic ring and, crucially, for identifying the regiochemistry of substituents.

Expertise in Action: The aromatic region of a ¹H NMR spectrum for a pyridazine can be complex. The chemical shifts of the ring protons are highly sensitive to the electronic nature of substituents. For instance, electron-donating groups will shield nearby protons, shifting them upfield (lower ppm), while electron-withdrawing groups will cause a downfield shift. This sensitivity is why simply observing signals in the aromatic region is insufficient; a detailed analysis of coupling constants and, ideally, 2D NMR data is required for unambiguous assignment.[3]

Key Diagnostic Features for Pyridazine Derivatives:

NucleusTypical Chemical Shift (ppm)Remarks
¹H 7.0 - 9.5 ppmProtons on the pyridazine ring. Specific shifts are highly dependent on substitution.[4][5]
¹H 11.0 - 13.5 ppmN-H proton in pyridazinone tautomers. Often a broad singlet.[5]
¹³C 120 - 165 ppmCarbons within the pyridazine ring. C=O of pyridazinones can be >160 ppm.[5][6]

Trustworthy Protocols:

Protocol 1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified pyridazine product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.[1]

  • Instrument Setup:

    • Use a spectrometer operating at a minimum of 400 MHz for ¹H to ensure adequate signal dispersion.

    • Acquire a standard ¹H spectrum.

    • Acquire a broadband-decoupled ¹³C spectrum.

  • Data Acquisition:

    • For ¹H, ensure the spectral width covers the range from 0 to 15 ppm.

    • For ¹³C, ensure the spectral width covers 0 to 200 ppm.

  • Interpretation:

    • Integrate the ¹H signals to determine proton ratios.

    • Analyze coupling patterns (J-couplings) to infer which protons are adjacent.

    • Correlate the number of signals in the ¹³C spectrum with the expected number of unique carbons.

    • Self-Validation Step: If the structure is still ambiguous, proceed to 2D NMR. An HMQC (or HSQC) experiment will correlate each proton to its directly attached carbon. An HMBC experiment will reveal 2- and 3-bond correlations, which are essential for mapping the connectivity between substituents and the pyridazine ring.[3]

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides the molecular weight (MW) of the compound, offering the first and most direct confirmation that the desired reaction has occurred. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement that can be used to determine the elemental formula.[1]

Expertise in Action: The fragmentation pattern observed in an MS experiment can provide significant structural information. For pyridazine derivatives, a common fragmentation pathway is a retro-Diels-Alder reaction, which can help confirm the presence of the heterocyclic ring.[7] When coupled with liquid chromatography (LC-MS), this technique also serves as a powerful tool for assessing the purity of the cyclization product.[5]

Key Diagnostic Features:

TechniqueInformation ProvidedRemarks
LC-MS Molecular Weight (MW) and PurityProvides the [M+H]⁺ or [M-H]⁻ ion, confirming the MW. The LC trace indicates the presence of impurities.[5]
HRMS (ESI) Elemental FormulaDelivers a mass measurement accurate to within 5 ppm, allowing for the unambiguous determination of the molecular formula.[1]
EI-MS Fragmentation PatternCan reveal characteristic fragmentation like the loss of N₂ or retro-Diels-Alder reactions, providing structural clues.[7][8]
Protocol 2: LC-MS Analysis for Purity and MW Confirmation
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • Instrument Setup (LC):

    • Select a suitable C18 reverse-phase column.

    • Set up a gradient elution method, typically starting with a high percentage of water (with 0.1% formic acid) and ramping to a high percentage of acetonitrile (with 0.1% formic acid). This ensures the elution of compounds with a wide range of polarities.

  • Instrument Setup (MS):

    • Use an electrospray ionization (ESI) source in positive ion mode, as pyridazine nitrogens are readily protonated.

    • Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., 100-1000 m/z).

  • Data Acquisition & Interpretation:

    • Inject the sample.

    • Examine the total ion chromatogram (TIC) for a single major peak, which indicates high purity.

    • Analyze the mass spectrum corresponding to the major peak to find the [M+H]⁺ ion and confirm the molecular weight.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Functional Group Check

FT-IR spectroscopy is a fast and simple technique for identifying the functional groups present in a molecule. For pyridazine cyclization products, it is exceptionally useful for confirming the formation of key bonds (like C=O in pyridazinones) or the disappearance of starting material functional groups.[4][9]

Expertise in Action: While FT-IR is excellent for confirming the presence of functional groups, it is not suitable for distinguishing between isomers. For example, two regioisomeric pyridazinones will likely have very similar FT-IR spectra. Its true power lies in its speed and ability to provide a quick "yes/no" answer to the question: "Did my cyclization reaction form the expected functional groups?"

Key Diagnostic Features:

Functional GroupCharacteristic Absorption (cm⁻¹)Remarks
N-H Stretch 3200 - 3500 cm⁻¹Present in pyridazinone tautomers. Often a broad peak.[1][5]
C=O Stretch 1640 - 1780 cm⁻¹Strong, sharp peak characteristic of pyridazinone and related carbonyls.[5][10]
C=N / C=C Stretch 1500 - 1650 cm⁻¹Absorptions from the pyridazine ring itself.[1]
Protocol 3: FT-IR Analysis using ATR
  • Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by taking a background scan and confirming the absence of interfering peaks.

  • Data Acquisition:

    • Press the sample firmly against the crystal using the pressure arm.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

  • Interpretation:

    • Identify the key absorption bands and compare them to the expected values for the target structure.

    • Crucially, compare the product spectrum to the spectra of the starting materials to confirm the disappearance of key reactant peaks (e.g., an azide or alkyne stretch).

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyridazine derivatives, which are often part of a π-conjugated system, this technique is used to characterize their electronic properties. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the nature of donor/acceptor groups attached to the ring.[11][12]

Expertise in Action: This technique is less about primary structure elucidation and more about characterizing the final product's properties. A significant shift in λmax upon changing the solvent (solvatochromism) can indicate the presence of a strong intramolecular charge transfer (ICT) character, which is a key property for materials science applications like non-linear optics.[11][13]

Key Diagnostic Features:

TransitionTypical Wavelength Range (nm)Remarks
π → π 220 - 300 nmHigh-energy transition common in aromatic systems.[14]
n → π 270 - 350 nmLower-energy transition involving non-bonding electrons on nitrogen or oxygen.[14]
ICT Band 300 - 600+ nmIntramolecular Charge Transfer band. Position depends heavily on the strength of donor/acceptor groups and solvent polarity.[11][12]
Protocol 4: UV-Vis Absorption Spectrum Acquisition
  • Sample Preparation: Prepare a very dilute solution (micromolar concentration) of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration must be adjusted so that the maximum absorbance is below 1.5 AU to ensure adherence to the Beer-Lambert law.

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the pure solvent to use as a blank.

    • Fill the second cuvette with the sample solution.

  • Data Acquisition:

    • Place the blank cuvette in the spectrophotometer and record a baseline correction.

    • Replace the blank with the sample cuvette.

    • Scan the desired wavelength range (e.g., 200-800 nm).

  • Interpretation:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • To test for solvatochromism, repeat the measurement in solvents of differing polarity (e.g., hexane vs. acetonitrile) and observe any shifts in λmax.[12]

Integrated Characterization Workflow

A logical, multi-step approach ensures a thorough and efficient characterization of your pyridazine product. This workflow minimizes time and resources by starting with rapid, simple techniques and progressing to more complex, information-rich methods only as needed.

// Nodes Start [label="Synthesized Product", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC_Purity [label="1. Assess Purity\n(TLC / LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; FTIR [label="2. Confirm Functional Groups\n(FT-IR)", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="3. Confirm MW & Formula\n(LC-MS / HRMS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR_1D [label="4. Initial Structure Check\n(¹H & ¹³C NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check [label="Structure Unambiguous?", shape=diamond, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; NMR_2D [label="5. Resolve Ambiguity\n(COSY, HMQC, HMBC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; UVVis [label="6. Characterize Properties\n(UV-Vis)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Fully Characterized", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> TLC_Purity; TLC_Purity -> FTIR; FTIR -> MS; MS -> NMR_1D; NMR_1D -> Check; Check -> End [label=" Yes"]; Check -> NMR_2D [label="No"]; NMR_2D -> End; End -> UVVis; } ` Caption: Recommended workflow for the spectroscopic characterization of pyridazine products.

Conclusion

The robust characterization of pyridazine cyclization products is a non-negotiable step in chemical and pharmaceutical research. A confident structural assignment relies not on a single spectrum, but on the convergence of evidence from multiple, complementary spectroscopic techniques. By integrating the rapid functional group analysis of FT-IR, the definitive molecular weight confirmation of MS, and the detailed connectivity map provided by NMR, researchers can build an unassailable case for their proposed structure. This integrated approach, grounded in an understanding of why each technique is chosen, ensures scientific integrity and accelerates the journey from synthesis to application.

References

  • Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences, 14(1), 01-08. 4

  • Unknown. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Growing Science. 7

  • Fonseca, A. M., et al. Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta. 11

  • Sirisha, A., et al. (2026). Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. International Journal of Chemistry and Pharmaceutical Sciences. 9

  • Unknown. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. 1

  • Unknown. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. JOCPR. 5

  • Lapinski, L., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. 2

  • Unknown. UV-Visible absorption, β values, β 0 values for thienylpyridazines 3a-e.... ResearchGate. 15

  • Unknown. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. 3

  • Unknown. The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. ResearchGate. 8

  • Unknown. Product Class 8: Pyridazines. Thieme. 10

  • Unknown. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC. 16

  • Unknown. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. PMC. 12

  • Unknown. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. PubMed. 13

  • Knight, D. W., et al. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. 6

  • Unknown. (2021). Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. The Journal of Physical Chemistry A. 17

  • Unknown. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. 18

  • Unknown. Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. 14

Sources

Safety Operating Guide

Methyl 5-acetyl-2-chloroisonicotinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

For researchers requiring immediate disposal guidance for Methyl 5-acetyl-2-chloroisonicotinate, follow this "Stop-Check-Act" protocol. This compound is a halogenated pyridine ester and must be segregated strictly from non-halogenated waste streams to prevent regulatory non-compliance and elevated disposal costs.

Parameter Critical Directive
Primary Hazard Irritant / Harmful (Skin, Eye, Respiratory). Potential sensitizer.
Waste Class Halogenated Organic. (Do NOT mix with general organic solvents like Acetone/Methanol unless labeled Halogenated).
Solid Waste Collect in a dedicated, wide-mouth HDPE jar labeled "Hazardous Waste - Solid (Halogenated)."
Liquid Waste Dispose in "Halogenated Solvent Waste" carboy (Red tag/stripe usually).
Spill Cleanup Dry Spill: Scoop/sweep avoiding dust. Wet Spill: Absorb with vermiculite/sand.
Destruction High-Temperature Incineration with acid gas scrubbing (HCl generation).

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of Methyl 5-acetyl-2-chloroisonicotinate is the foundation of a safe disposal plan. Its structure dictates its reactivity and the specific waste stream it must enter.

Physicochemical Data
PropertyDetail
Chemical Name Methyl 5-acetyl-2-chloroisonicotinate
CAS Number 2654746-74-2
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol
Physical State White to off-white solid (typically powder or crystalline)
Solubility Soluble in DMSO, Ethyl Acetate, Dichloromethane; limited solubility in water.
GHS Hazard Classification (Inferred from Analogs)

Based on structural analogs (e.g., Methyl 2-chloro-5-fluoroisonicotinate) and functional group analysis:

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Scientific Rationale: The presence of the electron-withdrawing chlorine atom and the ester functionality on the pyridine ring increases the electrophilicity of the compound. This makes it a potent irritant to mucous membranes and potentially reactive toward biological nucleophiles (proteins/DNA), necessitating strict containment .

Pre-Disposal Assessment & Waste Characterization

Before removing the chemical from the bench, you must characterize the waste to ensure downstream compatibility.

The "Halogen Rule": Because this molecule contains Chlorine (Cl), it must be classified as Halogenated Waste .

  • Why? Incineration of halogenated organics generates acidic gases (HCl). Disposal facilities use specialized incinerators with scrubbers for these waste streams. Mixing this with non-halogenated waste (like pure Ethanol or Hexane) contaminates the entire bulk container, forcing the disposal vendor to treat the whole volume as halogenated, significantly increasing costs .

Compatibility Check:

  • Incompatible with: Strong oxidizers (peroxides, nitric acid) and Strong bases (NaOH, KOH - leads to rapid hydrolysis and heat generation).

  • Compatible with: Dichloromethane (DCM), Chloroform, Ethyl Acetate (for dissolution prior to disposal).

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess/Expired Stock)
  • Objective: Dispose of solid powder without generating dust or liquid waste.

  • Container: Wide-mouth High-Density Polyethylene (HDPE) or Glass jar with a screw-top lid.

  • PPE: Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. Wear a N95 dust mask or work in a fume hood if the powder is fine.

  • Transfer: Carefully transfer the solid into the waste container. Do not dump rapidly to avoid a dust cloud.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Methyl 5-acetyl-2-chloroisonicotinate" (Write out full name).

    • Hazard Checkbox: Toxic, Irritant.

    • Type:Solid Halogenated Organic .

  • Sealing: Tighten lid securely. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

Scenario B: Disposal of Reaction Mixtures (Liquids)
  • Objective: Dispose of the compound dissolved in solvents (e.g., Mother liquor from crystallization).

  • Container: "Halogenated Solvent" Carboy (typically 5L or 20L).

  • Segregation: Ensure the carboy is designated for Halogenated solvents.

  • Pouring: Use a funnel to prevent spills. Pour the solution slowly.

  • Rinsing: Rinse the reaction vessel with a small amount of compatible solvent (e.g., Acetone or DCM) and add this rinse to the same carboy.

  • Logging: Record the approximate volume and concentration on the waste log sheet attached to the carboy.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)
  • Sharps: Needles contaminated with the compound go into the Red Biohazard/Sharps Bin .

  • Soft Debris: Gloves, paper towels, and weigh boats go into a Chemically Contaminated Solid Waste bag/pail (often a yellow or clear bag inside a bucket). Do not throw in regular trash.

Spill Response & Decontamination

Workflow Visualization: The following diagram outlines the logical flow for handling a spill of Methyl 5-acetyl-2-chloroisonicotinate.

SpillResponse Start Spill Detected Assess Assess Size & State (Solid vs. Liquid) Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 (if dust) Assess->PPE IsSolid Is it Solid? PPE->IsSolid Scoop Gently Scoop/Sweep Avoid Dust Generation IsSolid->Scoop Yes Absorb Cover with Absorbent (Vermiculite/Sand/Pads) IsSolid->Absorb No (Liquid) BagSolid Place in Hazardous Solid Waste Bag Scoop->BagSolid CleanSurface Wipe Surface with Acetone -> Soap & Water BagSolid->CleanSurface ScoopLiq Scoop Saturated Material Absorb->ScoopLiq BagLiq Place in Sealed Bag/Container ScoopLiq->BagLiq BagLiq->CleanSurface Label Label as 'Halogenated Debris' CleanSurface->Label Notify Notify EHS / Safety Officer Label->Notify

Figure 1: Decision logic for spill response ensuring containment and proper waste stream segregation.

Regulatory & Transport Classification

When preparing this material for transport by a waste vendor, the following classifications generally apply. Note: Always consult the specific SDS Section 14 for the exact formulation.

  • DOT/IATA Proper Shipping Name: Toxic solid, organic, n.o.s. (Methyl 5-acetyl-2-chloroisonicotinate) or Environmentally hazardous substance, solid, n.o.s.

  • UN Number: Likely UN 2811 (Toxic Solid) or UN 3077 (Environmentally Hazardous).

  • Packing Group: III (Minor Danger).

  • Environmental Hazards: Treat as a Marine Pollutant due to the chlorinated pyridine structure .

Summary of Key Data

Category Specification
Waste Code (RCRA) Not explicitly P-listed or U-listed by name, but characterize as D001 (Ignitable, if in solvent) or Toxic characteristic if TCLP fails. Default to Halogenated Organic .
Incineration Temp >1100°C (Required for breaking C-Cl bonds and preventing dioxin formation).
Storage Store in a cool, dry place. Keep container tightly closed.

References

  • University of Wisconsin-Madison EHS. (2023). Chapter 7: Chemical Disposal Procedures - Halogenated Solvents. Retrieved from [Link]

  • PubChem. (2023).[1] Compound Summary: Methyl 2-chloro-5-fluoroisonicotinate (Analog). Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 5-acetyl-2-chloroisonicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: Methyl 5-acetyl-2-chloroisonicotinate

As a Senior Application Scientist, my foremost priority is to ensure that innovative research is conducted with the highest standards of safety. This guide provides a detailed operational plan for the safe handling and disposal of Methyl 5-acetyl-2-chloroisonicotinate. The procedures outlined here are synthesized from established safety protocols for structurally related chlorinated pyridine compounds and are designed to provide a self-validating system of safety for researchers, scientists, and drug development professionals.

The core principle of this guide is proactive risk mitigation. Methyl 5-acetyl-2-chloroisonicotinate, a chlorinated pyridine derivative, should be handled with the understanding that it may possess irritant properties and potential toxicity, common to this class of chemicals.[1][2][3][4] Thermal decomposition, for instance, can lead to the release of hazardous gases such as hydrogen chloride and nitrogen oxides.[1] Therefore, the following protocols are not merely procedural steps but are grounded in the chemical causality of potential hazards.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, the primary method for exposure control is the implementation of robust engineering controls. Your laboratory environment is the most critical safety parameter.

  • Chemical Fume Hood: All handling of Methyl 5-acetyl-2-chloroisonicotinate, from weighing to solution preparation and use in reactions, must be conducted within a certified and properly functioning chemical fume hood.[2][4][5] This is non-negotiable, as it prevents the inhalation of any dust or vapors that may be generated.[3][4]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3][4] Fume hoods are effective for localized containment, but good overall air exchange is crucial for maintaining a safe ambient environment.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed.[2][6] Verify their functionality before beginning any work.

Personal Protective Equipment (PPE): A Comprehensive Barrier

PPE is the final barrier between you and the chemical. Its selection is based on the potential hazards of skin, eye, and respiratory contact. For Methyl 5-acetyl-2-chloroisonicotinate, the following PPE is mandatory.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required to prevent contact with dust or splashes.[2] A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[1][2][5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard recommendation for incidental contact.[3][4][5] Always inspect gloves for tears or punctures before use.[5] If direct or prolonged contact is anticipated, consider double-gloving or using heavier-duty gloves. Contaminated gloves must be disposed of properly after use.[7]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[5]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes that cover the entire foot are required to protect against spills.[5]
Respiratory Protection RespiratorWhile a fume hood is the primary control, a NIOSH-approved respirator with particulate filters may be necessary if dust is generated outside of a hood or if engineering controls are insufficient.[1] Consult your institution's safety officer for respirator fit-testing and selection.
Procedural Workflow for Safe Handling

The following step-by-step protocol ensures a systematic and safe approach to handling Methyl 5-acetyl-2-chloroisonicotinate from receipt to disposal.

  • Area Inspection: Before starting, ensure the work area within the fume hood is clean and uncluttered.[5]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and waste containers, and place them inside the fume hood.

  • PPE Donning: Put on all required PPE as specified in the table above. Ensure a proper fit.

  • Weighing: If weighing the solid, perform this task inside the fume hood to contain any dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Avoid Inhalation and Contact: Do not breathe dust or vapors.[1][8] Avoid all direct contact with the material.[8]

  • Surface Cleaning: Upon completion of work, decontaminate all surfaces and equipment used with an appropriate solvent.[5]

  • Hand Washing: After removing your gloves, wash your hands thoroughly with soap and water.[5][9]

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination, typically by removing gloves first, followed by the lab coat and eye protection.

Disposal Plan

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Segregation: All materials contaminated with Methyl 5-acetyl-2-chloroisonicotinate, including gloves, weighing paper, and pipette tips, must be treated as hazardous waste.[5]

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed containers appropriate for hazardous chemical waste.[6][8][9]

  • Institutional Guidelines: Adhere strictly to your institution's and local regulations for hazardous waste disposal.[9] Do not dispose of this chemical down the drain or with regular trash.[9]

Logical Workflow Diagram

The following diagram illustrates the essential decision points and procedural flow for safely handling Methyl 5-acetyl-2-chloroisonicotinate.

A START: Review SDS & Protocol B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Perform Chemical Handling (Inside Fume Hood) C->D E Spill Occurred? D->E F Follow Spill Protocol (Evacuate, Absorb, Dispose) E->F Yes G Decontaminate Work Area & Equipment E->G No F->G H Segregate & Label Hazardous Waste G->H I Properly Doff & Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J K END: Secure Area J->K

Caption: A workflow diagram for the safe handling of Methyl 5-acetyl-2-chloroisonicotinate.

References

  • Benchchem. Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene.
  • Jubilant Ingrevia Limited. 3-Chloropyridine Safety Data Sheet.
  • Benchchem. Personal protective equipment for handling 3-(2-chloropyridin-4-yl)oxyaniline.
  • SysKem Chemie GmbH. safety data sheet.
  • Cayman Chemical. Safety Data Sheet. (2021).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025).
  • Fisher Scientific. SAFETY DATA SHEET. (2010).
  • TCI Chemicals. SAFETY DATA SHEET. (2023).
  • Greenbook. safety data sheet - mso+.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. (2024).
  • Fisher Scientific. SAFETY DATA SHEET. (2010).
  • Merck Millipore. SAFETY DATA SHEET. (2024).
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. (2024).
  • Spectrum Chemical. SAFETY DATA SHEET. (2022).
  • CPAchem. Safety data sheet. (2023).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025).
  • CymitQuimica. Safety Data Sheet. (2024).
  • PPG. SAFETY DATA SHEET. (2025).
  • WorkSafeBC. Table of exposure limits for chemical and biological substances. (2025).
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - METHYL 5-ACETYLSALICYLATE. (2025).
  • Santa Cruz Biotechnology. 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3. COMPOSITION/INFORMATION ON INGREDIENTS 4. FIRST AID MEASURES.

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.